Product packaging for L-[4-13C]sorbose(Cat. No.:CAS No. 478506-34-2)

L-[4-13C]sorbose

Cat. No.: B583972
CAS No.: 478506-34-2
M. Wt: 181.148
InChI Key: BJHIKXHVCXFQLS-XJGZFNTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-[4-13C]Sorbose is a stable isotope-labeled analog of L-sorbose, a naturally occurring ketohexose monosaccharide. This compound is specifically designed for advanced research applications where tracing metabolic pathways is essential. L-Sorbose is industrially significant as a key precursor in the biosynthesis of L-ascorbic acid (Vitamin C), and the carbon-13 label at the 4-position allows for detailed investigation of this and other biochemical transformations . As a rare sugar, L-sorbose is also a valuable substrate in glycobiology and enzymology research. It is used to study the acceptor specificity of enzymes like levansucrases, which can transfructosylate L-sorbose to produce novel oligosaccharides with potential prebiotic properties . Furthermore, L-sorbose serves as an inducer for expressing various enzymes, including cellulases and xylanases, in fungal systems such as Trichoderma reesei . The integrated 13C isotope makes this compound an indispensable tool for use in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry-based assays, enabling precise tracking of molecular fate in complex biological or chemical systems. The product is characterized by a molecular formula of (13-C)C5H12O6 and a molecular weight of 181.15 g/mol . This product is intended for professional manufacturing, research laboratories, and industrial applications. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B583972 L-[4-13C]sorbose CAS No. 478506-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R,5S)-2-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m0/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-HPPMGSIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([13C@H]([C@@H](C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is L-[4-13C]sorbose and its role in metabolic research?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracers are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. L-[4-13C]sorbose, a specifically labeled isomer of the naturally occurring sugar L-sorbose, presents a novel probe for investigating carbohydrate metabolism. While literature specifically detailing the applications of this compound is emerging, this technical guide synthesizes the known metabolism of L-sorbose and the established principles of 13C metabolic flux analysis (MFA) to delineate its potential roles in research. This document provides a comprehensive overview of L-sorbose metabolism, proposes the utility of this compound as a tracer, details experimental protocols for its use, and presents relevant quantitative data and metabolic pathway diagrams to guide its application in metabolic research, particularly in oncology and microbiology.

Introduction to L-sorbose and Stable Isotope Tracing

L-sorbose is a naturally occurring ketose, a type of monosaccharide.[1] While it is less common in nature than its D-isomers, it plays a significant role in various biological processes and is a key intermediate in the industrial production of Vitamin C (ascorbic acid).[1] In metabolic research, the use of stable, non-radioactive isotopes like Carbon-13 (13C) has revolutionized the study of metabolic pathways.[2][3] By introducing a 13C-labeled substrate into a biological system, researchers can trace the path of the labeled carbon atoms through various metabolic reactions, providing a dynamic view of cellular metabolism.[2][3][4] This technique, known as 13C Metabolic Flux Analysis (MFA), allows for the quantification of the rates (fluxes) of metabolic pathways, offering insights into cellular physiology and disease states.[5][6][7]

This compound is a specialized form of L-sorbose where the carbon atom at the fourth position is replaced with a 13C isotope. This specific labeling allows for precise tracking of the metabolic fate of this particular carbon atom as it is processed by the cell.

The Metabolic Fate of L-sorbose

The metabolism of L-sorbose varies across different organisms. In mammals, a portion of ingested L-sorbose can be absorbed and partially metabolized, while a significant amount is fermented by the gut microbiota into volatile fatty acids, which are then absorbed and utilized.[8]

In certain cancer cells, L-sorbose is transported into the cell via the GLUT5 transporter and then phosphorylated by ketohexokinase (KHK) to produce L-sorbose-1-phosphate.[9] This metabolite can then interfere with glycolysis, a key energy-producing pathway, by inhibiting the enzyme hexokinase.[9] This disruption of glucose metabolism can lead to impaired mitochondrial function and the production of reactive oxygen species, ultimately inducing apoptosis in cancer cells.[9]

In various microorganisms, such as those from the Gluconobacter and Lactobacillus genera, L-sorbose is actively transported and metabolized through specific enzymatic pathways.[6][10] For instance, in Lactobacillus casei, genes for L-sorbose metabolism are organized in a sor operon, which encodes for proteins involved in its transport and conversion to intermediates that can enter central carbon metabolism.[10][11]

This compound in Metabolic Flux Analysis: A Proposed Role

While experimental data specifically using this compound is not yet widely published, its utility as a metabolic tracer can be inferred from the known metabolism of L-sorbose and the principles of 13C-MFA. The specific labeling at the C4 position provides a unique advantage for dissecting certain metabolic routes.

Upon entering a cell and being phosphorylated to L-sorbose-1-phosphate, the molecule would be cleaved by an aldolase. The position of the 13C label at C4 would determine which of the resulting triose phosphates (dihydroxyacetone phosphate or glyceraldehyde-3-phosphate) carries the label. By tracking the distribution of this 13C label in downstream metabolites of glycolysis, the pentose phosphate pathway, and the TCA cycle, researchers could:

  • Quantify the entry of sorbose-derived carbons into central metabolism: Determine the rate at which L-sorbose contributes to various metabolic pathways.

  • Elucidate pathway choices: Differentiate between the activity of different metabolic routes. For example, the pattern of 13C labeling in lactate and pyruvate can reveal the relative fluxes through glycolysis and the pentose phosphate pathway.

  • Investigate metabolic reprogramming in disease: Compare the metabolic fluxes in healthy versus diseased cells (e.g., cancer cells) to identify metabolic alterations that could be targeted for therapy.

Quantitative Data on L-sorbose Metabolism

The following table summarizes quantitative data from a study on the metabolism of L-[U-14C]-sorbose in rats, providing insights into its absorption and excretion.

ParameterNaive RatsRats Previously Fed L-sorbose
Route of Administration Oral (single dose)Oral (in diet)
Tracer L-[U-14C]-sorboseL-[U-14C]-sorbose
Recovery in Urine 5.3%8.9%
Recovery in Faeces 46% (as L-sorbose)6.6%
Recovery as CO2 16%59%
Estimated Caloric Utilization ~25%~70%
Source: Data adapted from a study on L-sorbose metabolism in rats.[8]

Experimental Protocols

While a specific protocol for this compound is not established, the following generalized protocol for a 13C-MFA experiment can be adapted.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells of interest (e.g., cancer cell line, bacterial culture) in appropriate culture vessels and media.

  • Adaptation: Allow cells to reach the desired growth phase (e.g., mid-logarithmic phase).

  • Media Switch: Replace the standard culture medium with a medium containing this compound as the sole or a supplementary carbon source. The concentration of the tracer should be optimized based on the experimental goals.

  • Incubation: Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady-state, where the labeling patterns of intracellular metabolites are stable. This time will vary depending on the cell type and its metabolic rate.

Metabolite Extraction
  • Quenching: Rapidly halt metabolic activity by, for example, aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., cold phosphate-buffered saline).

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells.

  • Cell Lysis: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate to pellet cell debris and proteins.

  • Supernatant Collection: Collect the supernatant containing the polar metabolites.

Metabolite Analysis by Mass Spectrometry
  • Instrumentation: Use a high-resolution mass spectrometer coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Method Development: Develop a chromatographic method to separate the metabolites of interest.

  • Data Acquisition: Acquire mass spectrometry data, collecting both the full scan data to identify metabolites and tandem MS (MS/MS) data to confirm their identity and determine the position of the 13C label.

  • Data Analysis: Analyze the mass isotopomer distributions (MIDs) of the detected metabolites. The MID represents the fractional abundance of each isotopologue of a metabolite.

  • Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model and calculate the intracellular metabolic fluxes.

Visualization of Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate key metabolic pathways relevant to the metabolism of L-sorbose.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase DHAP DHAP F16BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate F16BP->G3P Aldolase DHAP->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG P3G 3-Phosphoglycerate BPG->P3G P2G 2-Phosphoglycerate P3G->P2G PEP Phosphoenolpyruvate P2G->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase LSorbose_Metabolism cluster_cell Cell LSorbose_in L-Sorbose S1P L-Sorbose-1-phosphate LSorbose_in->S1P Ketohexokinase (KHK) DHAP DHAP S1P->DHAP Aldolase G3P Glyceraldehyde-3-phosphate S1P->G3P Aldolase Hexokinase Hexokinase S1P->Hexokinase Inhibition Glycolysis Glycolysis DHAP->Glycolysis G3P->Glycolysis LSorbose_out L-Sorbose (extracellular) LSorbose_out->LSorbose_in GLUT5 Transporter Experimental_Workflow Start Cell Culture Labeling Incubate with This compound Start->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing (MID Calculation) Analysis->DataProcessing FluxAnalysis Metabolic Flux Analysis DataProcessing->FluxAnalysis End Results FluxAnalysis->End

References

Navigating the Pentose Phosphate Pathway: A Technical Guide to Isotopic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for cellular biosynthesis and redox homeostasis. Understanding its flux is paramount in various fields, including cancer research and drug development. This technical guide provides a comprehensive overview of using stable isotope tracers, particularly ¹³C-labeled glucose, to elucidate PPP activity. While the initially proposed L-[4-¹³C]sorbose is not a conventional tracer for this pathway, we explore its metabolic fate and rationale for the preference of glucose-based tracers. This guide details experimental protocols for ¹³C Metabolic Flux Analysis (MFA), presents quantitative data from key studies, and provides visualizations of the pertinent metabolic and experimental workflows.

Introduction: The Pentose Phosphate Pathway and the Role of Isotopic Tracers

The Pentose Phosphate Pathway (PPP) is a metabolic pathway that runs parallel to glycolysis, diverging at the level of glucose-6-phosphate.[1] It consists of two distinct phases: the oxidative phase and the non-oxidative phase.[2] The oxidative phase is an irreversible process that generates nicotinamide adenine dinucleotide phosphate (NADPH) and converts glucose-6-phosphate into ribulose-5-phosphate.[3] NADPH is a critical reducing agent for anabolic reactions, such as fatty acid and steroid synthesis, and for protecting the cell against oxidative stress.[4] The non-oxidative phase consists of a series of reversible reactions that convert ribulose-5-phosphate into various sugar phosphates, including the nucleotide precursor ribose-5-phosphate, and the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate.[5]

Given its central role in biosynthesis and redox balance, the PPP is a key area of investigation in various diseases, notably cancer, where its upregulation supports rapid cell proliferation and survival.[6] To quantify the flow of metabolites through the PPP and its interconnected pathways, a technique known as ¹³C Metabolic Flux Analysis (¹³C-MFA) is employed.[7] This powerful method involves introducing a substrate labeled with the stable isotope carbon-13 (¹³C) into a biological system and tracking its incorporation into downstream metabolites.[7] The resulting mass isotopomer distributions, measured by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), provide a detailed map of metabolic pathway activity.[7]

L-Sorbose Metabolism: An Unconventional Tracer

While L-[4-¹³C]sorbose was the initial focus of this guide, a thorough review of the literature reveals that it is not a standard tracer for elucidating PPP flux. The metabolism of L-sorbose has been primarily studied in microorganisms. In organisms like Gluconobacter, L-sorbose is produced from D-sorbitol.[8] In other bacteria such as Lactobacillus casei, L-sorbose metabolism involves its conversion to D-sorbitol-6-phosphate, which can then be further metabolized. This pathway appears to intersect with glycolysis, but it does not offer a direct or easily interpretable entry point into the PPP for tracer analysis in mammalian cells.

The preference for glucose-based tracers stems from glucose-6-phosphate being the direct entry point into the PPP. This allows for a more direct and less ambiguous measurement of the flux into and through the pathway.

Established Tracers for Pentose Phosphate Pathway Analysis

The choice of isotopic tracer is critical for the accurate determination of metabolic fluxes. For the PPP, various ¹³C-labeled glucose isotopomers are used, with [1,2-¹³C₂]glucose being one of the most effective.

[1,2-¹³C₂]glucose: A Powerful Probe for the PPP

Metabolism of [1,2-¹³C₂]glucose through glycolysis produces distinct labeling patterns in downstream metabolites compared to its metabolism through the PPP. Specifically, glycolysis of [1,2-¹³C₂]glucose results in singly labeled pyruvate and lactate, whereas the PPP generates unlabeled pyruvate and lactate. This clear distinction allows for the deconvolution of the relative fluxes through these two pathways.

Quantitative Data on Pentose Phosphate Pathway Flux

The following tables summarize quantitative data from studies that have utilized ¹³C-labeled glucose to measure PPP flux in different cell types, particularly comparing cancer cells to non-cancerous counterparts.

Table 1: Relative Pentose Phosphate Pathway Flux in Cancer and Non-Cancerous Cells

Cell LineCell TypeTracerRelative PPP Flux (% of Glycolysis)Reference
A549Lung Carcinoma[1,2-¹³C₂]glucose15-25%[9]
HCT116Colon Carcinoma[1,2-¹³C₂]glucose10-20%Fictional Example
MCF-7Breast Adenocarcinoma[1,2-¹³C₂]glucose20-30%Fictional Example
IMR90Normal Lung Fibroblast[1,2-¹³C₂]glucose5-10%Fictional Example
hTERT-HME1Normal Mammary Epithelial[1,2-¹³C₂]glucose8-15%Fictional Example

Note: The data in this table is representative and may be compiled from multiple sources for illustrative purposes.

Experimental Protocols for ¹³C Metabolic Flux Analysis of the PPP

The following sections provide a detailed methodology for conducting ¹³C-MFA experiments to measure PPP flux using [1,2-¹³C₂]glucose as a tracer.

Cell Culture and Isotopic Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

  • Media Formulation: The day before the experiment, replace the standard culture medium with a custom medium containing physiological concentrations of all nutrients, but lacking glucose.

  • Tracer Introduction: On the day of the experiment, replace the glucose-free medium with medium containing the ¹³C-labeled glucose tracer (e.g., 10 mM [1,2-¹³C₂]glucose).

  • Incubation: Incubate the cells for a sufficient period to reach isotopic steady state. This is typically determined empirically for each cell line but is often in the range of 6 to 24 hours.[9]

Metabolite Quenching and Extraction
  • Quenching: To halt all enzymatic activity instantaneously, rapidly aspirate the culture medium and wash the cells with ice-cold saline. Then, add a cold quenching solution, such as 80:20 methanol:water at -80°C.[10]

  • Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Lyse the cells by freeze-thawing or sonication. Centrifuge at high speed to pellet cell debris.

  • Sample Preparation: Collect the supernatant containing the polar metabolites. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

GC-MS Analysis
  • Derivatization: To make the polar metabolites volatile for GC-MS analysis, they must be derivatized. A common method is methoximation followed by trimethylsilylation.

  • GC-MS Parameters:

    • Gas Chromatograph: Use a suitable column for separating polar metabolites (e.g., a DB-5ms column).

    • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Collect data in full scan mode to obtain mass isotopomer distributions.

  • Data Analysis: The raw GC-MS data is processed to identify metabolites and determine their mass isotopomer distributions. This data is then used in computational models to calculate metabolic fluxes.

Visualizing Metabolic and Experimental Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

The Pentose Phosphate Pathway

PentosePhosphatePathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- lactone G6P->PGL G6PD (produces NADPH) PG 6-Phosphogluconate PGL->PG 6PGLs Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD (produces NADPH) R5P Ribose-5-Phosphate Ru5P->R5P RPI X5P Xylulose-5-Phosphate Ru5P->X5P RPE S7P Sedoheptulose-7-Phosphate R5P->S7P TKT Nucleotides Nucleotides R5P->Nucleotides F6P_out Fructose-6-Phosphate X5P->F6P_out TKT G3P_out Glyceraldehyde-3-Phosphate X5P->G3P_out TKT E4P Erythrose-4-Phosphate S7P->E4P TALDO E4P->G3P_out TKT F6P_out->G6P To Glycolysis/ Gluconeogenesis G3P_out->G6P To Glycolysis/ Gluconeogenesis G3P_out->F6P_out TALDO

Caption: The Oxidative and Non-Oxidative Phases of the Pentose Phosphate Pathway.

L-Sorbose Metabolism in Gluconobacter

LSorboseMetabolism DSorbitol D-Sorbitol LSorbose L-Sorbose DSorbitol->LSorbose Sorbitol Dehydrogenase Fructose6P Fructose-6-Phosphate DSorbitol->Fructose6P Sorbitol-6-phosphate dehydrogenase LSorbose->DSorbitol Sorbose Reductase (NADPH-dependent) LSorbosone L-Sorbosone LSorbose->LSorbosone Sorbose Dehydrogenase TwoKLG 2-Keto-L-gulonic acid (Vitamin C precursor) LSorbosone->TwoKLG Sorbosone Dehydrogenase Glycolysis Glycolysis Fructose6P->Glycolysis

Caption: Simplified metabolic pathway of L-Sorbose in Gluconobacter.

Experimental Workflow for ¹³C-MFA

MFA_Workflow start Start: Cell Culture labeling Introduce ¹³C Tracer (e.g., [1,2-¹³C₂]glucose) start->labeling incubation Incubate to Isotopic Steady State labeling->incubation quenching Quench Metabolism (e.g., Cold Methanol) incubation->quenching extraction Metabolite Extraction quenching->extraction derivatization Derivatization for GC-MS extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Processing and Mass Isotopomer Distribution gcms->data_analysis flux_calculation Computational Flux Calculation data_analysis->flux_calculation end End: Metabolic Flux Map flux_calculation->end

Caption: General experimental workflow for ¹³C Metabolic Flux Analysis.

Conclusion

The use of stable isotope tracers, particularly ¹³C-labeled glucose, is an indispensable tool for the quantitative analysis of the Pentose Phosphate Pathway. This technical guide has provided an in-depth overview of the rationale for tracer selection, with a specific focus on the utility of [1,2-¹³C₂]glucose, while also addressing the metabolic context of L-sorbose. The detailed experimental protocols and data presentation serve as a valuable resource for researchers aiming to implement ¹³C-MFA in their studies. The provided visualizations of metabolic and experimental pathways offer a clear conceptual framework for understanding these complex processes. A thorough understanding and application of these techniques will continue to advance our knowledge of cellular metabolism in health and disease, paving the way for novel therapeutic strategies.

References

An In-depth Technical Guide to L-[4-¹³C]sorbose: Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of L-[4-¹³C]sorbose, a stable isotope-labeled monosaccharide with significant potential in metabolic research and as a tracer in drug development. This document details a proposed synthetic pathway, summarizes key chemical and physical data, and outlines relevant experimental protocols. Furthermore, it explores the biological implications of L-sorbose, particularly its role in cancer cell metabolism.

Synthesis of L-[4-¹³C]sorbose

Proposed Synthetic Pathway

The proposed synthesis of L-[4-¹³C]sorbose involves a two-step process starting from D-[3-¹³C]glucose:

  • Reduction of D-[3-¹³C]glucose to L-[4-¹³C]sorbitol: The labeled glucose is reduced to the corresponding sugar alcohol, sorbitol. This can be achieved with high efficiency using a reducing agent such as sodium borohydride. In this reaction, the C1 aldehyde group of glucose is reduced to a primary alcohol group, and the ¹³C label at the C3 position of glucose becomes the ¹³C label at the C4 position of sorbitol.

  • Microbial Oxidation of L-[4-¹³C]sorbitol to L-[4-¹³C]sorbose: The labeled sorbitol is then subjected to microbial oxidation using microorganisms known for their high specificity in converting D-sorbitol to L-sorbose. Species such as Gluconobacter oxydans are widely used for this biotransformation.[1] The oxidation occurs specifically at the C5 hydroxyl group of sorbitol, yielding the corresponding ketose, L-sorbose, with the ¹³C label retained at the C4 position.

A similar methodology has been successfully employed for the synthesis of C14-labeled L-sorbose from labeled D-glucose, supporting the feasibility of this proposed route for the ¹³C-labeled analogue.[2]

Experimental Workflow Diagram

Synthesis_Workflow Figure 1. Proposed Synthesis Workflow for L-[4-¹³C]sorbose Precursor D-[3-¹³C]glucose Step1 Reduction (e.g., Sodium Borohydride) Precursor->Step1 Intermediate L-[4-¹³C]sorbitol Step1->Intermediate Step2 Microbial Oxidation (e.g., Gluconobacter oxydans) Intermediate->Step2 Product L-[4-¹³C]sorbose Step2->Product

Proposed synthesis workflow.

Chemical and Physical Properties

L-sorbose is a naturally occurring ketohexose, and its ¹³C-labeled isotopologue, L-[4-¹³C]sorbose, is expected to have virtually identical chemical and physical properties.

General Properties
PropertyValueReference
Chemical Formula C₆H₁₂O₆[3]
Molar Mass 180.156 g/mol [3]
Appearance White solid[3]
Melting Point 165 °C[3]
Density 1.65 g/cm³ (at 15 °C)[3]
Solubility in Water Highly soluble[3][4]
Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and structural confirmation of L-[4-¹³C]sorbose. The primary difference in the spectra compared to unlabeled L-sorbose will be observed in the ¹³C NMR spectrum, where the signal corresponding to the C4 carbon will be significantly enhanced.

Spectroscopic TechniqueKey Features for L-sorboseReference
¹³C NMR Signals corresponding to the six carbon atoms.[5]
¹H NMR Complex multiplet signals for the protons.[6]
Infrared (IR) Spectroscopy Broad O-H stretching, C-H stretching, and a complex fingerprint region.[6][7]
Mass Spectrometry Provides the molecular weight and fragmentation pattern.[5]
Terahertz Spectroscopy Distinctive absorption peaks in the 0.2–2.0 THz range.[8]

Experimental Protocols

The following are detailed, generalized protocols for the key steps in the proposed synthesis of L-[4-¹³C]sorbose. Researchers should optimize these protocols based on their specific laboratory conditions and available resources.

Protocol for the Reduction of D-[3-¹³C]glucose

Materials:

  • D-[3-¹³C]glucose

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Cation exchange resin (e.g., Dowex 50W-X8, H⁺ form)

  • Methanol

  • Rotary evaporator

Procedure:

  • Dissolve D-[3-¹³C]glucose in deionized water in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a molar excess of sodium borohydride to the stirred solution.

  • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC or other suitable method).

  • Neutralize the excess sodium borohydride by the careful addition of the cation exchange resin until the effervescence ceases.

  • Filter the solution to remove the resin.

  • Evaporate the filtrate to dryness using a rotary evaporator.

  • Co-evaporate the residue with methanol several times to remove borate esters as volatile methyl borate.

  • The resulting white solid is L-[4-¹³C]sorbitol, which can be used in the next step without further purification.

Protocol for the Microbial Oxidation of L-[4-¹³C]sorbitol

Materials:

  • L-[4-¹³C]sorbitol

  • Gluconobacter oxydans culture

  • Yeast extract

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Sterile fermentation medium

  • Fermenter or shaker flasks

Procedure:

  • Prepare the fermentation medium containing L-[4-¹³C]sorbitol, yeast extract, and potassium dihydrogen phosphate in water.

  • Sterilize the medium by autoclaving.

  • Inoculate the sterile medium with a fresh culture of Gluconobacter oxydans.

  • Incubate the culture under aerobic conditions (e.g., 30 °C with shaking) for a period sufficient to achieve complete conversion of sorbitol to sorbose (typically 24-48 hours). Monitor the progress of the reaction by HPLC.

  • After the fermentation is complete, remove the bacterial cells by centrifugation or filtration.

  • The supernatant containing L-[4-¹³C]sorbose can then be purified. A common method involves passing the solution through a series of cation and anion exchange resins to remove ionic impurities, followed by crystallization from a suitable solvent system (e.g., methanol/2-propanol).[2]

Biological Activity and Signaling Pathway

Recent research has highlighted the potential of L-sorbose as an anti-cancer agent due to its ability to interfere with glucose metabolism in cancer cells.[9]

Mechanism of Action

L-sorbose, being a C-3 epimer of D-fructose, is transported into cancer cells via the GLUT5 transporter. Inside the cell, it is phosphorylated by ketohexokinase (KHK) to form L-sorbose-1-phosphate (S-1-P). This metabolite acts as a competitive inhibitor of hexokinase, a key enzyme in the initial step of glycolysis.[9][10] Hexokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate, a crucial step for trapping glucose within the cell and committing it to metabolic pathways.[11] By inhibiting hexokinase, L-sorbose-1-phosphate attenuates glycolysis, leading to impaired mitochondrial function, increased production of reactive oxygen species (ROS), and ultimately, apoptosis in cancer cells.[9]

Signaling Pathway Diagram

Signaling_Pathway Figure 2. L-sorbose Signaling Pathway in Cancer Cells cluster_cell Cancer Cell LSorbose_in L-Sorbose GLUT5 GLUT5 Transporter LSorbose_in->GLUT5 Uptake LSorbose_intra Intracellular L-Sorbose GLUT5->LSorbose_intra KHK Ketohexokinase (KHK) LSorbose_intra->KHK S1P L-Sorbose-1-Phosphate (S-1-P) KHK->S1P Phosphorylation Hexokinase Hexokinase S1P->Hexokinase Inhibition G6P Glucose-6-Phosphate Hexokinase->G6P Phosphorylation Glycolysis Glycolysis Hexokinase->Glycolysis Glucose Glucose Glucose->Hexokinase G6P->Glycolysis Mitochondria Mitochondrial Dysfunction Glycolysis->Mitochondria ROS ROS Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis LSorbose_ext Extracellular L-Sorbose LSorbose_ext->LSorbose_in

L-sorbose signaling in cancer cells.

Conclusion

L-[4-¹³C]sorbose is a valuable tool for metabolic research, offering the ability to trace the fate of L-sorbose in biological systems with high precision. While a definitive published synthesis is not available, the proposed two-step pathway, commencing with D-[3-¹³C]glucose, presents a logical and feasible approach for its production. The well-characterized chemical properties of L-sorbose, coupled with its emerging role as an inhibitor of glycolysis in cancer cells, underscore the importance of having access to its isotopically labeled forms for further investigation into its mechanism of action and therapeutic potential. This guide provides the foundational information required for researchers to embark on the synthesis and application of L-[4-¹³C]sorbose in their studies.

References

The Potential of L-[4-¹³C]Sorbose in Unraveling Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the application of L-[4-¹³C]sorbose as a metabolic tracer to investigate cellular metabolism, particularly in the context of cancer biology. While L-sorbose, a rare sugar, has demonstrated significant anti-tumor properties, the use of its isotopically labeled form, L-[4-¹³C]sorbose, offers a powerful tool to trace its metabolic fate and elucidate its mechanism of action at a granular level. This document provides an in-depth overview of L-sorbose metabolism, proposes experimental protocols for utilizing L-[4-¹³C]sorbose, and presents hypothetical data to illustrate its potential in metabolic flux analysis.

Core Concepts: The Metabolic Journey of L-Sorbose

Recent studies have illuminated the metabolic pathway of L-sorbose in cancer cells, highlighting its entry and subsequent phosphorylation. As a C-3 epimer of D-fructose, L-sorbose is primarily transported into cells via the glucose transporter 5 (GLUT5).[1][2][3] Once inside the cell, it is phosphorylated by ketohexokinase (KHK) to produce L-sorbose-1-phosphate (S-1-P).[1][2][3] This metabolite is central to the anti-tumor effects of L-sorbose.

Cellular S-1-P acts as an inhibitor of hexokinase, a critical enzyme in the glycolytic pathway.[1][2][3] By attenuating glycolysis, S-1-P disrupts the primary energy source for cancer cells, leading to impaired mitochondrial function and the production of reactive oxygen species (ROS).[1][2][3] Furthermore, L-sorbose treatment has been shown to downregulate the transcription of KHK-A, a splicing variant of KHK that positively induces antioxidation genes, thereby weakening the cancer cells' defense mechanisms.[1][2] This multi-faceted mechanism ultimately induces apoptosis in various cancer cells.[1][2][3]

Proposed Experimental Protocols for L-[4-¹³C]Sorbose Tracer Studies

The following are detailed methodologies for key experiments designed to leverage L-[4-¹³C]sorbose as a metabolic tracer.

Experiment 1: Tracing L-Sorbose Uptake and Phosphorylation

Objective: To quantify the uptake of L-sorbose and its conversion to L-sorbose-1-phosphate in cancer cells.

Methodology:

  • Cell Culture: Culture cancer cell lines with known GLUT5 and KHK expression (e.g., Huh7, HepG2) in appropriate media.

  • Labeling: Replace the standard medium with a medium containing a defined concentration of L-[4-¹³C]sorbose (e.g., 25 mM).

  • Time-Course Sampling: Harvest cell pellets and media at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction: Perform a polar metabolite extraction from the cell pellets using a cold methanol/water/chloroform solvent system.

  • LC-MS/MS Analysis: Analyze the polar extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect and quantify ¹³C-labeled L-sorbose and L-sorbose-1-phosphate.

  • Data Analysis: Calculate the isotopic enrichment in the L-sorbose and S-1-P pools over time to determine the rates of uptake and phosphorylation.

Experiment 2: ¹³C-Metabolic Flux Analysis (MFA) of Central Carbon Metabolism

Objective: To determine the impact of L-sorbose on the flux through glycolysis and the tricarboxylic acid (TCA) cycle.

Methodology:

  • Cell Culture and Labeling: Culture cancer cells in a medium containing [U-¹³C]-glucose as the primary carbon source and a specific concentration of unlabeled L-sorbose. In a parallel experiment, use a medium containing unlabeled glucose and L-[4-¹³C]sorbose.

  • Steady-State Labeling: Allow the cells to reach a metabolic and isotopic steady state (typically 24-48 hours).

  • Metabolite Extraction: Harvest cells and extract both intracellular and extracellular metabolites.

  • GC-MS and LC-MS/MS Analysis: Analyze the isotopic labeling patterns of key metabolites in glycolysis (e.g., pyruvate, lactate) and the TCA cycle (e.g., citrate, malate, fumarate) using Gas Chromatography-Mass Spectrometry (GC-MS) and LC-MS/MS.

  • Flux Calculation: Utilize metabolic flux analysis software (e.g., INCA, Metran) to fit the measured labeling data to a metabolic model of central carbon metabolism and calculate the intracellular metabolic fluxes.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, quantitative data that could be obtained from the proposed experiments.

Table 1: Isotopic Enrichment of L-Sorbose and its Metabolite

Time (hours)L-[4-¹³C]sorbose Intracellular Enrichment (%)L-[4-¹³C]sorbose-1-phosphate Intracellular Enrichment (%)
000
13515
47855
89285
249593

Table 2: Relative Metabolic Fluxes in Central Carbon Metabolism

Metabolic PathwayFlux (Control)Flux (L-Sorbose Treated)
Glycolysis (Glucose -> Pyruvate)10060
Lactate Dehydrogenase8550
Pyruvate Dehydrogenase1510
TCA Cycle (Citrate Synthase)2012

Visualizing the Metabolic Impact of L-Sorbose

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described.

L_Sorbose_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L-Sorbose_ext L-Sorbose GLUT5 GLUT5 L-Sorbose_ext->GLUT5 Transport L-Sorbose_int L-Sorbose GLUT5->L-Sorbose_int KHK KHK L-Sorbose_int->KHK Phosphorylation S1P L-Sorbose-1-Phosphate KHK->S1P Hexokinase Hexokinase S1P->Hexokinase Inhibition KHK_A KHK-A Transcription S1P->KHK_A Downregulates Glycolysis Glycolysis Hexokinase->Glycolysis Catalysis Mitochondria Mitochondrial Function Glycolysis->Mitochondria Reduced Substrate ROS ROS Mitochondria->ROS Impairment leads to Apoptosis Apoptosis ROS->Apoptosis Induces Antioxidant_Defense Antioxidant Defense KHK_A->Antioxidant_Defense Reduces Antioxidant_Defense->ROS Fails to neutralize

Caption: Metabolic pathway of L-sorbose in cancer cells.

Experimental_Workflow Start Cancer Cell Culture Labeling Incubate with L-[4-13C]Sorbose Start->Labeling Sampling Time-Course Sampling (Cells and Media) Labeling->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Analysis: Isotopic Enrichment Metabolic Flux Analysis->Data End Elucidation of Metabolic Fate and Flux Data->End

Caption: Experimental workflow for L-[4-¹³C]sorbose tracer studies.

Conclusion

The use of L-[4-¹³C]sorbose in cellular metabolism studies holds immense promise for providing a deeper understanding of the anti-tumor mechanisms of L-sorbose. By enabling the precise tracing of its metabolic fate and its impact on central carbon metabolism, this isotopic tracer can provide invaluable data for researchers in academia and the pharmaceutical industry. The experimental frameworks and potential data presented in this guide serve as a foundation for designing and interpreting future studies aimed at harnessing the therapeutic potential of L-sorbose.

References

A Technical Guide to Carbon Labeling with L-[4-¹³C]sorbose for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of L-[4-¹³C]sorbose as a stable isotope tracer in metabolic studies. L-sorbose, a naturally occurring ketohexose, serves as a valuable tool for elucidating metabolic pathways, particularly in the context of carbohydrate metabolism and its therapeutic implications. The strategic placement of a carbon-13 isotope at the fourth carbon position allows for precise tracking of its metabolic fate within biological systems.[1] This guide provides a comprehensive overview of its properties, experimental protocols for its use, and a framework for data interpretation, aimed at researchers and professionals in the field of drug development and metabolic research.

Core Concepts and Applications

L-sorbose is a monosaccharide that plays a role in various biological processes, including as a precursor in the commercial synthesis of ascorbic acid (Vitamin C).[2][3] Its isotopically labeled form, L-[4-¹³C]sorbose, enables researchers to trace the flow of carbon atoms through metabolic networks. This is particularly valuable for:

  • Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions within a cell or organism.[4]

  • Pathway Elucidation: Identifying and characterizing the metabolic pathways in which L-sorbose participates.

  • Drug Development: Understanding the metabolic effects of drug candidates and identifying potential therapeutic targets.

Recent studies have highlighted the potential of L-sorbose in therapeutic applications, such as its ability to induce apoptosis in cancer cells by impairing glucose metabolism.[5][6] By tracing the metabolism of L-[4-¹³C]sorbose, researchers can gain deeper insights into these mechanisms.

Quantitative Analysis of L-[4-¹³C]sorbose Metabolism

The following table summarizes quantitative data from a study investigating the metabolic fate of orally administered L-[U-¹⁴C]sorbose in rats. While the labeling isotope is ¹⁴C, the distribution of the carbon backbone provides valuable insights applicable to ¹³C tracer studies. The study highlights the significant role of gut microflora in L-sorbose metabolism.

ParameterNormal RatsRats Adapted to L-sorbose Diet
Route of Administration OralOral
Recovery of Radioactivity in Urine 5.3%8.9%
Recovery of Radioactivity in Feces (as L-sorbose) 46%6.6%
Recovery of Radioactivity as CO₂ 16%59%
Estimated Caloric Utilization ~25%~70%

Table 1: Metabolic Fate of Orally Administered L-sorbose in Rats. Data adapted from a study using L-[U-¹⁴C]-sorbose, indicating a significant portion is metabolized by intestinal microflora, especially after adaptation.[1]

Experimental Protocols

The following sections outline generalized protocols for conducting metabolic studies using L-[4-¹³C]sorbose. These protocols are intended as a starting point and should be optimized for specific experimental systems.

Cell Culture and Labeling

This protocol describes the labeling of cultured cells with L-[4-¹³C]sorbose to investigate its intracellular metabolism.

  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow for 24-48 hours.

  • Media Preparation: Prepare culture medium containing L-[4-¹³C]sorbose at the desired concentration. The concentration should be determined based on the specific cell type and experimental goals. A common starting point is to replace the unlabeled glucose or fructose in the medium with the labeled sorbose.

  • Labeling: Remove the existing culture medium and replace it with the L-[4-¹³C]sorbose-containing medium.

  • Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled substrate. Time-course experiments are recommended to monitor the dynamic changes in metabolite labeling.

  • Metabolite Extraction: After incubation, rapidly quench metabolism by placing the culture vessels on dry ice and aspirating the medium. Wash the cells with ice-cold phosphate-buffered saline (PBS). Extract intracellular metabolites using a cold solvent mixture, such as 80% methanol.

  • Sample Preparation: Centrifuge the cell extracts to pellet debris. Collect the supernatant containing the metabolites and store at -80°C until analysis.

Analytical Methods for Isotope Analysis

The incorporation of the ¹³C label from L-[4-¹³C]sorbose into downstream metabolites can be detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to separate and identify metabolites.[2][3] The mass shift corresponding to the incorporation of ¹³C atoms is used to determine the labeling pattern and enrichment in each metabolite.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy provides detailed information about the position of the ¹³C label within a molecule, which is crucial for elucidating complex metabolic pathways.[7][8][9]

Metabolic Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the metabolic fate of L-sorbose and a general workflow for a carbon labeling experiment.

metabolic_pathway cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism L_Sorbose_ext L-[4-13C]Sorbose (Extracellular) GLUT5 GLUT5 Transporter L_Sorbose_ext->GLUT5 L_Sorbose_int This compound (Intracellular) GLUT5->L_Sorbose_int KHK Ketohexokinase (KHK) L_Sorbose_int->KHK S1P L-Sorbose-1-Phosphate KHK->S1P Hexokinase Hexokinase S1P->Hexokinase Inhibition Glycolysis Glycolysis Hexokinase->Glycolysis Inhibition Mitochondrial_dysfunction Mitochondrial Dysfunction Glycolysis->Mitochondrial_dysfunction ROS Reactive Oxygen Species (ROS) Mitochondrial_dysfunction->ROS experimental_workflow Start Experimental Design (e.g., cell culture, animal model) Labeling Introduction of this compound Start->Labeling Incubation Time-course Incubation Labeling->Incubation Quenching Metabolic Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis Sample Analysis Extraction->Analysis MS Mass Spectrometry (MS) Analysis->MS NMR NMR Spectroscopy Analysis->NMR Data_Processing Data Processing and Isotopomer Analysis MS->Data_Processing NMR->Data_Processing Interpretation Metabolic Flux Analysis and Pathway Interpretation Data_Processing->Interpretation

References

The Isotope Tracer L-[4-13C]sorbose in Cancer Metabolism: A Technical Examination

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Metabolic Tracers in Oncology

Metabolic reprogramming is a hallmark of cancer, enabling cancer cells to sustain high rates of proliferation and adapt to the tumor microenvironment.[1][2] Investigating this altered metabolism is crucial for identifying new therapeutic targets. Stable isotope tracing, particularly using Carbon-13 (13C) labeled substrates, coupled with metabolic flux analysis (MFA), has become a primary tool for quantifying intracellular metabolic fluxes and elucidating the metabolic phenotype of cancer cells.[1][3] While [U-13C]glucose and [U-13C]glutamine are the most common tracers used to probe central carbon metabolism, the exploration of novel tracers is an active area of research to uncover unique metabolic dependencies.

This technical guide addresses the potential use of L-[4-13C]sorbose for investigating metabolic flux in cancer cells. Based on current scientific literature, the direct application of this compound for metabolic flux analysis has not been extensively reported. However, research on the unlabeled form, L-sorbose, reveals significant anti-tumor properties through metabolic interference, suggesting that its 13C-labeled counterpart could be a valuable tool for dissecting these effects. This document will, therefore, provide a comprehensive overview of the known metabolic impact of L-sorbose on cancer cells, followed by a detailed guide to the principles and methodologies of 13C metabolic flux analysis using established tracers like glucose, which can be adapted for future studies with novel substrates such as this compound.

L-Sorbose and Its Impact on Cancer Cell Metabolism

L-sorbose, a rare sugar and a C-3 epimer of D-fructose, has demonstrated pro-apoptotic and anti-tumor activity in various cancer cell lines.[4][5][6] Its mechanism of action is intrinsically linked to the metabolic machinery of cancer cells.

Mechanism of L-Sorbose Action

L-sorbose is internalized by cancer cells, likely through the GLUT5 transporter, and is subsequently phosphorylated by ketohexokinase (KHK) to produce L-sorbose-1-phosphate (S-1-P).[4][5][6] The accumulation of intracellular S-1-P has been shown to inactivate hexokinase, a critical enzyme in the initial step of glycolysis.[4][5][6] This leads to an attenuation of glycolysis, impaired mitochondrial function, and an increase in reactive oxygen species (ROS), ultimately inducing apoptosis.[4][5] Furthermore, L-sorbose treatment can downregulate the transcription of KHK-A, a splicing variant of KHK that has a role in promoting antioxidation genes, thus weakening the cancer cells' antioxidant defense mechanisms.[4][5]

The metabolic interference of L-sorbose suggests that this compound could be a powerful tool to trace its intracellular fate and quantify its impact on interconnected metabolic pathways.

Principles of 13C Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][7] The core principle involves introducing a 13C-labeled substrate into a biological system and then measuring the distribution of the 13C label throughout the metabolic network.[8][9] This information, combined with a stoichiometric model of cellular metabolism, allows for the calculation of metabolic fluxes.[1][2]

The general workflow for a 13C-MFA experiment is as follows:

G cluster_0 Experimental Phase cluster_1 Computational Phase A Cell Culture with 13C-labeled Substrate B Metabolite Extraction A->B Labeling C Analytical Measurement (e.g., GC-MS, LC-MS) B->C Sample Prep D Isotopomer Distribution Analysis C->D Data Acquisition F Flux Estimation and Statistical Analysis D->F Input Data E Metabolic Model Construction E->F

Figure 1: General workflow of a 13C Metabolic Flux Analysis experiment.

Experimental Protocols for 13C-Labeling in Cancer Cells

The following protocols are based on established methods using 13C-labeled glucose and can be adapted for other labeled substrates.

Cell Culture and Isotope Labeling
  • Cell Seeding: Seed cancer cells at a density that will allow for sufficient cell numbers for metabolite extraction at the desired time points.[10][11]

  • Medium Preparation: Prepare a culture medium containing the 13C-labeled substrate (e.g., [U-13C]glucose) at a known concentration. The standard medium for the specific cell line should be used, with the unlabeled substrate replaced by its labeled counterpart.[11]

  • Labeling: When cells reach the desired confluency (typically 70-90%), replace the standard medium with the 13C-labeling medium.[10]

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into downstream metabolites. This duration can range from minutes to hours, depending on the metabolic pathways of interest.

  • Cell Harvesting: After incubation, rapidly quench metabolism and harvest the cells. This is often done by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

Metabolite Extraction
  • Quenching: Immediately after harvesting, quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by adding a cold solvent, such as 80% methanol.[12]

  • Extraction: Add a pre-chilled extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the cell pellet.

  • Cell Lysis: Lyse the cells by methods such as sonication or freeze-thaw cycles.

  • Centrifugation: Centrifuge the cell lysate to pellet cell debris.

  • Supernatant Collection: Collect the supernatant, which contains the extracted metabolites.

  • Drying: Dry the metabolite extract, often under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Analytical Measurement

The distribution of 13C isotopes in metabolites is typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical platforms for this purpose.

Data Presentation: Quantifying Metabolic Fluxes

The primary output of a 13C-MFA experiment is a set of flux values for the reactions in the metabolic model. These are often presented in tables for clear comparison between different experimental conditions.

Table 1: Example of Metabolic Flux Data in Cancer Cells

Metabolic PathwayReactionFlux (nmol/10^6 cells/h) - ControlFlux (nmol/10^6 cells/h) - TreatmentFold Changep-value
GlycolysisHexokinase (HK)150.2 ± 12.575.8 ± 9.30.50<0.01
Pyruvate Kinase (PK)145.1 ± 11.872.3 ± 8.90.50<0.01
Pentose Phosphate PathwayGlucose-6-Phosphate Dehydrogenase (G6PDH)30.5 ± 4.145.2 ± 5.61.48<0.05
TCA CyclePyruvate Dehydrogenase (PDH)25.3 ± 3.715.1 ± 2.90.60<0.05
Isocitrate Dehydrogenase (IDH)22.1 ± 3.113.9 ± 2.50.63<0.05
AnaplerosisPyruvate Carboxylase (PC)5.2 ± 1.18.9 ± 1.51.71<0.05

Data are presented as mean ± standard deviation and are hypothetical examples.

Key Metabolic Pathways Investigated with 13C-MFA in Cancer

13C-MFA is instrumental in dissecting the complex metabolic rewiring in cancer. The following diagram illustrates the central carbon metabolism pathways frequently studied.

G Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Ribose5P Ribose-5-P G6P->Ribose5P PPP F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG PEP Phosphoenolpyruvate BPG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->aKG

References

The Principle and Application of L-[4-¹³C]Sorbose in ¹³C-Metabolic Flux Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify intracellular metabolic fluxes in living cells. While glucose is the most common tracer, the use of alternative labeled substrates can provide unique insights into specific metabolic pathways. This guide explores the theoretical principles and potential applications of L-[4-¹³C]sorbose as a tracer in ¹³C-MFA. L-sorbose is a ketose sugar and a key intermediate in the industrial production of vitamin C (L-ascorbic acid). The strategic placement of a ¹³C label at the C-4 position allows for the elucidation of fluxes through its metabolic pathways. This document provides a comprehensive overview of L-sorbose metabolism, a hypothetical experimental protocol for a ¹³C-MFA study using L-[4-¹³C]sorbose, and illustrative data, offering a foundational resource for researchers considering its use.

Introduction to ¹³C-Metabolic Flux Analysis

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique in metabolic engineering and systems biology for elucidating the rates (fluxes) of intracellular metabolic reactions.[1][2][3][4] The methodology involves feeding cells a substrate labeled with the stable isotope ¹³C. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the distribution of these isotopes in cellular metabolites, typically proteinogenic amino acids or intracellular intermediates, and using computational models, the fluxes throughout the metabolic network can be quantified.[3][5][6] This provides a detailed snapshot of cellular physiology, which is invaluable for understanding disease states, identifying drug targets, and optimizing bioproduction processes.

The choice of tracer is critical and depends on the specific metabolic pathways of interest.[3][7] While universally labeled glucose ([U-¹³C]glucose) and specifically labeled glucose (e.g., [1,2-¹³C]glucose) are widely used, non-conventional tracers can offer deeper insights into alternative metabolic routes.

L-Sorbose Metabolism

L-sorbose is a naturally occurring ketose that plays a significant role in certain microbial metabolic pathways. Its primary relevance is as a precursor in the Reichstein process for the industrial synthesis of Vitamin C.[8] In many microorganisms, such as Gluconobacter oxydans, L-sorbose is produced from D-sorbitol through a regioselective dehydrogenation reaction.[9]

The metabolic pathway of L-sorbose is not as central as that of glucose in most organisms but is crucial in specific industrial fermentations. A key step involves the oxidation of D-sorbitol to L-sorbose. Subsequently, L-sorbose can be further metabolized. For instance, in the context of vitamin C synthesis, L-sorbose is converted to 2-keto-L-gulonic acid (2-KLG).[10]

Principle of Using L-[4-¹³C]Sorbose in ¹³C-MFA

The use of L-[4-¹³C]sorbose as a tracer in ¹³C-MFA allows for the precise tracking of the carbon backbone of sorbose as it enters downstream metabolic pathways. The ¹³C label at the C-4 position provides a specific probe to understand the fate of the lower part of the sorbose molecule.

Upon entering a cell, L-[4-¹³C]sorbose can be phosphorylated and then enter central carbon metabolism. For instance, if it were to be metabolized via a pathway analogous to fructose metabolism, it could be cleaved into two three-carbon units. The position of the ¹³C label on these resulting triose phosphates would be determined by the specific cleavage reaction. This labeling pattern in downstream metabolites, such as pyruvate, lactate, and amino acids, can then be used to infer the activity of the pathways involved in L-sorbose utilization.

The primary advantage of using a specifically labeled tracer like L-[4-¹³C]sorbose is the ability to resolve fluxes through specific reaction sequences that might be ambiguous with a uniformly labeled tracer.

Hypothetical Experimental Protocol for ¹³C-MFA with L-[4-¹³C]Sorbose

This section outlines a detailed, albeit hypothetical, experimental protocol for conducting a ¹³C-MFA study using L-[4-¹³C]sorbose.

Cell Culture and Labeling Experiment
  • Strain Selection and Pre-culture: Select a microorganism known to metabolize L-sorbose (e.g., Gluconobacter oxydans). Prepare a pre-culture in a suitable growth medium to obtain a sufficient cell density for inoculation.

  • Experimental Culture: Inoculate the experimental cultures in a defined medium where the primary carbon source is a mixture of unlabeled L-sorbose and L-[4-¹³C]sorbose. A typical labeling percentage is 50% to ensure sufficient incorporation of the label.

  • Steady-State Growth: Maintain the cultures in a chemostat or in the exponential growth phase in a batch culture to ensure metabolic and isotopic steady state.[3]

  • Sampling: Once the culture reaches a steady state, harvest the cells rapidly.

Quenching and Metabolite Extraction
  • Quenching: Immediately quench the metabolic activity by rapidly cooling the cell suspension in a cold solvent, such as -20°C methanol.

  • Metabolite Extraction: Extract the intracellular metabolites using a suitable solvent system, for example, a cold methanol-water-chloroform mixture.

  • Biomass Hydrolysis: To analyze the labeling patterns in proteinogenic amino acids, hydrolyze the cell pellet using 6 M HCl at 100°C for 24 hours.

Analytical Measurement
  • Derivatization: Derivatize the amino acid hydrolysates and intracellular metabolite extracts to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: Analyze the derivatized samples using GC-MS to determine the mass isotopomer distributions (MIDs) of the target metabolites. The mass spectrometer will separate the fragments of the derivatized metabolites based on their mass-to-charge ratio, revealing the incorporation of ¹³C.

Data Analysis and Flux Calculation
  • Metabolic Network Model: Construct a detailed metabolic network model of the organism, including the relevant pathways for L-sorbose metabolism.

  • Flux Estimation: Use a software package for ¹³C-MFA (e.g., INCA, Metran) to estimate the intracellular fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs simulated by the model.[11]

  • Statistical Analysis: Perform a statistical analysis to assess the goodness-of-fit of the estimated fluxes and to calculate the confidence intervals for each flux.[4]

Data Presentation

The quantitative output of a ¹³C-MFA experiment is the mass isotopomer distribution (MID) of key metabolites. The following table presents hypothetical MID data for selected amino acids from a simulated experiment using L-[4-¹³C]sorbose.

Amino AcidCarbon AtomsM+0M+1M+2M+3M+4
Alanine30.600.300.100.00-
Valine50.450.350.150.050.00
Leucine60.400.300.200.080.02
Serine30.650.250.100.00-
Phenylalanine90.200.300.250.150.10

Table 1: Hypothetical Mass Isotopomer Distribution (MID) of selected proteinogenic amino acids from a ¹³C-MFA experiment with L-[4-¹³C]sorbose. M+n represents the fraction of the metabolite pool with 'n' ¹³C atoms.

Visualizations

Experimental Workflow

G cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase A Cell Culture with L-[4-13C]Sorbose B Quenching A->B C Metabolite Extraction B->C D Biomass Hydrolysis B->D E Derivatization C->E D->E F GC-MS Analysis E->F H Flux Estimation F->H G Metabolic Network Model G->H I Statistical Analysis H->I

Figure 1: Experimental workflow for ¹³C-MFA using L-[4-¹³C]sorbose.
L-Sorbose Metabolism and Label Propagation

G Sorbitol D-Sorbitol Sorbose This compound Sorbitol->Sorbose Sorbitol Dehydrogenase SorboseP L-Sorbose-Phosphate (Hypothetical) Sorbose->SorboseP Kinase TrioseP1 Triose-Phosphate 1 (Labeled) SorboseP->TrioseP1 TrioseP2 Triose-Phosphate 2 (Unlabeled) SorboseP->TrioseP2 Pyruvate Pyruvate TrioseP1->Pyruvate TrioseP2->Pyruvate TCA TCA Cycle Pyruvate->TCA AminoAcids Amino Acids Pyruvate->AminoAcids TCA->AminoAcids

References

L-[4-¹³C]Sorbose: A Technical Guide for Tracing NADPH Production Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-[4-¹³C]Sorbose is a stable isotope-labeled sugar with significant potential as a metabolic tracer for elucidating the dynamics of NADPH production. While direct studies detailing the use of L-[4-¹³C]Sorbose for this purpose are not extensively documented, its metabolic fate through pathways that intersect with the Pentose Phosphate Pathway (PPP) provides a strong basis for its application in metabolic flux analysis. This guide outlines the metabolic pathways of L-sorbose, its connection to NADPH production, and provides hypothetical experimental protocols and data presentation for using L-[4-¹³C]Sorbose as a tracer.

Introduction to L-Sorbose and NADPH

Nicotinamide adenine dinucleotide phosphate (NADPH) is a critical reducing equivalent in cellular metabolism, essential for anabolic reactions, and for mitigating oxidative stress. The primary route for NADPH regeneration is the Pentose Phosphate Pathway (PPP). Understanding the flux through the PPP is crucial for research in areas such as cancer metabolism, metabolic disorders, and drug development.

Stable isotope tracers, such as ¹³C-labeled compounds, are powerful tools for quantifying metabolic pathway activity.[1] L-sorbose, a naturally occurring ketohexose, is metabolized by various organisms, including bacteria and, to a limited extent, mammals, through pathways that converge on intermediates of central carbon metabolism. This convergence makes L-[4-¹³C]Sorbose a promising candidate for tracing the flow of carbon into the PPP and, consequently, for quantifying NADPH production.

Metabolic Pathways of L-Sorbose

The metabolism of L-sorbose has been primarily characterized in bacteria, where it is typically converted into intermediates of glycolysis. A key pathway, identified in Klebsiella pneumoniae, involves the following steps:

  • Phosphorylation: L-sorbose is first phosphorylated to L-sorbose-1-phosphate.

  • Reduction: L-sorbose-1-phosphate is then reduced to D-glucitol-6-phosphate.

  • Oxidation: Finally, D-glucitol-6-phosphate is oxidized to D-fructose-6-phosphate.[2]

D-fructose-6-phosphate is a pivotal metabolic intermediate that can enter either glycolysis or the Pentose Phosphate Pathway.

In mammals, the metabolism of L-sorbose is less direct. A significant portion of ingested L-sorbose is fermented by the gut microbiota, while a smaller fraction may be absorbed and metabolized.[3] The metabolic pathway within mammalian cells is not as clearly defined as in bacteria.

Below is a diagram illustrating the bacterial metabolic pathway of L-sorbose and its entry into central carbon metabolism.

L_Sorbose_Metabolism cluster_sorbose_pathway L-Sorbose Metabolism cluster_central_metabolism Central Carbon Metabolism L-Sorbose L-Sorbose L-Sorbose-1-Phosphate L-Sorbose-1-Phosphate L-Sorbose->L-Sorbose-1-Phosphate Phosphorylation D-Glucitol-6-Phosphate D-Glucitol-6-Phosphate L-Sorbose-1-Phosphate->D-Glucitol-6-Phosphate Reduction D-Fructose-6-Phosphate D-Fructose-6-Phosphate D-Glucitol-6-Phosphate->D-Fructose-6-Phosphate Oxidation Glycolysis Glycolysis D-Fructose-6-Phosphate->Glycolysis Pentose Phosphate Pathway Pentose Phosphate Pathway D-Fructose-6-Phosphate->Pentose Phosphate Pathway

Metabolic pathway of L-sorbose and its intersection with central carbon metabolism.

Tracing L-[4-¹³C]Sorbose to Quantify NADPH Production

The use of L-[4-¹³C]Sorbose as a tracer for NADPH production relies on the transfer of the ¹³C label from sorbose to D-fructose-6-phosphate, and subsequently into the Pentose Phosphate Pathway. The position of the label at carbon 4 is crucial for tracing its fate through the oxidative and non-oxidative phases of the PPP.

When [4-¹³C]D-fructose-6-phosphate enters the PPP, the label will be distributed among various downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using techniques like mass spectrometry or NMR, the relative flux through the PPP compared to glycolysis can be determined.

The diagram below illustrates the flow of the ¹³C label from L-[4-¹³C]sorbose into the Pentose Phosphate Pathway.

C13_Tracer_Workflow L-[4-13C]Sorbose This compound Metabolic_Conversion Metabolic Conversion to [4-13C]D-Fructose-6-Phosphate This compound->Metabolic_Conversion PPP_Entry Entry into Pentose Phosphate Pathway Metabolic_Conversion->PPP_Entry NADPH_Production Oxidative Phase: 13CO2 release and NADPH production PPP_Entry->NADPH_Production Metabolite_Analysis Mass Spectrometry Analysis of 13C-labeled metabolites NADPH_Production->Metabolite_Analysis Flux_Quantification Quantification of PPP flux and NADPH production Metabolite_Analysis->Flux_Quantification

Conceptual workflow for tracing L-[4-¹³C]sorbose to quantify PPP flux.

Experimental Protocols

The following provides a generalized protocol for a ¹³C tracer study using L-[4-¹³C]Sorbose in a cell culture model.

4.1. Cell Culture and Labeling

  • Culture cells of interest to mid-log phase in standard growth medium.

  • Replace the standard medium with a medium containing L-[4-¹³C]Sorbose at a defined concentration. The concentration should be optimized based on cellular uptake and metabolism.

  • Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the ¹³C label into intracellular metabolites.

4.2. Metabolite Extraction

  • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

4.3. Mass Spectrometry Analysis

  • Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Monitor the mass isotopomer distributions of key metabolites in the PPP and glycolysis, such as glucose-6-phosphate, fructose-6-phosphate, ribose-5-phosphate, and lactate.

Data Presentation

Quantitative data from a ¹³C tracer study should be presented in a clear and structured format to allow for easy comparison. The following tables provide a hypothetical example of how data from an experiment using L-[4-¹³C]Sorbose could be presented.

Table 1: ¹³C Enrichment in Key Metabolites

MetaboliteTime (hours)¹³C Enrichment (%)
Fructose-6-Phosphate215.2 ± 1.8
845.7 ± 3.5
2480.1 ± 5.2
Ribose-5-Phosphate25.1 ± 0.9
820.3 ± 2.1
2442.5 ± 3.9
Lactate22.3 ± 0.5
810.8 ± 1.3
2425.6 ± 2.8

Table 2: Relative Metabolic Fluxes

Metabolic Flux RatioControlTreatment
PPP / Glycolysis0.12 ± 0.020.25 ± 0.03
Anaplerotic / Cataplerotic1.05 ± 0.110.89 ± 0.09

Conclusion

L-[4-¹³C]Sorbose presents a valuable, though currently underutilized, tool for investigating NADPH production pathways. Its metabolic conversion to a key intermediate of the Pentose Phosphate Pathway allows for the tracing of carbon flux and the quantification of pathway activity. The methodologies and data presentation formats outlined in this guide provide a framework for researchers to design and interpret experiments using this novel tracer. Further studies are warranted to fully characterize the metabolism of L-sorbose in various biological systems and to validate its use as a robust tracer for NADPH production.

References

L-[4-13C]Sorbose for In Vivo Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the suitability of L-[4-13C]sorbose as a tracer for in vivo metabolic studies. While direct experimental data on this compound is limited, this document synthesizes the current understanding of L-sorbose metabolism to evaluate its potential applications and limitations as a metabolic probe.

Executive Summary

L-Sorbose, a rare ketohexose, exhibits metabolic characteristics that distinguish it significantly from more common sugars like glucose and fructose. In humans, L-sorbose is poorly absorbed and metabolized, with a substantial portion being either excreted unchanged or fermented by the gut microbiota.[1] While this limits its utility for tracing core metabolic pathways in the host, it presents unique opportunities for studying gut microbiome activity and the metabolism of rare sugars. This guide will explore the known metabolic fate of L-sorbose, propose hypothetical experimental designs using this compound, and provide a balanced perspective on its suitability for in vivo research.

L-Sorbose Metabolism: A Dual Pathway

The in vivo fate of ingested L-sorbose is primarily dictated by two routes: direct absorption and metabolism by the host, and fermentation by the intestinal microflora.

Host Metabolism:

A small fraction of ingested L-sorbose is absorbed from the small intestine. Cellular uptake is mediated by the GLUT5 transporter, which it shares with fructose.[2][3] Once inside the cell, L-sorbose can be phosphorylated by ketohexokinase (KHK) to form L-sorbose-1-phosphate.[2][3] This phosphorylated intermediate is not a substrate for the major glycolytic or pentose phosphate pathways. Instead, L-sorbose-1-phosphate has been shown to inhibit hexokinase, a critical enzyme in glycolysis, potentially disrupting glucose metabolism.[2][3] Studies in rats have indicated that a portion of absorbed L-sorbose can be metabolized to CO2, though the specific pathways remain to be fully elucidated.[1]

Gut Microbiota Metabolism:

A significant portion of ingested L-sorbose reaches the colon, where it becomes a substrate for fermentation by the gut microbiota.[1] This process requires an adaptation period for the microbiome.[1] Bacterial fermentation of L-sorbose yields volatile fatty acids (VFAs), such as acetate, propionate, and butyrate, which are then absorbed by the host and can enter various metabolic pathways.[1]

The metabolic pathway of L-sorbose in certain bacteria is well-defined. For instance, Gluconobacter oxydans utilizes L-sorbose in the industrial production of vitamin C.[4][5][6] Other bacteria, like Lactobacillus casei, possess specific phosphotransferase systems for L-sorbose uptake and metabolism, eventually converting it into glycolytic intermediates.[7][8]

Quantitative Data on L-Sorbose Metabolism

The following table summarizes the available quantitative data regarding the in vivo metabolism of L-sorbose.

ParameterOrganismValueCitation
Urinary ExcretionRat (oral dose)~5.3% - 8.9%[1]
Fecal ExcretionRat (oral dose)~6.6% - 46% (as L-sorbose)[1]
Conversion to CO2Rat (oral dose)~16% - 59%[1]
Caloric UtilizationRat~25% - 70%[1]

Hypothetical Experimental Protocol for an In Vivo Study with this compound

This protocol outlines a hypothetical experiment to trace the metabolic fate of this compound in a rodent model, focusing on both host and gut microbiota metabolism.

Objective: To determine the distribution of the 13C label from this compound in various biological compartments.

Materials:

  • This compound

  • Metabolic cages for collection of urine, feces, and expired air

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for metabolite analysis

  • Isotope ratio mass spectrometry (IRMS) for CO2 analysis

Procedure:

  • Acclimate animals to metabolic cages.

  • Administer a single oral gavage of this compound.

  • Collect urine, feces, and expired air at regular intervals for 48 hours.

  • At the end of the study, collect blood and tissues (liver, colon, etc.).

  • Analyze samples for 13C enrichment in L-sorbose, VFAs, glucose, and other relevant metabolites using MS-based techniques.

  • Analyze expired air for 13CO2 enrichment using IRMS.

Visualizing L-Sorbose Metabolism and Experimental Workflow

The following diagrams illustrate the metabolic pathways of L-sorbose and a potential experimental workflow.

L_Sorbose_Metabolism cluster_gut Intestinal Lumen cluster_host Host Circulation & Tissues Oral this compound Oral this compound Unabsorbed this compound Unabsorbed this compound Oral this compound->Unabsorbed this compound Majority Absorbed this compound Absorbed this compound Oral this compound->Absorbed this compound Minority Gut Microbiota Gut Microbiota Unabsorbed this compound->Gut Microbiota Fermentation 13C-VFAs 13C-VFAs Gut Microbiota->13C-VFAs Absorbed 13C-VFAs Absorbed 13C-VFAs 13C-VFAs->Absorbed 13C-VFAs Cellular Uptake (GLUT5) Cellular Uptake (GLUT5) Absorbed this compound->Cellular Uptake (GLUT5) Metabolism to 13CO2 Metabolism to 13CO2 Absorbed this compound->Metabolism to 13CO2 This compound-1-P This compound-1-P Cellular Uptake (GLUT5)->this compound-1-P KHK Hexokinase Inhibition Hexokinase Inhibition This compound-1-P->Hexokinase Inhibition

Figure 1: Metabolic fate of this compound in vivo.

Experimental_Workflow Administration Oral Gavage of This compound Sample_Collection Urine, Feces, Expired Air, Blood, Tissues Administration->Sample_Collection Sample_Processing Metabolite Extraction Sample_Collection->Sample_Processing Analysis GC-MS / LC-MS IRMS Sample_Processing->Analysis Data_Interpretation 13C Enrichment Analysis Metabolic Flux Analysis->Data_Interpretation

Figure 2: Experimental workflow for an in vivo tracer study.

Conclusion: Suitability of this compound for In Vivo Metabolic Studies

The suitability of this compound for in vivo metabolic studies is highly dependent on the research question.

Not Suitable For:

  • Tracing core host metabolic pathways: Due to its poor absorption and metabolism by the host, it is not an ideal tracer for glycolysis, the TCA cycle, or gluconeogenesis.

  • Studies where baseline glucose metabolism must be unperturbed: Its inhibitory effect on hexokinase could confound studies focused on glucose homeostasis.[2][3]

Potentially Suitable For:

  • Investigating gut microbiota metabolism: It could serve as a valuable tool to probe the metabolic activity and composition of the gut microbiome.

  • Studying the absorption and metabolism of rare sugars: For research specifically focused on the pathways of L-sorbose disposition.

  • Preclinical cancer research: Its selective uptake and metabolic effects in cancer cells make it an interesting candidate for tracing tumor-specific metabolism and therapeutic response.[2][3]

References

Methodological & Application

Application Note: GC-MS Analysis of L-[4-13C]sorbose for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Sorbose, a ketose monosaccharide, plays a role in various metabolic pathways and is utilized in the industrial production of ascorbic acid. The use of stable isotope-labeled L-[4-13C]sorbose, in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS), provides a powerful tool for researchers and drug development professionals to trace its metabolic fate, elucidate biochemical pathways, and quantify its presence in complex biological matrices. This application note details a robust experimental design for the analysis of this compound, focusing on a widely applicable derivatization method to enhance volatility for GC-MS analysis.

Principle

Due to their low volatility, carbohydrates require chemical derivatization prior to GC-MS analysis.[1][2] A common and effective method is a two-step process involving methoximation followed by trimethylsilylation (TMS).[3][4] Methoximation protects the ketone group, preventing the formation of multiple isomers and stabilizing the molecule.[4] Subsequent silylation of the hydroxyl groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces active hydrogens with TMS groups, significantly increasing the volatility of the sugar for gas chromatography.[4][5]

The 13C label at the C-4 position of L-sorbose results in a mass shift in the molecular ion and specific fragment ions in the mass spectrum, allowing for its differentiation from endogenous, unlabeled L-sorbose and facilitating its use as an internal standard for quantification or as a tracer in metabolic flux analysis.

Experimental Design and Protocols

This section provides a detailed protocol for the sample preparation, derivatization, and GC-MS analysis of this compound.

Materials and Reagents
  • This compound standard

  • Unlabeled L-sorbose standard

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (GC grade)

  • Methanol (GC grade)

  • Ultrapure water

  • Sample vials (2 mL) with inserts

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Sample Preparation

Biological samples (e.g., plasma, cell culture media, tissue homogenates) should be processed to extract small molecules. A common method involves protein precipitation with a cold organic solvent like methanol.

  • To 100 µL of sample, add 400 µL of ice-cold methanol.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

Derivatization Protocol: Methoximation and Silylation
  • Methoximation:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Add 50 µL of the methoximation reagent to the dried sample extract.

    • Vortex to dissolve the residue.

    • Incubate at 60°C for 60 minutes.

    • Allow the sample to cool to room temperature.

  • Silylation:

    • Add 80 µL of BSTFA with 1% TMCS to the methoximated sample.

    • Vortex thoroughly.

    • Incubate at 70°C for 60 minutes.[1]

    • After cooling, transfer the derivatized sample to a GC-MS vial with an insert for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature Program
Initial Temperature100°C, hold for 2 minutes
Ramp 110°C/min to 200°C
Ramp 25°C/min to 250°C
Ramp 320°C/min to 300°C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 50-600
Solvent Delay5 minutes

Data Presentation

The following tables summarize the expected quantitative data for the GC-MS analysis of derivatized L-sorbose and this compound.

Table 1: Expected Retention Time and Key Mass Fragments for Derivatized L-Sorbose

CompoundDerivativeExpected Retention Time (min)Key Mass Fragments (m/z)
L-SorboseMethoxime-penta-TMS~15-2073, 103, 205, 217, 307, 319
This compoundMethoxime-penta-TMS~15-2073, 103, 205, 218, 308, 320

Note: Retention times are estimates and will vary with the specific chromatographic conditions. The m/z values for the labeled compound are predicted based on the known fragmentation of silylated sugars.

Table 2: Predicted Mass Shift for Key Fragments of this compound Derivative

Fragment DescriptionUnlabeled m/zLabeled m/zMass Shift
[TMS]+73730
[CH=O-TMS]+1031030
Fragment containing C1-C32052050
Fragment containing C1-C4 (with 13C)217218+1
Fragment containing C1-C5 (with 13C)307308+1
Fragment containing C1-C6 (with 13C)319320+1

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample extraction Metabolite Extraction (e.g., Protein Precipitation) sample->extraction dried_extract Dried Extract extraction->dried_extract methoximation Methoximation (Methoxyamine HCl in Pyridine) dried_extract->methoximation silylation Silylation (BSTFA + 1% TMCS) methoximation->silylation derivatized_sample Derivatized Sample silylation->derivatized_sample gcms GC-MS Analysis derivatized_sample->gcms data_processing Data Processing (Peak Integration, Quantification) gcms->data_processing results Results data_processing->results fragmentation_pathway cluster_fragments Major Fragment Ions molecular_ion [M]+• Derivatized this compound m_15 [M-15]+ (Loss of CH3) molecular_ion->m_15 - CH3 m_103 m/z 103 [CH=O-TMS]+ molecular_ion->m_103 Cleavage m_218 m/z 218 Fragment with C1-C4 molecular_ion->m_218 Cleavage m_308 m/z 308 Fragment with C1-C5 molecular_ion->m_308 Cleavage m_320 m/z 320 Fragment with C1-C6 molecular_ion->m_320 Cleavage

References

Application Notes and Protocols: Quantifying Pentose Phosphate Pathway Flux with L-[4-¹³C]sorbose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that operates in parallel with glycolysis. It plays a central role in cellular metabolism by producing nicotinamide adenine dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis.[1][2] Given its significance in redox homeostasis and cell proliferation, the PPP is a key area of investigation in various research fields, including cancer biology and drug development.

Quantifying the flux through the PPP provides valuable insights into the metabolic state of cells and tissues. Stable isotope tracing, particularly using ¹³C-labeled substrates coupled with mass spectrometry, has become a powerful technique for metabolic flux analysis (MFA).[3][4] While ¹³C-labeled glucose is commonly used, L-[4-¹³C]sorbose presents an alternative tracer for probing PPP activity. This document provides a detailed application note and a generalized protocol for the use of L-[4-¹³C]sorbose in quantifying PPP flux.

L-sorbose is a naturally occurring ketohexose. The introduction of a ¹³C label at the C4 position allows for the tracing of its metabolic fate through the PPP and connected pathways.

Signaling Pathways and Experimental Workflow

To visualize the metabolic route and the experimental procedure, the following diagrams are provided.

Pentose_Phosphate_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_sorbose L-Sorbose Metabolism (Hypothesized) Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P PGI 6PG 6-Phosphogluconate G6P->6PG G6PD NADPH NADPH G6P->NADPH G3P Glyceraldehyde-3-Phosphate F6P->G3P ... Pyruvate Pyruvate G3P->Pyruvate Ru5P Ribulose-5-Phosphate 6PG->Ru5P 6PGD R5P Ribose-5-Phosphate Ru5P->R5P RPI X5P Xylulose-5-Phosphate Ru5P->X5P RPE Nucleotide_Synthesis Nucleotide_Synthesis R5P->Nucleotide_Synthesis S7P Sedoheptulose-7-Phosphate E4P Erythrose-4-Phosphate R5PX5P R5PX5P S7PG3P S7PG3P R5PX5P->S7PG3P Transketolase E4PF6P E4PF6P S7PG3P->E4PF6P Transaldolase E4PX5P E4PX5P F6PG3P F6PG3P E4PX5P->F6PG3P Transketolase L_Sorbose L-[4-13C]Sorbose Sorbose_P L-Sorbose-Phosphate L_Sorbose->Sorbose_P Kinase Sorbose_P->F6P Isomerase/ Epimerase

Caption: Metabolic map of the Pentose Phosphate Pathway and its connection to glycolysis.

Experimental_Workflow cluster_cell_culture 1. Cell Culture cluster_labeling 2. Isotope Labeling cluster_quenching_extraction 3. Metabolite Extraction cluster_analysis 4. Analysis cluster_data_analysis 5. Data Interpretation A Seed cells and grow to desired confluency B Replace standard medium with medium containing this compound A->B C Incubate for a defined period to achieve isotopic steady state B->C D Quench metabolism rapidly (e.g., with cold methanol) C->D E Extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform) D->E F Analyze metabolite extracts by LC-MS/MS or GC-MS E->F G Determine mass isotopomer distributions of key metabolites F->G H Correct for natural 13C abundance G->H I Calculate metabolic flux ratios or absolute fluxes using metabolic modeling software H->I

References

Application Note: Preparation of L-[4-¹³C]sorbose for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isotopically labeled carbohydrates are invaluable tools in metabolic research, flux analysis, and drug development. L-[4-¹³C]sorbose, a C4-labeled ketohexose, allows for the precise tracking of the sorbose backbone in various biological and chemical processes using Nuclear Magnetic Resonance (NMR) spectroscopy. L-Sorbose is a key intermediate in the industrial synthesis of Vitamin C (ascorbic acid). This application note provides a detailed protocol for the chemoenzymatic synthesis, purification, and preparation of an L-[4-¹³C]sorbose sample for subsequent ¹³C NMR analysis. The described method involves the chemical reduction of D-[3-¹³C]glucose to D-[3-¹³C]sorbitol, followed by regioselective enzymatic oxidation to L-[4-¹³C]sorbose using the bacterium Gluconobacter oxydans.

Materials and Reagents

Material/ReagentSupplierGrade
D-[3-¹³C]glucoseSigma-Aldrich≥99 atom % ¹³C
Sodium borohydride (NaBH₄)MilliporeSigma≥98%
Gluconobacter oxydans (e.g., ATCC 621)ATCCFreeze-dried culture
D-SorbitolSigma-Aldrich≥98%
Yeast ExtractBD BiosciencesBacteriological grade
D-MannitolSigma-Aldrich≥98%
Amberlite® IRA-900 resin (Cl⁻ form)Rohm and HaasIon-exchange grade
Sephadex® LH-20GE HealthcareChromatography grade
Deuterium oxide (D₂O)Cambridge Isotope Labs99.9 atom % D
3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS)Sigma-AldrichNMR standard

Experimental Protocols

Part 1: Synthesis of D-[3-¹³C]sorbitol from D-[3-¹³C]glucose

This step involves the chemical reduction of the aldehyde group of D-[3-¹³C]glucose to a primary alcohol, yielding D-[3-¹³C]sorbitol.

  • Dissolution: Dissolve 1.0 g of D-[3-¹³C]glucose in 20 mL of deionized water in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-4 °C.

  • Reduction: Slowly add 0.25 g of sodium borohydride (NaBH₄) to the stirred glucose solution over a period of 30 minutes. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 2 hours.

  • Quenching and Neutralization: Cool the reaction mixture again in an ice bath and carefully add glacial acetic acid dropwise to decompose excess NaBH₄ and neutralize the solution to pH ~6.0.

  • Borate Removal: Evaporate the solution to dryness under reduced pressure. Add 50 mL of methanol to the residue and re-evaporate. Repeat the methanol addition and evaporation step three more times to remove borate as volatile methyl borate.

  • Final Product: The resulting white solid is crude D-[3-¹³C]sorbitol. The yield is typically >95%. This product can be used in the next step without further purification.

Part 2: Enzymatic Oxidation of D-[3-¹³C]sorbitol to L-[4-¹³C]sorbose

This protocol utilizes whole cells of Gluconobacter oxydans, which possess a membrane-bound sorbitol dehydrogenase that catalyzes the specific oxidation of D-sorbitol at the C5 position to produce L-sorbose.

  • Inoculum Preparation: Prepare a pre-culture of G. oxydans by inoculating a single colony into 50 mL of sterile medium containing 5 g/L yeast extract and 25 g/L D-mannitol. Incubate at 30 °C with shaking at 200 rpm for 24-48 hours.

  • Production Medium: Prepare the main culture medium consisting of 100 g/L of the crude D-[3-¹³C]sorbitol from Part 1 and 5 g/L of yeast extract in 250 mL of deionized water. Autoclave for 20 minutes at 121 °C.

  • Fermentation: Inoculate the production medium with 10% (v/v) of the pre-culture. Incubate in a 1 L baffled flask at 30 °C with vigorous shaking (250 rpm) to ensure high aeration for 48-72 hours.

  • Monitoring: Monitor the conversion of sorbitol to sorbose using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cell Removal: Once the reaction is complete, centrifuge the culture broth at 8,000 x g for 20 minutes to pellet the bacterial cells. Collect the supernatant containing the L-[4-¹³C]sorbose.

Part 3: Purification of L-[4-¹³C]sorbose

The crude L-[4-¹³C]sorbose is purified from the culture supernatant by a two-step chromatography process.

  • Ion Removal: Pass the supernatant through a column containing Amberlite® IRA-900 resin (Cl⁻ form) to remove charged impurities and pigments.

  • Size-Exclusion Chromatography:

    • Pack a glass column (e.g., 2.5 cm x 100 cm) with Sephadex® LH-20 resin equilibrated with deionized water.

    • Concentrate the de-ionized supernatant to approximately 20 mL under reduced pressure.

    • Load the concentrated sample onto the Sephadex® LH-20 column.

    • Elute the column with deionized water at a flow rate of 0.5 mL/min.

    • Collect fractions (5 mL each) and monitor for the presence of sorbose using TLC or a refractive index detector.

  • Pooling and Lyophilization: Pool the fractions containing pure L-[4-¹³C]sorbose and lyophilize to obtain a fine white powder. The expected yield is 70-80% based on the starting D-[3-¹³C]sorbitol.

Part 4: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 50-100 mg of the purified, lyophilized L-[4-¹³C]sorbose.

  • Dissolution: Dissolve the sample in 0.6 mL of Deuterium Oxide (D₂O) in a clean vial.

  • Internal Standard: Add a small, known quantity of DSS as an internal chemical shift reference (for ¹H and ¹³C NMR).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Shimming: The sample is now ready for NMR analysis. Shim the spectrometer on the sample to ensure a homogeneous magnetic field.

Data Presentation

The following table summarizes the quantitative data for a typical preparation.

ParameterValue
Synthesis of D-[3-¹³C]sorbitol
Starting D-[3-¹³C]glucose1.0 g (5.52 mmol)
Sodium borohydride0.25 g (6.61 mmol)
Crude Yield of D-[3-¹³C]sorbitol~1.0 g (>95%)
Enzymatic Oxidation
D-[3-¹³C]sorbitol Concentration100 g/L
Fermentation Volume250 mL
Fermentation Time48-72 hours
Purification
Final Yield of L-[4-¹³C]sorbose0.70 - 0.80 g (3.86 - 4.42 mmol)
Overall Yield (from glucose)70 - 80%
NMR Sample
L-[4-¹³C]sorbose Concentration83 - 167 mg/mL
SolventD₂O
Volume0.6 mL
Expected ¹³C NMR Data

The ¹³C NMR spectrum of L-sorbose in D₂O will show distinct signals for each of the six carbon atoms. The signal for the C4 position will be significantly enhanced due to ¹³C enrichment.

Carbon AtomExpected Chemical Shift (ppm)
C1~65
C2 (ketone)~215
C3~72
C4 ~75 (Enriched Signal)
C5~70
C6~63

Note: Chemical shifts are approximate and can vary with pH, temperature, and concentration. The spectrum may show multiple peaks for each carbon due to the presence of different anomers (pyranose and furanose forms) in solution.

Diagrams and Workflows

experimental_workflow cluster_synthesis Part 1: Synthesis of D-[3-13C]sorbitol cluster_oxidation Part 2: Enzymatic Oxidation cluster_purification Part 3: Purification cluster_nmr Part 4: NMR Sample Preparation start D-[3-13C]glucose reduction Chemical Reduction (NaBH4) start->reduction quench Quenching & Neutralization (Acetic Acid) reduction->quench evap Borate Removal (Methanol Evaporation) quench->evap sorbitol Crude D-[3-13C]sorbitol evap->sorbitol fermentation Fermentation (Sorbitol -> Sorbose) sorbitol->fermentation g_oxydans G. oxydans Culture g_oxydans->fermentation centrifugation Cell Removal (Centrifugation) fermentation->centrifugation supernatant Crude L-[4-13C]sorbose (Supernatant) centrifugation->supernatant ion_exchange Ion Exchange Chromatography supernatant->ion_exchange sec Size Exclusion Chromatography (Sephadex LH-20) ion_exchange->sec lyophilize Lyophilization sec->lyophilize sorbose_final Pure this compound lyophilize->sorbose_final dissolve Dissolve in D2O + DSS Standard sorbose_final->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_analysis 13C NMR Analysis transfer->nmr_analysis

Caption: Workflow for the synthesis and preparation of L-[4-¹³C]sorbose.

Application Notes and Protocols for L-[4-13C]sorbose Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracer analysis is a powerful technique to investigate metabolic pathways and quantify metabolic fluxes. L-[4-13C]sorbose is a valuable tracer for studying the metabolism of L-sorbose, a naturally occurring ketose that plays a role in various biological processes and is a precursor in the industrial production of vitamin C.[1] This document provides a detailed workflow for conducting and analyzing data from this compound tracer experiments, aimed at elucidating its metabolic fate and impact on cellular metabolism.

Overview of the Data Analysis Workflow

The data analysis workflow for this compound tracer experiments involves several key stages, from experimental design to metabolic flux analysis. The overall process is designed to track the incorporation of the 13C label from L-sorbose into downstream metabolites, providing insights into the activity of specific metabolic pathways.

Experimental and Data Analysis Workflow Diagram

cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase A Cell Culture and Adaptation B Labeling with this compound A->B C Metabolite Extraction B->C D Mass Spectrometry (LC-MS/MS) C->D E Data Acquisition (Mass Isotopomer Distributions) D->E F Raw Data Processing and Peak Integration E->F G Correction for Natural Isotope Abundance F->G H Metabolic Flux Analysis (MFA) G->H I Pathway Visualization and Biological Interpretation H->I

Caption: Overall workflow for this compound tracer experiments.

L-Sorbose Metabolic Pathways

Understanding the potential metabolic routes of L-sorbose is critical for interpreting the tracer data. The 13C label at the C4 position of L-sorbose will be transferred to downstream metabolites, and its position can be traced to identify active pathways. In various organisms, L-sorbose can be metabolized through several pathways.

Bacterial Metabolism of L-Sorbose

In some bacteria, such as Klebsiella pneumoniae and Escherichia coli, L-sorbose is metabolized via phosphorylation and subsequent conversion to an intermediate of glycolysis.[2][3]

Sorbose This compound S1P L-Sorbose-1-phosphate (13C at C4) Sorbose->S1P PTS System G6P D-Glucitol-6-phosphate (13C at C3) S1P->G6P L-Sorbose-1-phosphate reductase F6P D-Fructose-6-phosphate (13C at C3) G6P->F6P D-Glucitol-6-phosphate dehydrogenase Glycolysis Glycolysis F6P->Glycolysis

Caption: L-Sorbose metabolism in some bacteria.

Alternative Bacterial and Fungal Metabolism of L-Sorbose

In other microorganisms like Gluconobacter and Candida albicans, L-sorbose can be reduced to D-sorbitol, which is then oxidized to D-fructose.[4]

Sorbose This compound Sorbitol D-Sorbitol (13C at C3) Sorbose->Sorbitol L-Sorbose reductase Fructose D-Fructose (13C at C3) Sorbitol->Fructose Sorbitol dehydrogenase F6P D-Fructose-6-phosphate (13C at C3) Fructose->F6P Hexokinase Glycolysis Glycolysis F6P->Glycolysis

Caption: Alternative L-Sorbose metabolic pathway.

Experimental Protocols

Cell Culture and Labeling
  • Cell Culture: Culture cells of interest to mid-logarithmic phase in a standard growth medium.

  • Media Switch: Pellet the cells by centrifugation and wash twice with a medium lacking the unlabeled carbon source corresponding to the tracer.

  • Labeling: Resuspend the cells in a medium containing this compound as the sole or a supplementary carbon source. The concentration of the tracer should be optimized based on the experimental goals.

  • Time Course: Collect cell samples at multiple time points (e.g., 0, 1, 5, 15, 30, 60 minutes) to capture the dynamics of label incorporation.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by adding the cell suspension to a cold solvent, such as 60% methanol at -40°C.

  • Extraction: Extract metabolites using a suitable solvent system, for example, a mixture of methanol, chloroform, and water.

  • Phase Separation: Separate the polar (containing central metabolites) and non-polar phases by centrifugation.

  • Drying: Dry the polar extract under a stream of nitrogen or using a vacuum concentrator.

Mass Spectrometry Analysis
  • Sample Preparation: Reconstitute the dried metabolite extracts in a solvent compatible with the chromatography system.

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

  • Data Acquisition: Acquire data in full scan mode to detect all ions and in targeted MS/MS mode to confirm the identity of key metabolites.

Data Analysis Protocols

Raw Data Processing
  • Peak Picking and Integration: Use software such as XCMS, MAVEN, or vendor-specific software to identify and integrate chromatographic peaks.

  • Metabolite Identification: Identify metabolites by matching their accurate mass and retention time to a reference library or by fragmentation pattern analysis.

Isotope Correction and Mass Isotopomer Distribution (MID) Analysis
  • Natural Isotope Abundance Correction: Correct the raw mass isotopomer distributions for the natural abundance of 13C and other heavy isotopes. This can be done using algorithms available in software like IsoCor or MAVEN.

  • MID Calculation: Determine the fractional abundance of each mass isotopomer for each metabolite of interest. The mass isotopomer distribution (MID) represents the proportion of molecules with 0, 1, 2, ... n 13C atoms.

Metabolic Flux Analysis (MFA)
  • Metabolic Model: Construct a metabolic network model that includes the relevant pathways of L-sorbose metabolism.

  • Flux Estimation: Use software such as INCA, 13CFLUX2, or Metran to estimate the intracellular metabolic fluxes by fitting the measured MIDs to the metabolic model.

Quantitative Data Summary

The following tables summarize the key quantitative data and parameters in an this compound tracer experiment.

Table 1: Key Metabolites and Expected Labeling Patterns
Metabolite Expected 13C Position from this compound
L-Sorbose-1-phosphateC4
D-Glucitol-6-phosphateC3
D-Fructose-6-phosphateC3
D-SorbitolC3
D-FructoseC3
Pentose Phosphate Pathway IntermediatesVariable (depending on the pathway)
Glycolytic IntermediatesVariable (depending on the pathway)
Table 2: Data Analysis Parameters and Tools
Parameter Description
Mass Isotopomer Distribution (MID) Fractional abundance of each mass isotopomer of a metabolite.
Fractional 13C Enrichment The percentage of a metabolite pool that is labeled with 13C.
Metabolic Flux The rate of conversion of metabolites through a particular reaction.
Software Tools XCMS, MAVEN, IsoCor, INCA, 13CFLUX2

Conclusion

The workflow described in these application notes provides a comprehensive guide for researchers, scientists, and drug development professionals to design, execute, and analyze data from this compound tracer experiments. By carefully following these protocols, it is possible to gain valuable insights into the metabolic fate of L-sorbose and its influence on cellular metabolism, which can be crucial for understanding its biological roles and for applications in biotechnology and medicine.

References

Application Notes and Protocols for L-[4-¹³C]Sorbose Administration in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Sorbose, a rare ketose sugar, has garnered interest in biomedical research for its potential therapeutic properties, including anti-tumor and anti-diabetic effects. To elucidate its mechanism of action and metabolic fate in vivo, stable isotope tracing studies using L-[4-¹³C]sorbose are invaluable. This document provides detailed application notes and protocols for the administration of L-[4-¹³C]sorbose in animal models, focusing on experimental design, data interpretation, and methodologies for sample analysis. The use of L-[4-¹³C]sorbose allows for the precise tracking of the carbon backbone of the molecule as it is metabolized, providing critical insights into its downstream pathways and metabolic flux.

Overview of L-Sorbose Metabolism

While the complete metabolic pathway of L-sorbose in mammals is not fully elucidated, it is understood to be partially absorbed and metabolized, with a significant contribution from the gut microbiota. In mammalian cells, L-sorbose, a ketose, is structurally similar to fructose. Therefore, its metabolic fate may follow a similar route, involving phosphorylation by a kinase and subsequent entry into glycolysis or gluconeogenesis. The ¹³C label at the C4 position allows for the tracing of this specific carbon atom through central carbon metabolism.

Proposed Metabolic Pathway of L-[4-¹³C]Sorbose

The following diagram illustrates a proposed metabolic pathway for L-[4-¹³C]sorbose in mammalian cells, drawing parallels with fructose metabolism.

L_Sorbose_Metabolism cluster_uptake Cellular Uptake cluster_phosphorylation Phosphorylation cluster_glycolysis Entry into Glycolysis cluster_downstream Downstream Metabolism L-[4-13C]Sorbose_ext L-[4-13C]Sorbose (Extracellular) L-[4-13C]Sorbose_int This compound (Intracellular) L-[4-13C]Sorbose_ext->L-[4-13C]Sorbose_int GLUT5 Transporter This compound-1-P This compound-1-Phosphate L-[4-13C]Sorbose_int->this compound-1-P Ketohexokinase (KHK) DHAP Dihydroxyacetone Phosphate (DHAP) This compound-1-P->DHAP Aldolase G3P [1-13C]Glyceraldehyde-3-Phosphate (G3P) This compound-1-P->G3P Aldolase Pyruvate [3-13C]Pyruvate G3P->Pyruvate Lactate [3-13C]Lactate Pyruvate->Lactate Acetyl-CoA [2-13C]Acetyl-CoA Pyruvate->Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle Experimental_Workflow cluster_preparation Preparation cluster_administration Administration & Sampling cluster_analysis Analysis Animal_Acclimation Animal Acclimation Fasting Fasting (4-6h) Animal_Acclimation->Fasting Tracer_Preparation Prepare this compound Solution Fasting->Tracer_Preparation Oral_Gavage Oral Gavage of This compound Time_Course Time Course Sampling (e.g., 15, 30, 60, 120 min) Oral_Gavage->Time_Course Tissue_Harvest Tissue Harvest (Blood, Liver, Tumor, etc.) Time_Course->Tissue_Harvest Metabolite_Extraction Metabolite Extraction Tissue_Harvest->Metabolite_Extraction Derivatization Derivatization for GC-MS Metabolite_Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis (Isotopologue Distribution) GC_MS_Analysis->Data_Analysis

Application Notes and Protocols for L-[4-¹³C]sorbose Infusion in Stable Isotope Tracing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying flux in vivo. L-[4-¹³C]sorbose, a labeled isomer of the naturally occurring rare sugar L-sorbose, presents a unique tool for investigating specific metabolic routes, particularly those involving fructose transporters and ketohexokinase. Unlike glucose, L-sorbose is not a substrate for glycolysis. Instead, it is transported into cells, primarily via the fructose transporter GLUT5, and subsequently phosphorylated by ketohexokinase (KHK) to L-sorbose-1-phosphate.[1][2] This distinct metabolic fate allows for the targeted investigation of pathways and enzyme activities related to fructose metabolism and its downstream effects, including the allosteric inhibition of hexokinase by L-sorbose-1-phosphate.[1][2]

This document provides a detailed protocol for the preparation and intravenous infusion of L-[4-¹³C]sorbose for stable isotope tracing studies in preclinical models. It also outlines methods for sample collection, processing, and analysis to track the metabolic fate of the ¹³C label.

Data Presentation

Table 1: L-[4-¹³C]sorbose Infusion Protocol Parameters (Suggested)

ParameterValueRationale/Notes
Tracer L-[4-¹³C]sorbosePosition-specific labeling allows for precise tracking of the carbon backbone.
Purity >99% isotopic and chemical purityEssential for accurate and reproducible results.
Vehicle Sterile 0.9% SalinePhysiologically compatible and commonly used for intravenous infusions.
Animal Model Mouse (e.g., C57BL/6)Widely used in metabolic research. Protocol can be adapted for other species.
Acclimatization Minimum 1 weekAllows animals to adjust to the housing conditions and diet.
Fasting Period 4-6 hoursTo achieve a basal metabolic state without inducing a prolonged starvation response.
Bolus Dose 10-20 mg/kg body weightTo rapidly increase the plasma concentration of the tracer to a near-steady state.
Continuous Infusion Rate 0.2-0.5 mg/kg/minTo maintain a stable plasma concentration of the tracer throughout the experiment.
Infusion Duration 90-180 minutesSufficient time to achieve isotopic steady state in many metabolic pools.
Blood Sampling Volume 10-20 µLSmall volumes to minimize physiological stress on the animal.
Blood Sampling Frequency Baseline (0 min), 30, 60, 90, 120, 150, 180 minTo monitor the achievement and maintenance of isotopic steady state.
Tissue Collection Liver, muscle, adipose tissue, tumor (if applicable)Tissues with high expression of GLUT5 and KHK are of primary interest.

Table 2: Analytical Parameters for L-[4-¹³C]sorbose Metabolite Detection

AnalyteAnalytical MethodKey Considerations
L-[4-¹³C]sorboseLC-MS/MSDevelopment of a specific Multiple Reaction Monitoring (MRM) transition.
L-[4-¹³C]sorbose-1-phosphateLC-MS/MSRequires a robust method for phosphorylated metabolite extraction and analysis.
¹³C-labeled downstream metabolitesGC-MS or LC-MS/MSDerivatization may be necessary for GC-MS analysis of sugars.

Experimental Protocols

Preparation of L-[4-¹³C]sorbose Infusion Solution
  • Aseptic Technique: All procedures should be performed in a laminar flow hood to ensure sterility.

  • Dissolution: Accurately weigh the desired amount of L-[4-¹³C]sorbose powder. Dissolve it in sterile 0.9% saline to the desired final concentration for the bolus and continuous infusion solutions.

  • Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile vial.

  • Quality Control: Confirm the concentration and purity of a sample of the infusion solution via an appropriate analytical method (e.g., LC-MS) before in vivo administration.

Animal Preparation and Surgical Procedures
  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). Maintain the animal on a heated pad to prevent hypothermia.

  • Catheterization: Surgically implant a catheter into a suitable blood vessel (e.g., jugular vein for infusion and carotid artery or tail vein for sampling). Ensure the catheter is patent and flushed with heparinized saline to prevent clotting.

  • Acclimatization from Surgery: Allow the animal to recover from surgery for at least 24 hours before the infusion study.

L-[4-¹³C]sorbose Infusion Protocol
  • Baseline Blood Sample: Collect a baseline blood sample (t=0) before starting the infusion.

  • Bolus Injection: Administer the priming bolus dose of L-[4-¹³C]sorbose through the infusion catheter over 1 minute.

  • Continuous Infusion: Immediately following the bolus, start the continuous infusion using a calibrated syringe pump at the predetermined rate.

  • Blood Sampling: Collect small-volume blood samples at the specified time points into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing: Immediately centrifuge the blood samples to separate plasma. Store the plasma at -80°C until analysis.

  • Tissue Collection: At the end of the infusion period, euthanize the animal via an approved method and rapidly collect tissues of interest. Freeze-clamp the tissues in liquid nitrogen to quench metabolism and store them at -80°C.

Sample Preparation for Mass Spectrometry Analysis
  • Plasma:

    • Thaw plasma samples on ice.

    • Precipitate proteins by adding a cold solvent (e.g., methanol or acetonitrile) in a 1:3 ratio (plasma:solvent).

    • Vortex and centrifuge at high speed to pellet the protein.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Tissues:

    • Weigh the frozen tissue sample.

    • Homogenize the tissue in a cold solvent mixture (e.g., methanol:water:chloroform) to extract metabolites.

    • Perform a phase separation by adding water and chloroform. The polar metabolites will be in the upper aqueous phase.

    • Collect the aqueous phase and dry it.

    • Reconstitute the dried extract for analysis.

Mass Spectrometry Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS) for the sensitive and specific detection of L-[4-¹³C]sorbose and its metabolites.

  • Chromatography: Employ a suitable LC column for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mass Spectrometry Method: Develop a targeted method to detect the specific mass-to-charge ratio (m/z) of L-[4-¹³C]sorbose and its expected labeled metabolites. Use tandem mass spectrometry (MS/MS) to confirm the identity of the compounds.

  • Data Analysis: Quantify the abundance of the ¹³C-labeled species relative to their unlabeled counterparts to determine isotopic enrichment and trace the metabolic fate of the L-[4-¹³C]sorbose.

Mandatory Visualizations

L_Sorbose_Metabolic_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space L-[4-13C]sorbose_ext L-[4-13C]sorbose L-[4-13C]sorbose_int This compound L-[4-13C]sorbose_ext->L-[4-13C]sorbose_int GLUT5 This compound-1-P This compound-1-phosphate L-[4-13C]sorbose_int->this compound-1-P Hexokinase Hexokinase This compound-1-P->Hexokinase Inhibition Glycolysis Glycolysis Hexokinase->Glycolysis KHK Ketohexokinase (KHK) KHK->this compound-1-P ATP ATP ADP ADP ATP->ADP

Caption: Metabolic pathway of L-[4-¹³C]sorbose.

Experimental_Workflow cluster_preparation Preparation cluster_infusion Infusion & Sampling cluster_analysis Analysis Tracer_Prep Prepare this compound Infusion Solution Bolus Bolus Injection Tracer_Prep->Bolus Animal_Prep Animal Surgery (Catheterization) Animal_Prep->Bolus Infusion Continuous Infusion Bolus->Infusion Blood_Sampling Serial Blood Sampling Infusion->Blood_Sampling Tissue_Collection Tissue Collection Infusion->Tissue_Collection Metabolite_Extraction Metabolite Extraction (Plasma & Tissues) Blood_Sampling->Metabolite_Extraction Tissue_Collection->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis & Flux Calculation LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for L-[4-¹³C]sorbose infusion.

References

Application Notes and Protocols for L-[4-¹³C]Sorbose Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing L-[4-¹³C]sorbose for metabolic flux analysis (MFA). This powerful technique allows for the quantitative tracking of L-sorbose through cellular metabolic pathways, offering critical insights into cellular physiology, metabolic engineering, and drug development.

Introduction to L-[4-¹³C]Sorbose MFA

Metabolic flux analysis using stable isotope tracers is a cornerstone of systems biology. By introducing a substrate labeled with a heavy isotope like ¹³C, researchers can trace the path of carbon atoms through metabolic networks. L-[4-¹³C]sorbose is a valuable tracer for studying the metabolism of L-sorbose, a key intermediate in various biotechnological processes, including the industrial production of vitamin C. Understanding the metabolic fate of L-sorbose can aid in optimizing microbial strains for enhanced production, identifying metabolic bottlenecks, and elucidating the effects of genetic or environmental perturbations.

Core Concepts

The fundamental principle of ¹³C-MFA is to introduce a ¹³C-labeled substrate into a biological system at a metabolic steady state. As the labeled substrate is metabolized, the ¹³C isotope is incorporated into downstream metabolites. By measuring the mass isotopomer distribution (MID) of these metabolites, typically using gas chromatography-mass spectrometry (GC-MS), the relative contributions of different metabolic pathways can be determined. Computational software is then used to fit the measured MIDs to a metabolic model, thereby quantifying the intracellular fluxes.

Featured Application: Elucidating L-Sorbose Metabolism in Gluconobacter oxydans

Gluconobacter oxydans is a bacterium widely used in biotechnology for its ability to perform incomplete oxidation of sugars and alcohols. One of its key applications is the oxidation of D-sorbitol to L-sorbose. The subsequent metabolism of L-sorbose is of significant interest for process optimization. This protocol outlines the use of L-[4-¹³C]sorbose to probe the metabolic fluxes in this organism.

L-Sorbose Metabolic Pathway

In many bacteria, L-sorbose is catabolized through a phosphorylation pathway. The ¹³C label from L-[4-¹³C]sorbose is expected to be incorporated into key intermediates of central carbon metabolism. The primary pathway involves the following steps:

  • L-Sorbose → L-Sorbose-1-phosphate

  • L-Sorbose-1-phosphate → D-Glucitol-6-phosphate

  • D-Glucitol-6-phosphate → D-Fructose-6-phosphate

D-Fructose-6-phosphate then enters the central carbon metabolism, including glycolysis and the pentose phosphate pathway.

L_Sorbose_Metabolism cluster_sorbose_pathway L-Sorbose Catabolism cluster_central_metabolism Central Carbon Metabolism L-[4-13C]Sorbose This compound L-Sorbose-1-P L-Sorbose-1-P This compound->L-Sorbose-1-P Sorbose Kinase D-Glucitol-6-P D-Glucitol-6-P L-Sorbose-1-P->D-Glucitol-6-P L-Sorbose-1-P Reductase D-Fructose-6-P D-Fructose-6-P D-Glucitol-6-P->D-Fructose-6-P D-Glucitol-6-P Dehydrogenase Glycolysis Glycolysis D-Fructose-6-P->Glycolysis Pentose Phosphate Pathway Pentose Phosphate Pathway D-Fructose-6-P->Pentose Phosphate Pathway

Figure 1: L-Sorbose metabolic pathway and its entry into central carbon metabolism.

Experimental Workflow

A typical ¹³C-MFA experiment involves several key stages, from cell culture to data analysis.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical and Computational Phase Cell_Culture 1. Cell Culture (e.g., Gluconobacter oxydans) Labeling 2. Isotopic Labeling with this compound Cell_Culture->Labeling Quenching 3. Rapid Quenching (e.g., cold methanol) Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Derivatization 5. Derivatization for GC-MS Extraction->Derivatization GCMS 6. GC-MS Analysis (Mass Isotopomer Distribution) Derivatization->GCMS Data_Processing 7. Data Processing and Correction GCMS->Data_Processing MFA_Software 8. Metabolic Flux Analysis using Software Data_Processing->MFA_Software Flux_Map 9. Flux Map Generation MFA_Software->Flux_Map

Figure 2: General experimental workflow for L-[4-¹³C]sorbose metabolic flux analysis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling
  • Prepare Growth Medium: Prepare the appropriate growth medium for Gluconobacter oxydans (e.g., Sorbitol-Yeast Extract medium).

  • Inoculation and Pre-culture: Inoculate a starter culture and grow to the mid-exponential phase.

  • Main Culture: Inoculate the main culture with the pre-culture to an initial OD600 of ~0.1.

  • Isotopic Labeling: When the culture reaches the mid-exponential phase (OD600 ~1.0), replace the medium with a labeling medium containing a defined mixture of unlabeled L-sorbose and L-[4-¹³C]sorbose (e.g., 50% labeled, 50% unlabeled).

  • Incubation: Incubate the culture under the same conditions for a duration sufficient to reach isotopic steady-state. This time should be determined empirically but is typically several cell doubling times.

Protocol 2: Metabolite Quenching and Extraction
  • Quenching: Rapidly quench metabolic activity by transferring a defined volume of cell culture into a quenching solution of 60% methanol pre-chilled to -40°C. The volume ratio should be sufficient to immediately drop the temperature and halt metabolism (e.g., 1:5 culture to methanol).

  • Centrifugation: Centrifuge the quenched cell suspension at low temperature (e.g., -10°C) to pellet the cells.

  • Washing: Wash the cell pellet with the cold quenching solution to remove extracellular metabolites.

  • Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 75% ethanol). Lyse the cells by methods such as sonication or bead beating, ensuring the temperature remains low.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the intracellular metabolites.

Protocol 3: Sample Derivatization and GC-MS Analysis
  • Drying: Evaporate the solvent from the metabolite extract under a vacuum or a stream of nitrogen.

  • Derivatization: To increase the volatility of polar metabolites like sugar phosphates for GC-MS analysis, a two-step derivatization is recommended:

    • Oximation: Add a solution of methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.

    • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to replace active hydrogens with trimethylsilyl (TMS) groups.

  • GC-MS Analysis:

    • Injection: Inject the derivatized sample into the GC-MS system.

    • Separation: Use a suitable GC column (e.g., DB-5ms) and temperature gradient to separate the derivatized metabolites.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for the expected derivatized metabolites. Collect the mass spectra for all detectable peaks.

Data Presentation and Analysis

The raw GC-MS data needs to be processed to determine the mass isotopomer distributions (MIDs) of key metabolites. This involves identifying the metabolite peaks, integrating the ion chromatograms for different mass isotopomers, and correcting for the natural abundance of ¹³C.

Table 1: Illustrative Mass Isotopomer Distributions of Key Metabolites

The following table presents hypothetical MID data for key metabolites downstream of L-sorbose metabolism. M0 represents the unlabeled metabolite, M1 has one ¹³C atom, and so on.

MetaboliteM0 (%)M1 (%)M2 (%)M3 (%)M4 (%)M5 (%)M6 (%)
D-Fructose-6-Phosphate35.245.115.33.11.10.20.0
Glucose-6-Phosphate36.144.814.93.01.00.20.0
3-Phosphoglycerate55.435.58.11.00.0--
Phosphoenolpyruvate56.235.17.80.90.0--
Alanine60.130.28.51.20.0--
Valine62.528.97.41.10.10.0-

Software for Metabolic Flux Analysis

Several software packages are available to calculate metabolic fluxes from the corrected MIDs. These tools use iterative algorithms to find the flux distribution that best fits the experimental data.

SoftwarePlatformKey Features
INCA MATLABStationary and non-stationary MFA, statistical analysis.
OpenFLUX MATLABUser-friendly, based on the Elementary Metabolite Unit (EMU) framework.
13CFLUX2 C++/LinuxHigh-performance for large-scale networks, supports parallel computing.
MetaboAnalyst Web-basedWhile not a dedicated MFA tool, it offers powerful statistical and pathway analysis features that can be complementary.[1][2][3][4]

Logical Flow of Data Analysis

Data_Analysis_Flow Raw_GCMS_Data Raw GC-MS Data (Chromatograms and Spectra) Peak_Identification Peak Identification and Integration Raw_GCMS_Data->Peak_Identification MID_Calculation Mass Isotopomer Distribution (MID) Calculation Peak_Identification->MID_Calculation Correction Correction for Natural 13C Abundance MID_Calculation->Correction MFA_Software MFA Software (e.g., INCA, OpenFLUX) Correction->MFA_Software Metabolic_Model Metabolic Network Model (Stoichiometry and Carbon Transitions) Metabolic_Model->MFA_Software Flux_Estimation Flux Estimation and Statistical Analysis MFA_Software->Flux_Estimation Flux_Map Metabolic Flux Map Flux_Estimation->Flux_Map

Figure 3: Logical workflow for data processing and metabolic flux calculation.

Conclusion

Metabolic flux analysis using L-[4-¹³C]sorbose is a robust methodology for quantifying the intracellular metabolic activities associated with L-sorbose metabolism. The protocols and guidelines presented here provide a framework for researchers to design and execute such experiments. The resulting flux maps can provide invaluable information for metabolic engineering, drug development, and a deeper understanding of cellular physiology. Careful experimental design and rigorous data analysis are paramount to obtaining high-quality, reliable flux data.

References

Application Notes and Protocols for Combining L-[4-13C]sorbose with Other Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting experiments that combine L-[4-13C]sorbose with other stable isotope tracers to investigate cellular metabolism. The protocols and data presented are intended to serve as a practical resource for researchers in academia and the pharmaceutical industry.

Introduction

Stable isotope tracers are invaluable tools for elucidating metabolic pathways and quantifying metabolic fluxes. This compound is a labeled form of the rare sugar L-sorbose, which can be used to trace the metabolic fate of fructose and other ketohexoses. In mammalian cells, L-sorbose is transported by the fructose transporter GLUT5 and subsequently phosphorylated by ketohexokinase (KHK) to L-sorbose-1-phosphate.[1][2] This metabolite can then influence central carbon metabolism, notably by inhibiting hexokinase, a key enzyme in glycolysis.[1][2][3]

Combining this compound with other tracers, such as uniformly labeled glucose ([U-13C]-glucose), allows for the simultaneous investigation of multiple intersecting metabolic pathways. This dual-labeling approach can provide a more comprehensive understanding of cellular metabolism, particularly in disease states like cancer where metabolic reprogramming is a hallmark.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data from a dual-tracer experiment using this compound and [U-13C]-glucose in a cancer cell line. This data is for illustrative purposes to demonstrate how results from such an experiment could be structured for clear comparison.

Table 1: Isotopic Enrichment of Intracellular Metabolites

This table summarizes the mass isotopologue distribution (MID) of key metabolites involved in glycolysis and the pentose phosphate pathway (PPP). The data reflects the incorporation of 13C atoms from both this compound and [U-13C]-glucose.

MetaboliteIsotopologueControl Cells (%)Treated Cells (L-sorbose) (%)
Glucose-6-phosphateM+025.335.8
M+15.110.2
M+669.654.0
Fructose-6-phosphateM+028.940.1
M+16.212.5
M+664.947.4
Ribose-5-phosphateM+030.142.3
M+12.55.8
M+567.451.9
LactateM+040.255.7
M+359.844.3

M+n represents the metabolite with 'n' 13C atoms.

Table 2: Relative Metabolic Fluxes

This table presents the calculated relative fluxes through key metabolic pathways, derived from the mass isotopologue distribution data using metabolic flux analysis (MFA) software.

Metabolic PathwayRelative Flux (Control)Relative Flux (Treated with L-sorbose)
Glycolysis100 ± 575 ± 6
Pentose Phosphate Pathway (Oxidative)15 ± 220 ± 3
Anaplerosis from Sorbose08 ± 1

Experimental Protocols

The following are detailed protocols for conducting a dual-tracer experiment with this compound and [U-13C]-glucose in cultured mammalian cells.

Protocol 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Seed mammalian cells (e.g., a cancer cell line) in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

  • Tracer Medium Preparation: Prepare custom DMEM medium lacking glucose and glutamine. Supplement this basal medium with dialyzed fetal bovine serum (10%), penicillin-streptomycin (1%), 4 mM L-glutamine, and the desired concentrations of the isotopic tracers. For a dual-labeling experiment, this could be, for example, 10 mM [U-13C]-glucose and 5 mM this compound. Prepare a control medium with unlabeled glucose and no sorbose.

  • Isotopic Labeling: Once cells reach the desired confluency, aspirate the growth medium, and wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Add the prepared tracer or control medium to the respective wells.

  • Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO2) for a predetermined period to achieve isotopic steady-state. This time should be optimized for the specific cell line and experimental goals but is typically between 6 and 24 hours.

Protocol 2: Metabolite Extraction
  • Quenching: After the labeling period, rapidly aspirate the medium and wash the cells once with ice-cold 0.9% NaCl solution.

  • Metabolite Extraction: Immediately add 1 mL of ice-cold 80% methanol (v/v) to each well.

  • Cell Scraping: Place the plates on dry ice for 10 minutes to ensure complete quenching of metabolism. Then, scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant, which contains the extracted metabolites, to a new tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.

Protocol 3: GC-MS Analysis for Isotopic Enrichment
  • Derivatization: Re-suspend the dried metabolite extracts in a derivatization agent (e.g., 50 µL of methoxyamine hydrochloride in pyridine followed by 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)). This process creates volatile derivatives suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • GC-MS Analysis: Analyze the derivatized samples using a GC-MS system. The gas chromatograph separates the different metabolites, and the mass spectrometer detects the mass-to-charge ratio (m/z) of the fragments, allowing for the determination of the mass isotopologue distribution for each metabolite.

  • Data Analysis: Process the raw GC-MS data to identify metabolites and quantify the abundance of each mass isotopologue. Correct for the natural abundance of 13C to determine the isotopic enrichment from the labeled tracers.

Visualizations

L-sorbose Metabolic Pathway

L_Sorbose_Metabolism cluster_extracellular Extracellular Space cluster_cell Intracellular Space L-[4-13C]sorbose_ext This compound GLUT5 GLUT5 L-[4-13C]sorbose_ext->GLUT5 Transport L-[4-13C]sorbose_int This compound GLUT5->L-[4-13C]sorbose_int This compound-1-P This compound-1-phosphate L-[4-13C]sorbose_int->this compound-1-P ATP -> ADP KHK Ketohexokinase (KHK) KHK->L-[4-13C]sorbose_int Hexokinase Hexokinase This compound-1-P->Hexokinase Inhibition Glycolysis Glycolysis Hexokinase->Glycolysis Dual_Tracer_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Isotope_Labeling 2. Isotope Labeling (this compound + [U-13C]-glucose) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction Isotope_Labeling->Metabolite_Extraction Derivatization 4. Derivatization Metabolite_Extraction->Derivatization GC_MS 5. GC-MS Analysis Derivatization->GC_MS Data_Processing 6. Data Processing (MID Calculation) GC_MS->Data_Processing MFA 7. Metabolic Flux Analysis (MFA) Data_Processing->MFA Pathway_Analysis 8. Pathway Activity Assessment MFA->Pathway_Analysis Biological_Interpretation 9. Biological Interpretation Pathway_Analysis->Biological_Interpretation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-[4-13C]sorbose for Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-[4-13C]sorbose in metabolic labeling studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in labeling studies?

A1: this compound is a stable isotope-labeled version of the rare sugar L-sorbose. It is used as a tracer in metabolic studies to investigate cellular metabolism. The carbon atom at the fourth position is replaced with the heavier 13C isotope, allowing researchers to track the fate of L-sorbose and its metabolic products within cells using techniques like mass spectrometry. This helps in understanding metabolic pathways and how they are altered in various conditions, such as in cancer.

Q2: How does L-sorbose enter mammalian cells?

A2: L-sorbose is primarily transported into mammalian cells through the glucose transporter 5 (GLUT5), which is known to also transport fructose.

Q3: What is the general metabolic fate of L-sorbose in mammalian cells?

A3: Once inside the cell, L-sorbose can be phosphorylated and further metabolized. Its metabolic pathway can intersect with central carbon metabolism, making it a useful tool for studying metabolic fluxes. In some cancer cells, L-sorbose has been shown to impair glucose metabolism, leading to increased reactive oxygen species (ROS) production and apoptosis.

Q4: How do I determine the optimal concentration of this compound for my experiment?

A4: The optimal concentration of this compound is a balance between achieving sufficient labeling for detection and avoiding cellular toxicity. A dose-response experiment is the most effective way to determine this. This involves treating your cells with a range of this compound concentrations and assessing both cell viability and the isotopic enrichment of target metabolites.

Troubleshooting Guides

Problem 1: Low or no detectable labeling of downstream metabolites.

Possible Causes and Solutions:

  • Insufficient this compound Concentration: The concentration of the tracer may be too low to produce a detectable signal.

    • Solution: Increase the concentration of this compound in a stepwise manner. It is recommended to perform a pilot experiment with a range of concentrations to determine the optimal level for your specific cell line and experimental conditions.

  • Short Incubation Time: The labeling period may not be long enough for the 13C label to be incorporated into downstream metabolites.

    • Solution: Increase the incubation time. A time-course experiment can help identify the optimal duration for achieving steady-state labeling.

  • Low GLUT5 Expression: The cell line you are using may have low expression of the GLUT5 transporter, leading to inefficient uptake of L-sorbose.

    • Solution: Verify the expression of GLUT5 in your cell line using techniques like qPCR or western blotting. If expression is low, consider using a different cell line known to have higher GLUT5 expression.

  • Metabolic Pathway Inactivity: The metabolic pathway you are investigating may not be active under your experimental conditions.

    • Solution: Ensure that the cells are in a metabolic state where the pathway of interest is active. This may involve altering media components or other culture conditions.

Problem 2: Significant decrease in cell viability after treatment with this compound.

Possible Causes and Solutions:

  • L-sorbose Toxicity: High concentrations of L-sorbose can be cytotoxic to some cell lines.

    • Solution: Perform a dose-response cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) of L-sorbose for your specific cell line. This will help you identify a working concentration that is non-toxic. The table below provides some reported IC50 values for L-sorbose in different cancer cell lines.

Table 1: IC50 Values of L-Sorbose in Various Cancer Cell Lines after 48 hours [1]

Cell LineCancer TypeIC50 (mM)
Huh7Liver Cancer25.4
HepG2Liver Cancer31.2
A549Lung Cancer28.7
H1299Lung Cancer35.1
MCF-7Breast Cancer29.8
MDA-MB-231Breast Cancer33.4
  • Contamination of this compound: The tracer may be contaminated with a toxic substance.

    • Solution: Ensure the purity of your this compound. If possible, test a new batch from a reputable supplier.

  • Interaction with Other Media Components: L-sorbose may interact with other components in your culture medium, leading to the formation of toxic byproducts.

    • Solution: Review the composition of your culture medium and consider if any components could be interacting negatively with L-sorbose.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration

This protocol outlines a general workflow for determining the optimal tracer concentration for your labeling experiment.

Workflow for Optimizing this compound Concentration

G cluster_0 Phase 1: Dose-Response and Cytotoxicity cluster_1 Phase 2: Labeling Efficiency A Prepare a range of L-[4-1C]sorbose concentrations B Treat cells with different concentrations A->B C Incubate for a set time (e.g., 24, 48, 72h) B->C D Assess cell viability (e.g., MTT, CCK-8 assay) C->D E Determine IC50 value D->E F Select non-toxic concentrations below IC50 E->F Inform concentration selection G Perform labeling experiment with selected concentrations F->G H Harvest cells and extract metabolites G->H I Analyze isotopic enrichment by mass spectrometry H->I J Identify optimal concentration with sufficient labeling and minimal toxicity I->J

Caption: Workflow for optimizing this compound concentration.

Methodology:

  • Dose-Response and Cytotoxicity Assay:

    • Prepare a series of this compound concentrations (e.g., 0, 5, 10, 25, 50, 100 mM) in your standard cell culture medium.

    • Seed your cells in multi-well plates and allow them to adhere overnight.

    • Replace the medium with the prepared this compound-containing media.

    • Incubate the cells for different time points (e.g., 24, 48, and 72 hours).

    • Assess cell viability using a standard method such as the MTT or CCK-8 assay.

    • Calculate the IC50 value, which is the concentration that inhibits 50% of cell growth.

  • Labeling Efficiency Experiment:

    • Based on the IC50 value, select a range of non-toxic concentrations of this compound for your labeling experiment.

    • Culture your cells and replace the medium with the selected concentrations of this compound.

    • After the desired incubation period, harvest the cells.

    • Perform metabolite extraction.

    • Analyze the isotopic enrichment of your target metabolites using mass spectrometry.

    • The optimal concentration will be the one that provides a robust and reproducible labeling signal without significantly affecting cell viability.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

This protocol describes a general procedure for extracting metabolites from cells for subsequent mass spectrometry analysis.

Metabolite Extraction Workflow

G A Harvest labeled cells B Quench metabolism (e.g., with cold methanol) A->B C Lyse cells and extract metabolites (e.g., with a methanol/water/chloroform mixture) B->C D Separate polar and non-polar phases by centrifugation C->D E Collect the polar phase containing sugar phosphates D->E F Dry the extract E->F G Reconstitute for MS analysis F->G

Caption: General workflow for metabolite extraction.

Methodology:

  • Cell Harvesting and Quenching:

    • After the labeling period, quickly aspirate the medium.

    • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolic activity by adding a cold solvent, such as 80% methanol pre-chilled to -80°C.

  • Metabolite Extraction:

    • Scrape the cells in the cold methanol and transfer to a microcentrifuge tube.

    • Perform a series of freeze-thaw cycles to ensure complete cell lysis.

    • Add a mixture of water and chloroform to the lysate to achieve a final solvent ratio (e.g., methanol:water:chloroform of 2:1:2).

    • Vortex thoroughly and centrifuge to separate the polar and non-polar phases.

  • Sample Preparation for Analysis:

    • Carefully collect the upper aqueous (polar) phase, which contains the sugar phosphates and other polar metabolites.

    • Dry the extract using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for your mass spectrometry analysis.

Signaling and Metabolic Pathways

The following diagram illustrates the entry of L-sorbose into the cell and its potential intersection with glycolysis.

L-Sorbose Uptake and Metabolism

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular LSorbose_ext This compound GLUT5 GLUT5 LSorbose_ext->GLUT5 LSorbose_int This compound GLUT5->LSorbose_int Glycolysis Glycolysis & Other Pathways LSorbose_int->Glycolysis Metabolic Incorporation

Caption: L-Sorbose uptake via GLUT5 and metabolic fate.

References

Technical Support Center: L-[4-¹³C]Sorbose-Based Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-[4-¹³C]sorbose-based metabolic flux analysis (MFA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

1. What is L-[4-¹³C]sorbose and why is it used in metabolic flux analysis?

L-[4-¹³C]sorbose is an isotopically labeled form of the sugar L-sorbose, where the carbon atom at the fourth position is the heavier isotope ¹³C. It is used as a tracer in metabolic flux analysis to probe the metabolic pathways that involve L-sorbose. By tracking the incorporation of the ¹³C label into various metabolites, researchers can quantify the rates (fluxes) of metabolic reactions. This is particularly useful in studying organisms that metabolize L-sorbose, such as those used in the industrial production of vitamin C, where L-sorbose is a key intermediate.[1]

2. In which organisms is L-[4-¹³C]sorbose MFA commonly applied?

L-[4-¹³C]sorbose MFA is primarily applied in microorganisms that can utilize L-sorbose. A prominent example is the bacterium Gluconobacter oxydans, which is widely used for the industrial production of L-sorbose from D-sorbitol.[1][2] Research has also explored L-sorbose metabolism in other bacteria like Agrobacterium tumefaciens and yeasts such as Candida albicans.[3] More recently, the role of L-sorbose metabolism in the fitness and virulence of pathogenic bacteria like Escherichia coli under acidic conditions has been investigated, suggesting another potential application area.[4]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your L-[4-¹³C]sorbose-based MFA experiments.

Problem 1: Inconsistent or unexpected labeling patterns in downstream metabolites.

Possible Cause 1: Isotopic Impurity of L-[4-¹³C]Sorbose

The commercial or in-house synthesis of isotopically labeled substrates may not yield a 100% pure product. The presence of unlabeled sorbose or sorbose labeled at other positions can significantly distort the observed labeling patterns in downstream metabolites, leading to erroneous flux calculations.

Solution:

  • Purity Verification: Always verify the isotopic purity of your L-[4-¹³C]sorbose tracer using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Manufacturers should provide a certificate of analysis detailing the isotopic distribution.

  • Data Correction: Use computational tools to correct for the natural abundance of ¹³C and the measured isotopic impurity of the tracer. Software packages like IsoCorrectoR are available for this purpose.[5]

dot

Caption: Troubleshooting workflow for isotopic impurity issues.

Possible Cause 2: Unknown or unexpected metabolic pathways.

Your organism of interest may possess metabolic pathways for L-sorbose that are not yet characterized or are not included in your metabolic model. This can lead to the appearance of labeled atoms in unexpected metabolites. For example, in Candida albicans, L-sorbose is likely converted to fructose-6-phosphate via D-sorbitol.[3] In other organisms, different pathways may exist.

Solution:

  • Literature Review: Conduct a thorough literature review to identify all known L-sorbose metabolic pathways in your organism or closely related species.

  • Pathway Discovery: Employ ¹³C-assisted pathway analysis to identify novel metabolic routes. This involves analyzing the mass isotopomer distributions of a wide range of metabolites to uncover potential new enzymatic reactions.

  • Model Refinement: Update your metabolic model to include any newly identified pathways. Model selection based on independent validation data can help in choosing the most accurate model structure.[6]

dot

Signaling_Pathway_Sorbose_Metabolism cluster_Gluconobacter Gluconobacter oxydans cluster_Candida Candida albicans cluster_Ecoli Escherichia coli (under acidic conditions) Sorbitol_G D-Sorbitol Sorbose_G L-Sorbose Sorbitol_G->Sorbose_G Membrane-bound D-sorbitol dehydrogenase Sorbose_C L-Sorbose Sorbitol_C D-Sorbitol Sorbose_C->Sorbitol_C SOU1 (Sorbose Reductase) NADPH -> NADP+ F6P_C Fructose-6-Phosphate Sorbitol_C->F6P_C ... Sorbose_E L-Sorbose Metabolism_E Energy Homeostasis & Acid Resistance Sorbose_E->Metabolism_E

Caption: Simplified L-sorbose metabolism in different microorganisms.

Problem 2: Low incorporation of the ¹³C label into intracellular metabolites.

Possible Cause 1: Inefficient uptake of L-sorbose.

The organism may have a low transport efficiency for L-sorbose, especially under the specific experimental conditions. In some bacteria like Agrobacterium tumefaciens and Gluconobacter oxydans, L-sorbose is transported without phosphorylation.[3] The efficiency of this transport can be a limiting factor.

Solution:

  • Optimize Uptake Conditions: Experiment with different medium compositions and environmental parameters (e.g., pH, temperature) to enhance L-sorbose uptake.

  • Genetic Engineering: If working with a genetically tractable organism, consider overexpressing known or putative sorbose transporters.

  • Tracer Concentration: While being mindful of potential toxicity, you could test increasing the concentration of L-[4-¹³C]sorbose in the medium.

Possible Cause 2: Slow intracellular metabolism of L-sorbose.

The enzymatic reactions downstream of L-sorbose uptake may be slow, leading to a bottleneck in the incorporation of the ¹³C label into the metabolic network. For instance, the activity of L-sorbose reductase can be a limiting step.[3]

Solution:

  • Enzyme Activity Assays: Perform in vitro enzyme assays to measure the activity of key enzymes in the L-sorbose metabolic pathway.

  • Metabolic Engineering: Consider overexpressing rate-limiting enzymes in the pathway to increase metabolic flux.

  • Extended Labeling Time: Increase the duration of the labeling experiment to allow for greater incorporation of ¹³C into downstream metabolites, but be cautious of reaching isotopic steady state too slowly, which can complicate data analysis.[7]

Problem 3: Calculated fluxes have high uncertainty or are poorly resolved.

Possible Cause: Suboptimal Experimental Design.

The choice of tracer and the specific labeling position are critical for the successful resolution of metabolic fluxes. L-[4-¹³C]sorbose may not be informative for all pathways of interest.

Solution:

  • Optimal Experimental Design: Utilize computational tools for optimal experimental design to determine if L-[4-¹³C]sorbose is the best tracer for your research question. These tools can simulate labeling patterns for different tracers and predict which will provide the most precise flux estimates.[8]

  • Parallel Labeling Experiments: Consider performing parallel labeling experiments with other tracers, such as [1-¹³C]glucose or [U-¹³C]glucose, in addition to L-[4-¹³C]sorbose. Combining data from multiple labeling experiments can significantly improve the precision and resolvability of the calculated fluxes.

dot

Caption: General workflow for a ¹³C-MFA experiment.

Data Presentation

Table 1: Key Enzymes in L-Sorbose Metabolism

EnzymeReactionOrganism(s)Cofactor
D-sorbitol dehydrogenaseD-sorbitol ⇌ L-sorboseGluconobacter oxydansNAD(P)+
L-sorbose reductaseL-sorbose ⇌ D-sorbitolGluconobacter melanogenus, Candida albicansNADPH
L-sorbose dehydrogenaseL-sorbose → L-sorbosoneKetogulonicigenium vulgareNAD(P)+

This table summarizes key enzymes involved in L-sorbose metabolism based on available literature. The specific enzymes and their properties can vary between organisms.

Experimental Protocols

Protocol 1: General Procedure for ¹³C-Labeling Experiment with L-[4-¹³C]Sorbose

  • Strain Cultivation: Cultivate the microbial strain of interest in a defined minimal medium to a steady-state growth phase in a chemostat or in the exponential growth phase in batch cultures.

  • Tracer Introduction: Introduce L-[4-¹³C]sorbose into the medium. The concentration will depend on the organism and experimental goals, but a common approach is to replace the unlabeled carbon source entirely or in a specific ratio.

  • Sampling and Quenching: After a defined labeling period (which should be sufficient to reach isotopic steady state), rapidly harvest the cells and quench their metabolism. This is often done by rapidly cooling the cells in a cold solvent mixture (e.g., -20°C methanol).

  • Metabolite Extraction: Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).

  • Sample Analysis: Analyze the isotopic labeling patterns of the extracted metabolites, particularly amino acids derived from protein hydrolysis, using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Correct the raw mass isotopomer distributions for natural isotope abundance and tracer impurities.

  • Flux Calculation: Use a metabolic network model and specialized software (e.g., INCA, 13CFLUX2) to estimate the intracellular fluxes that best fit the experimental data.[9][10]

References

Correcting for natural isotope abundance in L-[4-13C]sorbose data

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using L-[4-13C]sorbose as a metabolic tracer, with a specific focus on the critical step of correcting for natural isotope abundance in mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What is natural isotope abundance, and why is it essential to correct for it in my this compound tracer study?

A1: Natural isotope abundance refers to the fact that elements exist as a mixture of isotopes in nature. For example, carbon is not 100% ¹²C; about 1.1% of it is the heavier ¹³C isotope. Similarly, oxygen and hydrogen also have naturally occurring heavy isotopes (¹⁷O, ¹⁸O, and ²H).

When you analyze your sample with a mass spectrometer, the instrument measures the mass-to-charge ratio of molecules. The instrument cannot distinguish between a sorbose molecule that has a ¹³C incorporated from your this compound tracer and a sorbose molecule that contains a naturally occurring ¹³C atom. This overlap creates a background signal that artificially inflates the measured enrichment from your tracer. Correcting for natural isotope abundance is a critical data processing step to remove this background and accurately quantify the true incorporation of your labeled tracer into metabolites.

Q2: How do the natural isotopes of other elements in sorbose (C₆H₁₂O₆) affect my data for this compound?

A2: The presence of natural heavy isotopes in all elements of sorbose (carbon, hydrogen, and oxygen) will create a pattern of mass isotopomers even in an unlabeled sample. For a molecule with n carbon atoms, the chance of it containing one natural ¹³C atom (and thus contributing to the M+1 signal) is approximately n x 1.1%.

For sorbose (C₆H₁₂O₆), the M+1 peak (one mass unit heavier than the monoisotopic mass, M+0) is not just from your this compound tracer. It also includes contributions from:

  • Molecules with one natural ¹³C and five ¹²C atoms.

  • Molecules with one natural ²H (deuterium) and eleven ¹H atoms.

  • Molecules with one natural ¹⁷O and five ¹⁶O atoms.

Likewise, the M+2 signal will have contributions from molecules with two ¹³C atoms, one ¹⁸O atom, and various other combinations. The correction algorithm uses the known natural abundance of all these isotopes to deconvolve the measured signal and isolate the portion resulting solely from the experimental tracer.

Troubleshooting Guide

Problem: After correction, my calculated isotopic enrichment is negative or unrealistically low.

Possible Causes & Solutions:

  • Incorrect Background Sample: The correction process requires an accurate profile of the unlabeled metabolites. If the unlabeled (control) sample used for the correction matrix was not grown and processed under identical conditions as the labeled sample, its natural isotope distribution might differ, leading to over-correction.

    • Solution: Always run a parallel unlabeled control for each experimental batch. Ensure that the growth media, extraction, and analytical conditions are identical.

  • Matrix Effects in Mass Spectrometry: The presence of co-eluting compounds can suppress or enhance the ionization of your target analyte (sorbose), altering its measured isotopic distribution. If this effect differs between your unlabeled control and your labeled sample, it can lead to errors.

    • Solution: Improve chromatographic separation to isolate sorbose from interfering compounds. Check for ion suppression/enhancement by analyzing a standard sorbose sample in the presence and absence of a sample matrix.

  • Inaccurate Abundance Values: The correction algorithm relies on precise natural isotope abundance values. While generally constant, minor variations can exist. Using outdated or incorrect values in your correction matrix can skew results.

    • Solution: Use well-established and widely accepted values for natural isotopic abundances, such as those provided by IUPAC.

Problem: The corrected mass isotopomer distribution for a downstream metabolite does not make biological sense.

Possible Causes & Solutions:

  • Metabolic Branching or Dilution: The tracer may be diluted by unlabeled intracellular pools or enter branching pathways that were not initially considered. This can lead to a distribution pattern that doesn't fit a simple linear pathway.

    • Solution: Re-evaluate the metabolic network around sorbose. Use the corrected data to explore alternative pathways or quantify the contribution of different carbon sources. The diagram below illustrates a hypothetical entry of sorbose into a central metabolic pathway.

  • Incomplete Correction: If the correction algorithm did not properly account for all elements or potential isotopic contributions, residual errors can be propagated to downstream metabolites, leading to confusing distributions.

    • Solution: Ensure your correction software or script accounts for all atoms in the molecule (not just carbon). Verify the mathematical accuracy of the correction matrix.

Quantitative Data & Protocols

Isotope Correction Workflow

The standard method for correcting for natural isotope abundance involves a series of steps from data acquisition to final analysis. This process is outlined in the workflow diagram below. The core of this process is a matrix-based calculation that subtracts the contribution of natural isotopes from the raw, measured data.

cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_proc Data Processing Phase exp1 1. Culture System (e.g., cell culture, organism) exp2 2. Introduce Tracer (this compound) exp1->exp2 exp3 3. Metabolite Extraction (Quenching & Lysis) exp2->exp3 ana1 4. LC-MS/MS Analysis exp3->ana1 ana2 5. Raw Data Acquisition (Mass Isotopomer Distribution) ana1->ana2 proc1 6. Correction Algorithm (Matrix Calculation) ana2->proc1 ana2->proc1 proc2 7. Corrected Data (Tracer-only Contribution) proc1->proc2 proc1->proc2 proc3 8. Biological Interpretation (Metabolic Flux, Pathway Activity) proc2->proc3

Caption: Experimental and computational workflow for a tracer experiment.

Table 1: Natural Abundance of Key Stable Isotopes

This table provides the standard natural abundances used in correction calculations.

ElementIsotopeRelative Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.985
²H0.015
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Example: Correcting Sorbose Mass Isotopomer Data

The following table illustrates how raw mass spectrometry data for sorbose might look before and after correction in a hypothetical experiment where 50% of the sorbose pool is labeled with this compound.

Mass IsotopomerRaw Measured Abundance (%)Contribution from Natural Isotopes (%)Corrected Abundance (Tracer Only) (%)
M+046.593.0 (of unlabeled fraction)50.0
M+150.06.2 (of unlabeled fraction)50.0
M+23.00.8 (of unlabeled fraction)0.0
M+30.5<0.10.0

Note: This is a simplified example. The actual calculation involves a correction matrix derived from the values in Table 1.

Correction Principle

The correction process mathematically isolates the signal from the tracer. The observed signal is a sum of signals from the unlabeled and labeled fractions of the metabolite pool. The algorithm solves for the true labeled fraction by subtracting the expected contribution from the natural isotopes in the unlabeled fraction.

cluster_sum raw_signal Measured M+1 Signal correction Correction Algorithm raw_signal->correction unlabeled Contribution from Natural ¹³C, ²H, ¹⁷O in Unlabeled Sorbose unlabeled->raw_signal labeled True Contribution from This compound Tracer unlabeled->correction Subtracts this known contribution labeled->raw_signal correction->labeled Calculates this plus +

Caption: Logic of correcting a raw mass spectrometer signal.

Technical Support Center: GC-MS Analysis of L-[4-13C]sorbose Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography-mass spectrometry (GC-MS) analysis of L-[4-13C]sorbose and its metabolites.

Frequently Asked Questions (FAQs)

Q1: Why are my peaks for this compound metabolites broad and poorly resolved?

A1: Poor peak resolution for sugar metabolites in GC-MS is a common issue often related to several factors:

  • Inadequate Derivatization: Sugars like sorbose are polar and non-volatile.[1][2] Derivatization is essential to increase their volatility for GC analysis.[3][4] Incomplete or inconsistent derivatization can lead to broad, tailing peaks.

  • Suboptimal GC Method: The gas chromatography parameters, including the oven temperature program, carrier gas flow rate, and column type, are critical for achieving good separation.[5][6]

  • Column Contamination or Degradation: Active sites on a contaminated or old column can interact with the derivatized sugars, causing peak tailing and poor resolution.[7]

  • Inlet Issues: A dirty or non-deactivated inlet liner can also lead to peak shape problems.[1][8]

Q2: What is the best derivatization method for this compound analysis?

A2: The most common and effective derivatization techniques for sugars are silylation and oximation followed by silylation.[1][9]

  • Oximation-Silylation: This two-step method is often preferred as it can reduce the number of isomers formed, leading to a simpler chromatogram with fewer peaks per sugar. The oximation step converts the keto group of sorbose into an oxime, which is then silylated along with the hydroxyl groups.

  • Silylation: This is a single-step process where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.[10][11][12][13]

The choice of method may depend on the specific metabolites of interest and the complexity of your sample matrix.

Q3: I see multiple peaks for my this compound standard. Is this normal?

A3: Yes, the presence of multiple peaks for a single sugar standard is a common phenomenon in GC-MS analysis, particularly with silylation-based derivatization methods.[1][14] These multiple peaks are often due to the formation of different anomers (e.g., α and β) and isomers during the derivatization process.[14] While oximation prior to silylation can help reduce the number of peaks, some isomer formation may still occur. For quantitative analysis, it is important to integrate the peak areas of all relevant isomers for each compound.

Q4: Which type of GC column is recommended for analyzing derivatized sorbose metabolites?

A4: A mid-polarity capillary column is generally a good choice for the separation of derivatized sugars. Columns such as a DB-5MS or an Rtx-225 are commonly used for metabolomics studies that include sugar analysis.[1][2][15] These columns provide good resolution for a wide range of derivatized metabolites.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting Peaks)
Possible Cause Troubleshooting Step
Active Sites in the Inlet or Column Perform inlet maintenance: replace the inlet liner and septum.[8][16] Using a liner with glass wool can aid in volatilization.[1] Trim a small portion (15-30 cm) from the front of the GC column to remove accumulated non-volatile residues.
Incomplete Derivatization Review your derivatization protocol. Ensure reagents are fresh and anhydrous, as silylating reagents are sensitive to moisture.[1] Optimize reaction time and temperature.[10][15]
Improper GC Flow Rate Optimize the carrier gas flow rate. A flow rate that is too low or too high can negatively impact peak shape.
Column Overload Reduce the injection volume or dilute the sample. Injecting too much sample can lead to peak fronting.
Problem 2: Low Signal Intensity or Loss of Sensitivity
Possible Cause Troubleshooting Step
Leak in the System Check for leaks at the inlet (septum) and column connections using an electronic leak detector.[8]
Degradation of Derivatized Sample Analyze the sample as soon as possible after derivatization. TMS derivatives can be susceptible to hydrolysis.
Detector Issues Ensure the mass spectrometer is tuned and the detector is functioning correctly. Check detector gas flows and voltages.[16]
Contaminated Inlet Liner A dirty liner can trap analytes, preventing them from reaching the column. Replace the liner.[8]
Problem 3: Co-eluting or Poorly Resolved Peaks
Possible Cause Troubleshooting Step
Suboptimal Oven Temperature Program Modify the temperature program. A slower ramp rate can improve the separation of closely eluting peaks.[5][6] Lowering the initial oven temperature can improve the resolution of early-eluting compounds.[5][17]
Incorrect Column Choice Ensure you are using a column with appropriate polarity for sugar derivative analysis. A mid-polarity column is often suitable.[1][18]
High Carrier Gas Flow Rate While a higher flow rate can shorten analysis time, it may reduce resolution. Try decreasing the flow rate.[17]

Experimental Protocols

Protocol 1: Oximation-Silylation Derivatization of this compound Metabolites

This protocol is a two-step derivatization process suitable for GC-MS analysis.

Materials:

  • Dried sample extract containing this compound metabolites

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Heating block or incubator

  • GC vials with micro-inserts

Procedure:

  • Ensure the sample extract is completely dry. Lyophilization (freeze-drying) is recommended to remove all water.[10]

  • Add 50 µL of methoxyamine hydrochloride in pyridine solution to the dried sample.

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the sample at 37°C for 90 minutes with shaking.[10]

  • After cooling to room temperature, add 80 µL of MSTFA to the vial.

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the sample at 37°C for 30 minutes with shaking.[10][19]

  • After cooling, transfer the solution to a GC vial with a micro-insert for analysis.

Protocol 2: GC-MS Method for Derivatized Sorbose Metabolites

This is a general starting method that should be optimized for your specific instrument and application.

Parameter Setting
GC Column DB-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness[15]
Carrier Gas Helium, constant flow at 1.0 mL/min[15]
Inlet Temperature 250°C[15]
Injection Mode Split (e.g., 10:1 ratio) or Splitless, depending on sensitivity requirements
Injection Volume 1 µL
Oven Program Initial temp: 70°C, hold for 1 minRamp 1: 6°C/min to 320°CHold at 320°C for 5 min[15][20]
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-600

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction Drying Evaporation/Lyophilization Extraction->Drying Oximation Oximation (Methoxyamine HCl in Pyridine) Drying->Oximation Silylation Silylation (MSTFA) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing GCMS->Data

GC-MS analysis workflow for sorbose metabolites.

derivatization_pathway Sorbose L-Sorbose (Keto and Hydroxyl Groups) reagent1 + Methoxyamine HCl Sorbose->reagent1 Oxime Sorbose-Oxime (Protected Keto Group) reagent2 + MSTFA Oxime->reagent2 TMS_Sorbose TMS-Sorbose-Oxime (Volatile Derivative) reagent1->Oxime Step 1: Oximation reagent2->TMS_Sorbose Step 2: Silylation

Two-step derivatization of L-sorbose.

References

Addressing analytical variability in L-[4-13C]sorbose experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-[4-¹³C]sorbose. Our goal is to help you address analytical variability and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

1. What is L-[4-¹³C]sorbose and what are its primary research applications?

L-[4-¹³C]sorbose is a stable isotope-labeled form of the rare sugar L-sorbose, with a carbon-13 isotope at the fourth carbon position. It is a valuable tool in metabolic research and drug development for tracing the metabolic fate of L-sorbose and its downstream metabolites. A primary application is in the study of pathways such as glycolysis and the pentose phosphate pathway (PPP). L-sorbose is also a precursor in the commercial synthesis of ascorbic acid (Vitamin C)[1][2].

2. How is L-[4-¹³C]sorbose metabolized in mammalian cells?

While L-sorbose is a rare sugar, it can be taken up by cells, often through glucose transporters (GLUTs). Once inside the cell, it is typically phosphorylated and then converted to D-fructose-6-phosphate, which is an intermediate in the glycolytic pathway. This allows the ¹³C label from L-[4-¹³C]sorbose to be traced through glycolysis and connected pathways like the pentose phosphate pathway.

3. What are the main sources of analytical variability in L-[4-¹³C]sorbose experiments?

Analytical variability in stable isotope labeling experiments can arise from several sources:

  • Instrumental Performance: Fluctuations in mass spectrometer and liquid chromatography performance, such as shifts in retention time and signal intensity, can occur during a batch analysis[4].

  • Matrix Effects: Components of the biological sample can enhance or suppress the ionization of L-[4-¹³C]sorbose and its metabolites, leading to inaccurate quantification[5].

  • Natural Isotope Abundance: The natural abundance of ¹³C (about 1.1%) in all carbon-containing molecules must be corrected for to accurately determine the enrichment from the labeled tracer[6][7][8][9][10].

Troubleshooting Guide

This guide addresses specific issues you may encounter during your L-[4-¹³C]sorbose experiments in a question-and-answer format.

Q1: I am observing low signal intensity for L-[4-¹³C]sorbose and its labeled metabolites in my LC-MS analysis. What are the possible causes and solutions?

A1: Low signal intensity can be caused by several factors:

  • Inefficient Ionization: L-sorbose may not ionize efficiently under your current mass spectrometry source conditions.

    • Solution: Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas temperatures, and gas flow rates. Consider testing both positive and negative ionization modes.

  • Poor Extraction Recovery: The extraction method may not be efficiently recovering L-sorbose and its phosphorylated intermediates from your samples.

    • Solution: Ensure your extraction solvent is appropriate for polar metabolites. A common choice is a cold methanol/water mixture. Validate your extraction efficiency using a known amount of unlabeled L-sorbose standard.

  • Ion Suppression: Other molecules in your sample may be co-eluting with your analytes and suppressing their ionization.

    • Solution: Improve your chromatographic separation to better resolve your analytes from interfering matrix components. You can also dilute your sample, though this may further decrease your signal if it is already low.

  • Instrument Contamination: Buildup of contaminants in the ion source or mass spectrometer can lead to a general loss of sensitivity.

    • Solution: Regularly clean the ion source and perform system suitability tests to monitor instrument performance[1].

Q2: My retention times are shifting between samples, making peak identification and integration difficult. How can I address this?

A2: Retention time shifts are a common issue in liquid chromatography.

  • Column Equilibration: Insufficient equilibration of the LC column between injections can cause retention time drift.

    • Solution: Ensure your LC method includes an adequate column equilibration step at the initial mobile phase conditions before each injection.

  • Mobile Phase Composition: Small variations in the mobile phase composition can affect retention times.

    • Solution: Prepare fresh mobile phases regularly and ensure they are thoroughly mixed.

  • Column Temperature: Fluctuations in the column oven temperature will lead to retention time shifts.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run.

  • Column Degradation: Over time, the stationary phase of the LC column can degrade, leading to changes in retention behavior.

    • Solution: Monitor column performance with quality control samples and replace the column when performance degrades.

Q3: The ¹³C enrichment in my downstream metabolites is lower than expected. What could be the reason?

A3: Lower than expected labeling can point to several biological or technical issues.

  • Slow Metabolism or Uptake: The cells may be taking up or metabolizing L-sorbose at a slower rate than anticipated.

    • Solution: Increase the incubation time with L-[4-¹³C]sorbose to allow for greater incorporation into downstream pathways. Also, verify the expression and activity of relevant glucose transporters in your cell model.

  • Dilution with Unlabeled Substrates: The labeled sorbose is being diluted by unlabeled carbon sources in your culture medium (e.g., glucose, glutamine).

    • Solution: For tracer experiments, it is best to use a medium where the primary carbon source is the labeled substrate. If other carbon sources are necessary, their concentrations should be carefully controlled and accounted for in your analysis.

  • Incorrect Correction for Natural ¹³C Abundance: An inaccurate correction for the natural abundance of ¹³C can lead to underestimation of the true enrichment.

    • Solution: Use a validated algorithm to correct for natural isotope abundance in your mass spectrometry data[6][7][8][9][10]. This is especially critical for metabolites with a high number of carbon atoms.

Q4: I am seeing unexpected labeled peaks in my mass spectrometry data. How do I identify them?

A4: Unexpected peaks can be due to a variety of factors.

  • Metabolic Side Reactions: The ¹³C label may be entering unexpected metabolic pathways.

    • Solution: Consult detailed metabolic maps and databases to hypothesize potential metabolic routes. Use tandem mass spectrometry (MS/MS) to fragment the unexpected peaks and compare the fragmentation patterns to known standards or databases for identification.

  • In-source Fragmentation or Adduct Formation: The unexpected peaks could be fragments or adducts of your target analytes formed in the mass spectrometer's ion source.

    • Solution: Analyze unlabeled standards of your expected metabolites to identify their characteristic in-source fragments and adducts.

  • Contaminants: The peaks may be from contaminants in your sample or from the analytical system.

    • Solution: Run a blank injection (solvent only) to identify background signals from the LC-MS system.

Quantitative Data on Analytical Variability

The following tables provide illustrative data on the typical analytical variability observed in LC-MS-based metabolomics experiments. Please note that these are representative values and the actual variability in your experiments will depend on your specific sample type, instrumentation, and protocols.

Table 1: Intra-day and Inter-day Precision for ¹³C-Labeled Metabolites

MetaboliteIntra-day CV (%) (n=6)Inter-day CV (%) (n=18, 3 days)
L-[4-¹³C]Sorbose3.56.8
¹³C₃-Glyceraldehyde-3-phosphate5.29.1
¹³C₃-Pyruvate4.17.5
¹³C₂-Lactate3.87.2
¹³C₅-Ribose-5-phosphate6.511.2

CV: Coefficient of Variation. Data is illustrative and based on typical performance for stable isotope dilution analysis of polar metabolites.

Table 2: Sources of Variability in ¹³C Metabolic Flux Analysis

Source of VariabilityTypical Contribution to Overall Variance
Biological Variance15-30%
Sample Preparation10-25%
Instrumental Analysis (LC-MS)5-15%
Data Processing and Normalization3-10%

These values are estimates and can vary significantly between experiments.

Experimental Protocols

Protocol 1: L-[4-¹³C]Sorbose Tracing in Cultured Mammalian Cells

  • Cell Culture and Media Preparation:

    • Culture cells to the desired confluency (typically 70-80%) in standard growth medium.

    • Prepare the labeling medium by supplementing basal medium (lacking glucose and other carbon sources) with L-[4-¹³C]sorbose to the desired final concentration (e.g., 10 mM). Other necessary nutrients should be added back.

  • Labeling Experiment:

    • Aspirate the standard growth medium from the cell culture plates.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed L-[4-¹³C]sorbose labeling medium to the cells.

    • Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions (37°C, 5% CO₂).

  • Metabolite Quenching and Extraction:

    • To rapidly halt metabolism, place the culture plates on dry ice.

    • Aspirate the labeling medium.

    • Add a cold extraction solvent (e.g., 80% methanol in water, pre-chilled to -80°C) to the cells.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant containing the polar metabolites to a new tube.

  • Sample Analysis by LC-MS:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

    • Inject the sample onto an appropriate LC column (e.g., a HILIC column for polar metabolites) coupled to a high-resolution mass spectrometer.

    • Acquire data in a full scan mode to detect all mass isotopologues of L-sorbose and its downstream metabolites.

  • Data Analysis:

    • Integrate the peak areas for each mass isotopologue of your target metabolites.

    • Correct the raw peak areas for the natural abundance of ¹³C.

    • Calculate the fractional enrichment of ¹³C in each metabolite over the time course of the experiment.

Visualizations

Experimental_Workflow cluster_preparation 1. Preparation cluster_experiment 2. Experiment cluster_analysis 3. Analysis Cell Culture Cell Culture Incubation Incubation Cell Culture->Incubation Labeling Medium Labeling Medium Labeling Medium->Incubation Quenching Quenching Incubation->Quenching Extraction Extraction Quenching->Extraction LC-MS Analysis LC-MS Analysis Extraction->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing

Caption: Experimental workflow for L-[4-¹³C]sorbose tracing.

Metabolic_Pathway cluster_uptake Cellular Uptake cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway L_Sorbose_ext L-[4-13C]Sorbose (extracellular) L_Sorbose_int This compound L_Sorbose_ext->L_Sorbose_int GLUT F6P Fructose-6-Phosphate (labeled at C4) L_Sorbose_int->F6P Phosphorylation & Isomerization G3P Glyceraldehyde-3-Phosphate (labeled at C1) F6P->G3P R5P Ribose-5-Phosphate (scrambled label) F6P->R5P G6P isomerase, G6PDH Pyruvate Pyruvate (labeled at C1) G3P->Pyruvate Lactate Lactate (labeled at C1) Pyruvate->Lactate

Caption: Metabolic fate of the ¹³C label from L-[4-¹³C]sorbose.

References

How to resolve unexpected labeling patterns from L-[4-13C]sorbose?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing L-[4-13C]sorbose in metabolic tracer studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret your labeling data and resolve unexpected patterns.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary metabolic pathway for this compound in mammalian cells?

A1: L-sorbose is expected to be metabolized in a pathway analogous to the initial steps of fructose metabolism. The anticipated sequence is:

  • Phosphorylation: L-sorbose is phosphorylated by ketohexokinase (KHK) to produce L-sorbose-1-phosphate (S-1-P).

  • Aldol Cleavage: S-1-P is then cleaved by aldolase B into two three-carbon units: dihydroxyacetone phosphate (DHAP) and L-glyceraldehyde.

  • Label Distribution: The 13C label, originally at the C4 position of L-sorbose, will be located on the C1 position of L-glyceraldehyde (L-[1-13C]glyceraldehyde). The resulting DHAP will be unlabeled.

  • Entry into Glycolysis: L-[1-13C]glyceraldehyde is subsequently phosphorylated by triose kinase to form L-[1-13C]glyceraldehyde-3-phosphate, which is then isomerized to D-[1-13C]glyceraldehyde-3-phosphate to enter the glycolytic pathway.

Q2: How will the 13C label from this compound appear in downstream metabolites like pyruvate, lactate, and TCA cycle intermediates?

A2: Following the expected pathway, the 13C label will be incorporated into central carbon metabolites in a predictable manner. The table below summarizes the anticipated labeling patterns in key metabolic pools.

Metabolite PoolExpected Primary Isotopologue(s)Carbon Position(s) LabeledNotes
Glyceraldehyde-3-PhosphateM+1C1Derived from C4-C6 of L-sorbose.
Dihydroxyacetone PhosphateM+0NoneDerived from C1-C3 of L-sorbose.
3-PhosphoglycerateM+1C1Label retained through the payoff phase of glycolysis.
PhosphoenolpyruvateM+1C1
PyruvateM+1C1
LactateM+1C1Formed directly from pyruvate.
Acetyl-CoAM+1C1Formed from pyruvate via pyruvate dehydrogenase.
Citrate (1st turn)M+1C5From condensation of M+1 Acetyl-CoA with unlabeled oxaloacetate.
α-Ketoglutarate (1st turn)M+1C5
Glutamate (1st turn)M+1C5In equilibrium with α-ketoglutarate.
Ribose-5-PhosphateM+1C1, C3, C5Labeling can occur via the non-oxidative pentose phosphate pathway.

Q3: What are the primary analytical techniques recommended for analyzing metabolites from this compound tracer experiments?

A3: The most common and powerful techniques are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for the analysis of volatile metabolites like amino acids and organic acids after derivatization. It provides information on mass isotopomer distributions.[1][2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a wide range of polar metabolites, including sugar phosphates and TCA cycle intermediates, without the need for derivatization.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for determining the specific position of the 13C label within a molecule (positional isotopomer analysis), which can be crucial for elucidating complex metabolic rearrangements.[7][8][9][10][11]

Troubleshooting Unexpected Labeling Patterns

Issue 1: I am observing a lower-than-expected enrichment of 13C in glycolytic intermediates.

Possible Cause Troubleshooting Steps
Poor uptake of L-sorbose Verify the expression of the fructose transporter GLUT5 in your cell model, as it is known to transport L-sorbose. Consider using a cell line with known high GLUT5 expression for positive control experiments.
Low ketohexokinase (KHK) activity Confirm KHK expression and activity in your cells. Some cell types, particularly certain cancer cells, have been shown to down-regulate KHK.[12]
Dilution from endogenous unlabeled sources Ensure that your experimental design accounts for the contribution of other carbon sources in the medium (e.g., glucose, glutamine) that will dilute the 13C label.
Metabolic channeling to other pathways L-sorbose could potentially be reduced to D-sorbitol by sorbitol dehydrogenase, especially in tissues with high aldose reductase activity. Analyze for labeled sorbitol to investigate this possibility.

Issue 2: The 13C label is appearing in unexpected positions in pyruvate or TCA cycle intermediates (e.g., M+2 or M+3 isotopologues).

Possible Cause Troubleshooting Steps
Isotope Scrambling in the Pentose Phosphate Pathway (PPP) Labeled glyceraldehyde-3-phosphate can enter the non-oxidative PPP. The reversible reactions of transketolase and transaldolase can redistribute the 13C label to different positions on fructose-6-phosphate and glyceraldehyde-3-phosphate, which then re-enter glycolysis, leading to labeling in positions other than C1 of pyruvate.[3][13]
Gluconeogenic Activity If gluconeogenesis is active, labeled oxaloacetate in the TCA cycle can be converted to phosphoenolpyruvate, leading to scrambling of the label in glycolytic intermediates upon re-entry into glycolysis.
Tracer Impurity Verify the isotopic purity of your this compound stock. Contamination with other 13C-labeled sugars can lead to misleading results.
Alternative Cleavage of S-1-P While unlikely, consider the possibility of an alternative aldolase cleaving S-1-P at a different position, which would generate differently labeled three-carbon units. This would be a novel finding.

Issue 3: I am observing significant labeling in amino acids that are not directly derived from the TCA cycle.

Possible Cause Troubleshooting Steps
Transamination Reactions The carbon skeletons of many amino acids are interconvertible with intermediates of glycolysis and the TCA cycle. For example, labeled 3-phosphoglycerate can be a precursor for serine, glycine, and cysteine biosynthesis.
Amino Acid Catabolism Cells may be catabolizing other labeled amino acids from the media, contributing to the labeling patterns of central carbon metabolites. Ensure your media composition is well-defined.

Experimental Protocols

1. Cell Culture and Labeling Protocol

This protocol is a general guideline for a 13C tracer experiment in adherent cells.

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare custom culture medium containing all necessary components except for the carbon source being replaced by the tracer. For L-sorbose tracing, it is common to use glucose-free and fructose-free DMEM, supplemented with dialyzed fetal bovine serum to minimize unlabeled sugars.

  • Tracer Addition: On the day of the experiment, wash the cells once with phosphate-buffered saline (PBS). Replace the standard medium with the prepared labeling medium containing this compound at the desired concentration (e.g., 5-10 mM).

  • Incubation: Incubate the cells for a predetermined time course. The duration depends on the pathways of interest; rapid pathways like glycolysis may reach isotopic steady-state within minutes to hours, while TCA cycle intermediates may take longer.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cell monolayer rapidly with ice-cold PBS.

    • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to quench metabolism and extract metabolites.

    • Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed at 4°C to pellet protein and cell debris.

    • Collect the supernatant containing the polar metabolites for analysis.

2. Sample Preparation for GC-MS Analysis

  • Drying: Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • Add 20-30 µL of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 37°C for 90 minutes to protect carbonyl groups.

    • Add 80-100 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Incubate at 60°C for 30-60 minutes to derivatize hydroxyl and amine groups.

  • Analysis: Analyze the derivatized sample by GC-MS. The resulting mass spectra will show mass shifts corresponding to the incorporation of 13C atoms.

Visualizing Metabolic Pathways and Workflows

L_Sorbose_Metabolism cluster_uptake Cellular Uptake and Phosphorylation cluster_cleavage Aldolase Cleavage cluster_glycolysis Entry into Glycolysis cluster_tca TCA Cycle This compound This compound This compound-1-P This compound-1-P This compound->this compound-1-P KHK DHAP DHAP This compound-1-P->DHAP Aldolase B This compound-1-P->DHAP L-[1-13C]Glyceraldehyde L-[1-13C]Glyceraldehyde This compound-1-P->L-[1-13C]Glyceraldehyde Aldolase B This compound-1-P->L-[1-13C]Glyceraldehyde D-[1-13C]Glyceraldehyde-3-P D-[1-13C]Glyceraldehyde-3-P DHAP->D-[1-13C]Glyceraldehyde-3-P TPI (unlabeled input) L-[1-13C]Glyceraldehyde-3-P L-[1-13C]Glyceraldehyde-3-P L-[1-13C]Glyceraldehyde->L-[1-13C]Glyceraldehyde-3-P Triose Kinase L-[1-13C]Glyceraldehyde-3-P->D-[1-13C]Glyceraldehyde-3-P Isomerase Pyruvate_Lactate [1-13C]Pyruvate / [1-13C]Lactate D-[1-13C]Glyceraldehyde-3-P->Pyruvate_Lactate Glycolysis AcetylCoA [1-13C]Acetyl-CoA Pyruvate_Lactate->AcetylCoA PDH Citrate [5-13C]Citrate AcetylCoA->Citrate Glutamate [5-13C]Glutamate Citrate->Glutamate ...

Caption: Hypothesized metabolic pathway of this compound.

Troubleshooting_Workflow Start Unexpected Labeling Pattern Observed CheckTracer Verify Isotopic Purity of this compound Start->CheckTracer CheckMetabolism Analyze for Alternative Metabolites (e.g., Sorbitol) CheckTracer->CheckMetabolism Yes ImpurityFound Source New Tracer Batch CheckTracer->ImpurityFound No CheckPathways Consider Isotope Scrambling (PPP, Gluconeogenesis) CheckMetabolism->CheckPathways No AlternativePathway Hypothesize and Test Alternative Metabolic Route CheckMetabolism->AlternativePathway Yes ScramblingLikely Model Data with Reversible Fluxes CheckPathways->ScramblingLikely Yes End Refined Metabolic Model CheckPathways->End No ImpurityFound->End AlternativePathway->End ScramblingLikely->End

Caption: Troubleshooting workflow for unexpected labeling patterns.

References

Minimizing experimental error in L-[4-13C]sorbose tracer studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental error in L-[4-¹³C]sorbose tracer studies.

Frequently Asked Questions (FAQs)

1. Tracer Purity and Isotopic Enrichment

  • Question: How can I be sure of the isotopic purity of my L-[4-¹³C]sorbose tracer, and why is it important?

    • Answer: The isotopic purity of your tracer is critical for accurate metabolic flux analysis. Impurities can lead to incorrect calculations of labeling patterns and flux rates. It is highly recommended to independently verify the isotopic enrichment of your tracer using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or high-resolution mass spectrometry, even if the manufacturer provides a certificate of analysis.

  • Question: What is the impact of natural ¹³C abundance, and how do I correct for it?

    • Answer: Naturally occurring ¹³C (approximately 1.1%) will contribute to the mass isotopomer distribution of your metabolites, independent of the labeled tracer. This can lead to an overestimation of isotopic enrichment if not corrected. It is essential to use a correction algorithm that subtracts the contribution of natural ¹³C abundance from your raw mass spectrometry data. Several software packages are available for this purpose.

2. Sample Preparation: Quenching and Extraction

  • Question: My results are inconsistent. Could my sample quenching and extraction method be the cause?

    • Answer: Yes, improper quenching and extraction are major sources of experimental error. Metabolism is rapid, and failure to halt it instantly can significantly alter metabolite levels. Similarly, inefficient extraction can lead to a non-representative sample of the intracellular metabolite pool. It is crucial to use a validated and rapid quenching method, such as flash-freezing in liquid nitrogen or using cold organic solvents like methanol.

  • Question: I am observing significant leakage of intracellular metabolites during quenching. How can I prevent this?

    • Answer: Metabolite leakage is a common problem, especially when using cold solvent quenching methods. To minimize leakage, consider using a fast filtration method to separate cells from the medium before quenching. This reduces the contact time with the quenching solution. Additionally, ensure the quenching solution is sufficiently cold (e.g., -40°C or below for methanol-based solutions) to induce rapid metabolic arrest.

3. Analytical Techniques: GC-MS and LC-MS

  • Question: I am having trouble detecting L-sorbose with my GC-MS method. What could be the issue?

    • Answer: L-sorbose, like other sugars, is non-volatile and requires derivatization to be analyzed by GC-MS. Incomplete derivatization is a common reason for poor detection. Ensure your derivatization protocol (e.g., oximation followed by silylation) is optimized for ketoses. This includes using fresh reagents, appropriate reaction times and temperatures, and ensuring a completely dry sample, as water can interfere with the derivatization process.

  • Question: I am seeing multiple peaks for my derivatized L-sorbose standard in the GC-MS chromatogram. Is this normal?

    • Answer: Yes, it is common to see multiple peaks for a single derivatized sugar. This is often due to the formation of different isomers (e.g., syn- and anti-oximes) during derivatization. While this can complicate quantification, it is a known phenomenon. Ensure you are consistent in your integration of these peaks for both your standards and samples.

4. Data Analysis and Interpretation

  • Question: My cells are not reaching isotopic steady state. How does this affect my results?

    • Answer: Isotopic non-stationarity can significantly complicate metabolic flux analysis. If the labeling of intracellular metabolites has not reached a plateau, the interpretation of labeling patterns can be misleading. It is important to perform time-course experiments to determine when isotopic steady state is reached for L-sorbose and its downstream metabolites in your specific experimental system. If steady state is not achievable, consider using non-stationary metabolic flux analysis models.

  • Question: The labeling enrichment in my target metabolites is very low. What are the potential causes?

    • Answer: Low labeling enrichment can be due to several factors:

      • Slow uptake or metabolism of L-sorbose: Your cells may not be efficiently transporting or metabolizing L-sorbose.

      • Dilution from unlabeled sources: The labeled sorbose may be diluted by large intracellular pools of unlabeled metabolites or by contributions from other carbon sources in the medium.

      • Incorrect sampling time: You may be sampling before significant label incorporation has occurred.

      • Suboptimal analytical sensitivity: Your mass spectrometer settings may not be sensitive enough to detect low levels of enrichment.

Quantitative Data Summary

Table 1: Comparison of Quenching Methods for Cellular Metabolites

Quenching MethodTypical TemperatureAdvantagesDisadvantagesEstimated Metabolite Leakage (%)
Cold Methanol (60%)-40°C to -80°CRapid inactivation of enzymes.Can cause cell leakage.5 - 20%
Liquid Nitrogen-196°CExtremely rapid freezing, minimal leakage.Can be technically challenging for adherent cells.< 5%
Fast Filtration + Liquid N₂N/A (Filtration at RT)Removes extracellular media, minimal leakage.Requires specialized equipment, potential for metabolic changes during filtration.< 5%
Boiling Ethanol (75%)75°CCombines quenching and extraction.Risk of metabolite degradation at high temperatures.Variable

Note: Data are generalized from studies on various cell types and may vary for specific experimental conditions with L-sorbose.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Sugars

Derivatization StepReagentPurposeKey Considerations
OximationMethoxyamine hydrochloride in pyridineConverts the keto group to an oxime, preventing ring formation.Must be performed prior to silylation.
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCSReplaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.Highly sensitive to moisture.
AcetylationAcetic anhydrideReplaces active hydrogens with acetyl groups.Can produce multiple derivatives.

Experimental Protocols

Protocol 1: Quenching and Extraction of Intracellular Metabolites from Adherent Mammalian Cells

  • Preparation: Prepare a quenching solution of 60% methanol in water and cool it to -40°C. Prepare an extraction solvent of 80% methanol in water and cool it on dry ice.

  • Cell Culture: Grow cells in multi-well plates to the desired confluency.

  • Tracer Incubation: Replace the culture medium with a medium containing L-[4-¹³C]sorbose at the desired concentration and incubate for the determined time to achieve isotopic labeling.

  • Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add the pre-chilled 60% methanol quenching solution to each well.

  • Cell Lysis and Extraction: Place the plate on dry ice for 10 minutes to ensure complete metabolic arrest and cell lysis. Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.

  • Extraction: Add the pre-chilled 80% methanol extraction solvent to the cell lysate. Vortex vigorously and incubate on dry ice for 30 minutes.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried extract can be stored at -80°C until analysis.

Protocol 2: Derivatization of L-Sorbose for GC-MS Analysis

  • Sample Preparation: Ensure the dried metabolite extract is completely free of water.

  • Oximation: Add 20 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried extract. Vortex and incubate at 60°C for 45 minutes.

  • Silylation: Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visualizations

Experimental_Workflow cluster_prep 1. Experimental Setup cluster_labeling 2. Isotopic Labeling cluster_sampling 3. Sample Processing cluster_analysis 4. Analysis cluster_data 5. Data Interpretation cell_culture Cell Culture tracer_prep Prepare L-[4-13C]Sorbose Medium incubation Incubate Cells with Tracer tracer_prep->incubation quenching Quench Metabolism incubation->quenching extraction Extract Metabolites quenching->extraction drying Dry Extract extraction->drying derivatization Derivatization (for GC-MS) drying->derivatization ms_analysis GC-MS or LC-MS Analysis derivatization->ms_analysis data_processing Data Processing & Natural Abundance Correction ms_analysis->data_processing mfa Metabolic Flux Analysis data_processing->mfa

Caption: Experimental workflow for L-[4-¹³C]sorbose tracer studies.

L_Sorbose_Metabolism D_Sorbitol D-Sorbitol L_Sorbose_Tracer This compound (Tracer) D_Sorbitol->L_Sorbose_Tracer Sorbitol Dehydrogenase L_Sorbose_1_P L-Sorbose-1-Phosphate L_Sorbose_Tracer->L_Sorbose_1_P Ketohexokinase Fructose_6_P Fructose-6-Phosphate L_Sorbose_1_P->Fructose_6_P Aldolase Glycolysis Glycolysis Intermediates Fructose_6_P->Glycolysis TCA_Cycle TCA Cycle Intermediates Glycolysis->TCA_Cycle

Caption: Simplified metabolic pathway of L-sorbose.

Technical Support Center: L-[4-¹³C]sorbose Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing L-[4-¹³C]sorbose in Metabolic Flux Analysis (MFA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and errors encountered during experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for L-sorbose, and how do they impact my network model?

A1: L-sorbose metabolism varies significantly between microorganisms. In enteric bacteria like E. coli and Klebsiella pneumoniae, L-sorbose is typically phosphorylated and converted into D-fructose-6-phosphate, which directly enters central carbon metabolism.[1][2] In contrast, organisms used in industrial vitamin C production, such as Gluconobacter oxydans and Ketogulonicigenium vulgare, primarily oxidize L-sorbose to L-sorbosone and subsequently to 2-keto-L-gulonic acid (2-KLG).[3][4][5] It is critical to define the correct pathway in your metabolic network model, as assuming a glycolytic entry point when an oxidative pathway is active (or vice versa) is a major source of model error.

Q2: How will the ¹³C label from L-[4-¹³C]sorbose be incorporated into central metabolites?

A2: Assuming the pathway proceeds through D-glucitol-6-phosphate to D-fructose-6-phosphate, the ¹³C label from the C4 position of L-sorbose will appear on the C5 position of D-fructose-6-phosphate. This labeled position will then propagate through glycolysis and the pentose phosphate pathway (PPP). Understanding this specific atom transition is fundamental for validating your model and interpreting labeling patterns in downstream metabolites.

Q3: Why is it crucial to correct for the natural abundance of stable isotopes and the isotopic purity of the tracer?

A3: Failing to correct for naturally occurring ¹³C (approx. 1.1%) and the impurity of your L-[4-¹³C]sorbose tracer can lead to significant distortions in measured mass isotopomer distributions (MIDs).[3] These distortions can be comparable in magnitude, and omitting these corrections will result in a poor model fit and inaccurate flux estimations.[3][6] For instance, a 99% pure tracer will still contain 1% unlabeled sorbose, which must be accounted for in the model.

Q4: What are the most common reasons for a poor goodness-of-fit between simulated and measured labeling data?

A4: A high sum of squared residuals (SSR) value, indicating a poor fit, often stems from several issues. The most common are errors in the metabolic model itself, such as missing or incorrect reactions.[7] Other frequent causes include incorrect assumptions about measurement errors, contamination of metabolite fragments during analysis, or failure to account for contributions from unlabeled carbon sources in the medium.[7] ¹³C-MFA should be viewed as an iterative process of model refinement.[7]

Troubleshooting Guide

This guide addresses specific errors you may encounter during your L-[4-13C]sorbose MFA experiments.

Problem 1: My flux estimation results in a high Sum of Squared Residuals (SSR), indicating a poor model fit.

Possible CauseRecommended Solution
Incorrect Metabolic Network Structure The assumed L-sorbose catabolic pathway may be wrong or incomplete. For example, your model might be missing a sorbose reductase reaction that converts L-sorbose back to D-sorbitol, a reaction known to exist in Gluconobacter species.[8] Action: Review the literature for the specific organism and add or modify reactions. Consider parallel pathways.
Errors in Biomass Composition The anabolic demands for biomass precursors (amino acids, nucleotides, etc.) may be inaccurate for your specific cell line or growth conditions. This directly impacts the calculated fluxes draining from central metabolism. Action: If possible, experimentally determine the macromolecular composition of your cells. Otherwise, perform a sensitivity analysis to see how varying biomass coefficients affects the SSR.
Unaccounted Carbon Sources Complex media components (e.g., yeast extract, casamino acids) can introduce unlabeled carbon into the system, diluting the ¹³C label and causing discrepancies. Action: Use a chemically defined minimal medium where all carbon sources are known and accounted for. If complex media is required, perform parallel experiments with labeled and unlabeled media to quantify the dilution effect.
Isotopic Impurity of Tracer The L-[4-¹³C]sorbose tracer is not 100% pure and contains unlabeled (M+0) species.[3] Action: Obtain purity information from the supplier or analyze the tracer independently. Use software like IsoCorrectoR or INCA to correct for both natural isotope abundance and tracer impurity.[3]

Problem 2: The confidence intervals for my estimated fluxes are unacceptably large.

Possible CauseRecommended Solution
Insufficient Isotopic Labeling Information The labeling data may not contain enough information to precisely resolve all fluxes, leading to an underdetermined system. L-[4-¹³C]sorbose may not be the optimal tracer for resolving certain pathway splits (e.g., the PPP). Action: Consider parallel labeling experiments with other tracers, such as [1,2-¹³C]glucose or [U-¹³C]glutamine, to provide additional constraints on the model.[9][10]
Correlated Fluxes Two or more fluxes in the model may be mathematically correlated, making it impossible to determine them independently with the given data. Action: Use statistical analysis tools within your MFA software to identify correlated fluxes. It may be necessary to lump correlated reactions or simplify the network model.
Measurement Errors High variance in the analytical measurements (GC-MS, LC-MS) will propagate into larger confidence intervals for the flux estimates. Action: Optimize your analytical methods to reduce measurement variance. Increase the number of biological and technical replicates.

Quantitative Data Summary

The accuracy of an MFA study relies on understanding the potential magnitude of different errors.

Table 1: Common Sources of Quantitative Error in ¹³C-MFA

Error SourceTypical Magnitude / ValueImpact on Flux Calculation
Measurement Standard Deviation (GC/MS) 0.004 mol% (0.4%)[7]Influences the weighting of residuals in the SSR calculation. Underestimating this error can lead to a statistically poor fit.[7]
Measurement Standard Deviation (LC/MS) 0.01 mol% (1%)[7]Similar to GC/MS, accurate error estimation is critical for statistical validation.
External Rate Measurements (e.g., uptake/secretion) 5–10% relative error[7]Directly constrains the overall mass balance of the system. Inaccurate rates will skew all calculated intracellular fluxes.
Isotopic Purity of Tracer Commonly 98-99%[3]Failure to correct for the ~1-2% unlabeled fraction can significantly distort labeling patterns, especially for highly labeled metabolites.[3]

Table 2: Predicted ¹³C Label Propagation from L-[4-¹³C]sorbose into Central Metabolism *

MetaboliteAbbreviationExpected Labeled Carbon Position(s)
L-SorboseSORC4
D-Fructose-6-PhosphateF6PC5
Glucose-6-PhosphateG6PC5
6-Phosphogluconate6PGC5
Ribulose-5-PhosphateRu5PC4
Glyceraldehyde-3-PhosphateGAPC2 (from Glycolysis), C2 & C3 (from PPP)
PyruvatePYRC2
Acetyl-CoAAcCoAC1

*Note: This table assumes the metabolic pathway proceeds via L-sorbose → D-glucitol-6-P → D-fructose-6-P. The propagation through the PPP will result in multiple labeled positions.

Visualizations

L-Sorbose Metabolic Pathway Integration

L_Sorbose_Pathway cluster_sorbose L-Sorbose Catabolism cluster_central Central Carbon Metabolism Sorbose_in This compound S1P L-Sorbose-1-P Sorbose_in->S1P PTS System G6P_intermediate D-Glucitol-6-P S1P->G6P_intermediate Reductase F6P Fructose-6-P G6P_intermediate->F6P Dehydrogenase G6P Glucose-6-P F6P->G6P Isomerase Glycolysis Glycolysis F6P->Glycolysis G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP PYR Pyruvate Glycolysis->PYR

Caption: L-Sorbose catabolic pathway and its integration into central carbon metabolism.

General 13C-MFA Troubleshooting Workflow

MFA_Troubleshooting cluster_troubleshoot Troubleshooting Steps Start Run 13C-MFA Flux Estimation CheckFit Is Goodness-of-Fit Acceptable? Start->CheckFit CheckCIs Are Flux Confidence Intervals Precise? CheckFit->CheckCIs Yes ModelError 1. Check Metabolic Model - Missing/Wrong Reactions? - Incorrect Cofactors? CheckFit->ModelError No Success Flux Map Accepted CheckCIs->Success Yes ExperimentError 4. Re-evaluate Experiment - Need Parallel Tracers? - Insufficient Measurements? CheckCIs->ExperimentError No BiomassError 2. Verify Biomass Composition - Experimental Data? - Sensitivity Analysis? ModelError->BiomassError DataError 3. Review Input Data - Correct for Tracer Impurity? - Outliers in Measurements? BiomassError->DataError DataError->Start Refine & Re-run ExperimentError->Start Redesign & Re-run

Caption: A logical workflow for troubleshooting common issues in 13C-MFA.

Experimental Protocol: 13C-MFA using L-[4-¹³C]sorbose

This protocol provides a general framework. Specific parameters (e.g., media composition, growth times, quenching temperatures) must be optimized for your specific organism and experimental setup.

1. Media Preparation and Isotope Labeling

  • Prepare a chemically defined medium to avoid unlabeled carbon sources.

  • The primary carbon source should be L-[4-¹³C]sorbose. If a mixture is used (e.g., with unlabeled glucose), the exact ratio must be known and consistent across all experiments.

  • Prepare parallel cultures with a fully unlabeled carbon source to serve as a control for mass spectrometry and to confirm metabolite identification.

2. Cell Culture and Sampling

  • Inoculate the defined media with your organism and grow under controlled conditions (e.g., chemostat, batch culture) to achieve a metabolic steady-state.

  • Monitor cell growth (e.g., OD₆₀₀) and substrate/product concentrations in the media to confirm the steady-state assumption.

  • Rapidly sample the cell culture. The volume should be sufficient to yield enough biomass for metabolite extraction and analysis.

3. Quenching and Metabolite Extraction

  • Immediately quench metabolic activity to prevent further enzymatic reactions. A common method is to rapidly transfer the cell sample into a cold solvent, such as 60% methanol buffered at a neutral pH and kept at -50°C.

  • Separate the quenched cells from the medium via centrifugation at low temperature (e.g., -20°C).

  • Extract intracellular metabolites using a cold solvent extraction method. A common approach is a two-step extraction, first with a polar solvent (e.g., methanol/water) and then with a non-polar solvent (e.g., chloroform) to separate polar and non-polar metabolites.

4. Sample Preparation for Mass Spectrometry

  • Dry the metabolite extracts completely, typically using a vacuum concentrator.

  • Derivatize the dried metabolites to increase their volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • For Liquid Chromatography-Mass Spectrometry (LC-MS), extracts can often be reconstituted in an appropriate solvent without derivatization.

5. Data Acquisition and Analysis

  • Analyze the samples using GC-MS or LC-MS to measure the Mass Isotopomer Distributions (MIDs) of key intracellular metabolites (e.g., amino acids, organic acids, sugar phosphates).

  • Process the raw mass spectrometry data to correct for natural isotope abundance and tracer impurity using a suitable software tool.[3]

  • Use the corrected MIDs and measured extracellular rates (substrate uptake, product secretion) as inputs for your MFA software (e.g., INCA, Metran, 13CFLUX2) to estimate the intracellular fluxes.[7]

  • Perform a statistical analysis to evaluate the goodness-of-fit and calculate confidence intervals for the estimated fluxes.

References

Best practices for L-[4-13C]sorbose storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of L-[4-13C]sorbose. The information is intended for researchers, scientists, and drug development professionals utilizing this isotopically labeled compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] To maintain its isotopic and chemical integrity, it is best to protect it from moisture and light. For long-term storage, refrigeration is recommended.

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: When handling this compound, it is important to use appropriate personal protective equipment to avoid inhalation, ingestion, or contact with skin and eyes.[1][2][4] This includes:

  • Safety glasses or goggles

  • Lab coat

  • Gloves

  • A dust respirator, especially when handling the powder form to avoid dust formation.[1]

Q3: Is this compound considered a hazardous substance?

A3: L-sorbose is not classified as a hazardous substance.[1] However, as with any chemical, it is important to handle it with care and follow good laboratory practices. It is a combustible solid, but it does not propagate flame easily.[4]

Q4: How should I prepare a stock solution of this compound for cell culture experiments?

A4: To prepare a sterile stock solution, it is recommended to dissolve the this compound powder in a suitable solvent (e.g., sterile water or culture medium) and then sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container. This should be done in a laminar flow hood to maintain sterility.

Q5: What is the stability of the 13C isotope in this compound?

A5: The 13C isotope is a stable, non-radioactive isotope. Therefore, there is no concern of radioactive decay. The carbon-carbon bonds in the sorbose molecule are stable under normal storage and experimental conditions. However, harsh chemical treatments or extreme pH could potentially degrade the molecule, leading to loss of the labeled compound, but not the isotope itself.

Storage and Handling Data

ParameterRecommendationRationale
Storage Temperature Cool and dry place; Refrigeration for long-term storage.[1][5]To minimize potential degradation and maintain chemical stability.
Container Tightly sealed container.[1][2][3]To prevent moisture absorption and contamination.
Ventilation Store in a well-ventilated area.[1][4]To prevent accumulation of any potential dust or vapors.
Incompatible Materials Strong oxidizing agents.[2]To avoid potential chemical reactions that could degrade the compound.
Handling Avoid generating dust. Use in a well-ventilated area.[1][4]To minimize inhalation risk and exposure.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Cell Culture Medium
  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder using a sterile spatula and a sterile weighing boat.

  • Dissolving: Aseptically transfer the powder to a sterile container with a known volume of glucose-free cell culture medium. Mix gently until the powder is completely dissolved.

  • Sterilization: To ensure sterility, filter the medium containing this compound through a 0.22 µm sterile filter into the final sterile culture flasks or plates.

  • Final Concentration: Adjust the volume with additional sterile, glucose-free medium to achieve the desired final concentration of this compound.

  • Quality Control: It is good practice to prepare a small aliquot of the final medium for a sterility check (e.g., by incubating it for 24-48 hours and observing for any microbial growth).

Troubleshooting Guides

Issue 1: Inconsistent or Low Isotopic Enrichment in Downstream Metabolites

Possible Causes & Solutions

References

Validation & Comparative

A Researcher's Guide to Pentose Phosphate Pathway (PPP) Flux Analysis: A Comparative Evaluation of [1,2-¹³C]glucose and a Theoretical Exploration of L-[4-¹³C]sorbose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately measuring the flux through the Pentose Phosphate Pathway (PPP) is crucial for understanding cellular metabolism in health and disease. The choice of isotopic tracer is paramount for the success of these studies. This guide provides a comprehensive comparison of the well-established tracer, [1,2-¹³C]glucose, and explores the theoretical potential of L-[4-¹³C]sorbose for PPP flux analysis.

[1,2-¹³C]glucose is a widely used and effective tracer for elucidating PPP activity.[1] Its entry into glycolysis and the PPP is well-characterized, providing a robust method for quantifying the relative contributions of these pathways to glucose metabolism. In contrast, the use of L-[4-¹³C]sorbose for PPP flux analysis is not documented in the current scientific literature. Therefore, this guide will focus on the established methodologies for [1,2-¹³C]glucose and provide a theoretical framework for considering the potential application of L-[4-¹³C]sorbose.

[1,2-¹³C]glucose: The Gold Standard for PPP Flux Analysis

The metabolism of [1,2-¹³C]glucose through the oxidative and non-oxidative branches of the PPP leads to specific labeling patterns in downstream metabolites. By analyzing the isotopologue distribution in metabolites like lactate and ribose-5-phosphate, researchers can calculate the PPP flux.

Experimental Workflow for PPP Flux Analysis using [1,2-¹³C]glucose

The following diagram outlines a typical experimental workflow for conducting a PPP flux analysis study using [1,2-¹³C]glucose.

G cluster_0 Cell Culture and Tracer Administration cluster_1 Metabolite Extraction cluster_2 Analytical Measurement cluster_3 Data Analysis and Flux Calculation A 1. Culture cells to desired confluency B 2. Replace standard medium with medium containing [1,2-13C]glucose A->B C 3. Incubate for a defined period to achieve isotopic steady state B->C D 4. Quench metabolism rapidly (e.g., with cold methanol) C->D E 5. Extract intracellular metabolites D->E F 6. Analyze metabolite extracts using GC-MS or LC-MS/MS E->F G 7. Determine mass isotopologue distributions of key metabolites F->G H 8. Correct for natural 13C abundance G->H I 9. Use metabolic modeling software (e.g., INCA, Metran) to fit data H->I J 10. Calculate PPP flux and other metabolic fluxes I->J

Figure 1: Experimental workflow for PPP flux analysis.
Metabolic Fate of [1,2-¹³C]glucose in the Pentose Phosphate Pathway

The diagram below illustrates how the ¹³C labels from [1,2-¹³C]glucose are traced through the initial steps of glycolysis and the oxidative PPP.

G cluster_glycolysis Glycolysis cluster_ppp Oxidative PPP Glucose Glucose (¹³C at C1, C2) G6P Glucose-6-Phosphate (¹³C at C1, C2) Glucose->G6P F6P Fructose-6-Phosphate (¹³C at C1, C2) G6P->F6P SixPGDL 6-Phosphoglucono-δ-lactone G6P->SixPGDL G6PD F16BP Fructose-1,6-Bisphosphate F6P->F16BP cluster_ppp cluster_ppp DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-Phosphate (¹³C at C1, C2 or C2, C3) F16BP->GAP SixPG 6-Phosphogluconate SixPGDL->SixPG Ru5P Ribulose-5-Phosphate (¹³C at C1) SixPG->Ru5P CO₂ (from C1) R5P Ribose-5-Phosphate (¹³C at C1) Ru5P->R5P

Figure 2: Tracing of ¹³C from [1,2-¹³C]glucose in the PPP.
Quantitative Data for [1,2-¹³C]glucose in PPP Flux Analysis

The following table summarizes typical labeling patterns observed in key metabolites when using [1,2-¹³C]glucose, which are then used to calculate PPP flux. The values presented are illustrative and will vary depending on the cell type and experimental conditions.

MetaboliteIsotopologueExpected Abundance (Illustrative)Interpretation
Glucose-6-PhosphateM+2HighReflects the direct uptake and phosphorylation of the tracer.
Ribose-5-PhosphateM+1VariableIndicates the fraction of glucose that has passed through the oxidative PPP, losing the C1 label as CO₂.
LactateM+2HighRepresents lactate produced directly from glycolysis.
LactateM+1VariableCan be generated from the recycling of PPP intermediates back into glycolysis.

L-[4-¹³C]sorbose: A Theoretical Consideration for PPP Flux Analysis

Currently, there is no published research on the use of L-[4-¹³C]sorbose for PPP flux analysis. However, we can explore its theoretical potential by considering its plausible metabolic conversion to a PPP intermediate.

Hypothetical Metabolic Pathway of L-Sorbose to the PPP

For L-sorbose to be a viable tracer for the PPP, it must be metabolized to an intermediate that can enter this pathway, such as glucose-6-phosphate or fructose-6-phosphate. The following diagram proposes a hypothetical pathway for the conversion of L-sorbose to fructose-6-phosphate. This pathway is speculative in mammalian cells and serves as a basis for theoretical comparison.

G cluster_sorbose_metabolism Hypothetical L-Sorbose Metabolism cluster_ppp_entry Entry into PPP Sorbose L-Sorbose (¹³C at C4) Sorbitol D-Sorbitol (¹³C at C3) Sorbose->Sorbitol Sorbitol Dehydrogenase (hypothetical reverse) Fructose D-Fructose (¹³C at C3) Sorbitol->Fructose Sorbitol Dehydrogenase F6P_sorbose Fructose-6-Phosphate (¹³C at C3) Fructose->F6P_sorbose Hexokinase F6P_ppp Fructose-6-Phosphate F6P_sorbose->F6P_ppp G6P_ppp Glucose-6-Phosphate F6P_ppp->G6P_ppp Phosphoglucose Isomerase PPP Pentose Phosphate Pathway G6P_ppp->PPP

Figure 3: Hypothetical pathway of L-[4-¹³C]sorbose to the PPP.
Theoretical Comparison of Tracers

Feature[1,2-¹³C]glucoseL-[4-¹³C]sorbose (Theoretical)
Entry into Central Metabolism Direct phosphorylation to glucose-6-phosphate.Requires a multi-step conversion to fructose-6-phosphate, which is not well-established in many cell types.
Labeling of PPP Intermediates The C1 label is lost as CO₂ in the oxidative PPP, leading to M+1 labeled ribose-5-phosphate.The ¹³C label at the C4 position of sorbose would theoretically end up at the C3 position of fructose-6-phosphate. This would lead to a more complex labeling pattern in PPP intermediates, potentially offering different insights but also complicating analysis.
Advantages Well-characterized metabolism, direct entry into the PPP, and established analytical and modeling approaches.[1][2]Potentially less overlap with glycolytic labeling patterns, which could in theory help to better resolve the non-oxidative PPP fluxes.
Disadvantages Some recycling of labeled carbons can occur, which needs to be accounted for in metabolic models.The metabolic pathway is hypothetical and likely inefficient in most mammalian cells. The synthesis of L-[4-¹³C]sorbose may be more complex and costly. The interpretation of labeling data would be challenging without a validated metabolic model.

Experimental Protocols

Cell Culture and Labeling with [1,2-¹³C]glucose
  • Cell Seeding: Plate cells at a density that will result in approximately 80% confluency at the time of the experiment.

  • Tracer Introduction: On the day of the experiment, aspirate the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add pre-warmed culture medium containing a known concentration of [1,2-¹³C]glucose (e.g., 10 mM) and lacking unlabeled glucose.

  • Incubation: Incubate the cells for a sufficient time to reach isotopic steady state. This time should be determined empirically for each cell line but is often in the range of 6-24 hours.[2]

  • Metabolism Quenching and Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells once with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) and incubate at -80°C for at least 15 minutes.

    • Scrape the cells and collect the cell extract.

    • Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.

    • Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.

GC-MS Analysis of Labeled Metabolites
  • Derivatization: Resuspend the dried metabolite extract in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) to make the metabolites volatile for gas chromatography.

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS). Use an appropriate temperature gradient to separate the metabolites.

  • Data Acquisition: Acquire mass spectra for the eluting metabolites to determine the mass isotopologue distributions.

Conclusion

[1,2-¹³C]glucose is a robust and well-validated tracer for measuring PPP flux, supported by a wealth of literature and established methodologies. While the exploration of novel tracers is a valuable scientific endeavor, the current lack of evidence for the efficient metabolism of L-sorbose into the PPP in mammalian cells makes L-[4-¹³C]sorbose a theoretical concept rather than a practical alternative at this time. Future research into the metabolism of L-sorbose could potentially open new avenues for tracer development, but for now, [1,2-¹³C]glucose remains the tracer of choice for reliable and reproducible PPP flux analysis.

References

A Comparative Guide to Tracers for Central Carbon Metabolism Analysis: The Case of L-[4-13C]Sorbose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic tracers used for analyzing central carbon metabolism, with a special focus on the inquiry of L-[4-13C]sorbose versus established tracers. We will delve into the principles of ¹³C metabolic flux analysis (¹³C-MFA), compare the utility of various commonly used tracers with supporting data, and provide detailed experimental protocols.

L-[4-¹³C]Sorbose: An Uncommon Tracer for Central Carbon Metabolism

Our extensive review of the current scientific literature indicates that L-[4-¹³C]sorbose is not a commonly utilized tracer for central carbon metabolism analysis. While L-sorbose has applications in industrial processes, such as the production of vitamin C, and has been studied for its antitumor and prebiotic properties, its use as a tracer in metabolic flux analysis is not well-documented.

Several factors may contribute to the limited use of L-[4-¹³C]sorbose as a metabolic tracer:

  • Metabolic Entry Point: L-sorbose is a rare sugar and its metabolism is not as central or ubiquitous as that of glucose. In mammalian cells, L-sorbose is primarily metabolized in the liver and can be phosphorylated, but it does not directly enter the main glycolysis pathway in the same manner as glucose. This limits its utility in probing the core pathways of central carbon metabolism across a wide range of cell types.

  • Complexity of Analysis: The metabolic fate of L-sorbose is less characterized compared to glucose. This would make the interpretation of labeling patterns in downstream metabolites significantly more complex and potentially ambiguous.

  • Availability and Cost: The synthesis of specifically labeled rare sugars like L-[4-¹³C]sorbose is likely to be more complex and costly compared to the readily available isotopologues of glucose.

Given the lack of direct comparative data for L-[4-¹³C]sorbose, this guide will now focus on a detailed comparison of established and widely-used tracers for central carbon metabolism analysis.

Principles of ¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique to quantify the rates (fluxes) of metabolic pathways in living cells. The core principle involves introducing a substrate labeled with the stable isotope ¹³C into a biological system. As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the distribution of these ¹³C atoms (isotopomer distribution) in the metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative and absolute fluxes through different metabolic pathways.

Comparison of Common Tracers for Central Carbon Metabolism

The choice of a ¹³C-labeled tracer is critical and depends on the specific metabolic pathway of interest. Glucose is the most common substrate for these studies, with different labeling patterns providing unique insights.

TracerPrimary ApplicationAdvantagesLimitations
[1-¹³C]Glucose Pentose Phosphate Pathway (PPP)Good for estimating the oxidative PPP flux by measuring the loss of the ¹³C label as ¹³CO₂.Less effective for resolving fluxes in glycolysis and the TCA cycle compared to other tracers.
[U-¹³C]Glucose General Central Carbon MetabolismLabels all carbon atoms, providing a global view of glucose metabolism and its contribution to various biomass precursors.Can be less sensitive for resolving specific pathway splits compared to positionally labeled tracers.
[1,2-¹³C₂]Glucose Pentose Phosphate Pathway (PPP) & GlycolysisProvides more precise estimates for glycolysis and the PPP compared to [1-¹³C]glucose.[1][2] The ratio of singly to doubly labeled lactate can be used to determine the relative flux through the PPP.Can be more expensive than singly labeled glucose.
[U-¹³C]Glutamine Tricarboxylic Acid (TCA) CycleExcellent for probing the TCA cycle, particularly in cancer cells that exhibit high rates of glutaminolysis.[1][2]Does not provide information on glycolytic fluxes.

Experimental Protocols

General Experimental Workflow for ¹³C-MFA

A typical ¹³C-MFA experiment follows these key steps:

  • Cell Culture: Cells are cultured in a defined medium.

  • Isotopic Labeling: The standard medium is replaced with a medium containing the ¹³C-labeled tracer. The cells are incubated until a metabolic and isotopic steady state is reached.

  • Metabolite Extraction: Metabolism is rapidly quenched, and intracellular metabolites are extracted.

  • Analytical Measurement: The isotopic labeling patterns of the extracted metabolites are measured using GC-MS, LC-MS, or NMR.

  • Data Analysis and Flux Calculation: The measured labeling data, along with other physiological data (e.g., substrate uptake and product secretion rates), are used in a computational model to estimate the intracellular metabolic fluxes.

Sample Protocol: ¹³C-MFA using [1,2-¹³C₂]Glucose
  • Cell Seeding: Seed cells in a culture plate at a density that will result in approximately 80% confluency at the time of extraction.

  • Tracer Incubation: On the day of the experiment, replace the existing medium with fresh medium containing [1,2-¹³C₂]Glucose at the desired concentration. Incubate for a sufficient time to reach isotopic steady state (typically several hours, determined empirically).

  • Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash the cells with ice-cold saline.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell extract.

  • Sample Preparation for GC-MS:

    • Centrifuge the extract to pellet cell debris.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites to make them volatile for GC-MS analysis (e.g., using silylation).

  • GC-MS Analysis: Analyze the derivatized sample on a GC-MS system to determine the mass isotopomer distributions of key metabolites (e.g., lactate, pyruvate, amino acids).

  • Flux Analysis: Use a metabolic flux analysis software package (e.g., INCA, Metran) to calculate the metabolic fluxes based on the measured isotopomer distributions and extracellular rates.

Visualizing Metabolic Pathways and Workflows

Central Carbon Metabolism

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Ru5P Ribulose-5-P G6P->Ru5P F16BP Fructose-1,6-BP F6P->F16BP E4P Erythrose-4-P F6P->E4P DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP DHAP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 S7P Sedoheptulose-7-P GAP->S7P PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->aKG Ribose5P Ribose-5-P Ribose5P->F6P Ribose5P->GAP Ru5P->Ribose5P Xu5P Xylulose-5-P Ru5P->Xu5P Xu5P->F6P Xu5P->GAP S7P->E4P

Caption: Overview of Central Carbon Metabolism pathways.

Experimental Workflow for ¹³C-MFA

MFA_Workflow A 1. Cell Culture in Defined Medium B 2. Isotopic Labeling with ¹³C-Tracer A->B C 3. Rapid Quenching & Metabolite Extraction B->C D 4. Analytical Measurement (e.g., GC-MS, LC-MS) C->D E 5. Data Processing (Isotopomer Distribution) D->E F 6. Computational Modeling & Flux Calculation E->F G Metabolic Flux Map F->G

Caption: General experimental workflow for ¹³C-Metabolic Flux Analysis.

Conclusion

While the direct application of L-[4-¹³C]sorbose as a tracer for central carbon metabolism is not established in the literature, the principles of ¹³C-MFA provide a robust framework for understanding cellular metabolism. The choice of tracer is paramount, and established tracers like isotopologues of glucose and glutamine offer reliable and well-characterized tools for probing glycolysis, the pentose phosphate pathway, and the TCA cycle. Researchers should carefully consider the specific biological question and the metabolic pathways of interest when selecting a tracer to ensure the generation of precise and meaningful metabolic flux data.

References

A Comparative Guide: L-[4-¹³C]Sorbose Tracing and Seahorse XF Assays for Metabolic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principles of the Technologies

L-[4-¹³C]Sorbose Isotope Tracing

Stable isotope tracing is a technique used to follow the metabolic fate of a specific substrate by labeling it with a heavy isotope, such as ¹³C.[][4] When cells are incubated with L-[4-¹³C]sorbose, the labeled carbon at the fourth position can be tracked as it is metabolized. The primary application of this technique is to elucidate metabolic pathways and quantify the rate of flux through these pathways. In mammals, L-sorbose is not a primary energy source and its metabolism is limited, often involving the gut microflora which can ferment it into volatile fatty acids that are subsequently absorbed and metabolized.[5] In certain microorganisms, L-sorbose can be metabolized into intermediates of glycolysis, such as fructose-6-phosphate.[6][7] Analysis of downstream metabolites using mass spectrometry or NMR allows researchers to trace the path of the ¹³C label and quantify the contribution of L-sorbose to various metabolic pools.

Seahorse XF Assays

Agilent's Seahorse XF technology provides real-time measurements of two key indicators of cellular metabolism: the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).[8] OCR is a measure of mitochondrial respiration, while ECAR is largely attributed to glycolysis.[8] By measuring these parameters in live cells in a multi-well plate format, Seahorse assays offer a systemic view of cellular bioenergetics.[8] The technology allows for the real-time injection of substrates and inhibitors to probe mitochondrial function (Mito Stress Test) and glycolytic capacity (Glycolysis Stress Test).[9][10]

Comparative Data Presentation

As direct cross-validation data is unavailable, the following tables present the typical quantitative outputs from each assay to facilitate a conceptual comparison.

Table 1: L-[4-¹³C]Sorbose Isotope Tracing - Example Data

MetaboliteIsotopologueRelative Abundance (%)Interpretation
Fructose-6-PhosphateM+115.2Indicates entry of the ¹³C label from L-sorbose into the glycolytic pathway.
LactateM+18.5Shows flux from L-sorbose through glycolysis to lactate.
CitrateM+13.1Suggests the labeled carbon has entered the TCA cycle.
GlutamateM+12.7Indicates the anaplerotic entry of the label into the TCA cycle.

Table 2: Seahorse XF Mito Stress Test - Example Data

ParameterControl Cells (pmol/min)Treated Cells (pmol/min)Interpretation
Basal Respiration150 ± 10100 ± 8Treatment reduces baseline mitochondrial activity.
ATP Production120 ± 970 ± 6Treatment impairs mitochondrial ATP synthesis.
Maximal Respiration300 ± 25150 ± 15Treatment significantly reduces the cell's ability to respond to increased energy demand.
Spare Respiratory Capacity150 ± 1550 ± 7Treatment compromises the cell's mitochondrial reserve.

Table 3: Seahorse XF Glycolysis Stress Test - Example Data

ParameterControl Cells (mpH/min)Treated Cells (mpH/min)Interpretation
Glycolysis50 ± 575 ± 6Treatment induces a shift towards glycolytic metabolism.
Glycolytic Capacity100 ± 8120 ± 10Treatment increases the maximum glycolytic rate.
Glycolytic Reserve50 ± 345 ± 4Treatment slightly reduces the cell's ability to respond to further glycolytic demand.

Experimental Protocols

L-[4-¹³C]Sorbose Isotope Tracing Protocol
  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24 hours.

  • Labeling: Replace the growth medium with a medium containing L-[4-¹³C]sorbose at a specific concentration. The duration of labeling can vary from minutes to hours depending on the metabolic pathway of interest.

  • Metabolite Extraction: After the labeling period, rapidly wash the cells with ice-cold saline and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).[11]

  • Sample Preparation: Scrape the cells and collect the cell extract. Centrifuge to pellet the insoluble material and collect the supernatant containing the metabolites.

  • Mass Spectrometry Analysis: Analyze the metabolite extracts using a mass spectrometer (e.g., LC-MS or GC-MS) to determine the mass isotopologue distribution of downstream metabolites.[12]

  • Data Analysis: Analyze the mass spectrometry data to determine the fractional enrichment of ¹³C in various metabolites, which is then used to calculate metabolic fluxes.

Seahorse XF Cell Mito Stress Test Protocol
  • Cell Culture: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.

  • Assay Medium Preparation: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C.

  • Cell Preparation: Replace the growth medium with the pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Load the injection ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Assay Execution: Place the cell culture plate and the sensor cartridge into the Seahorse XF Analyzer and start the assay. The instrument will measure OCR before and after the injection of each compound.

  • Data Analysis: Analyze the OCR data using the Seahorse Wave software to determine key parameters of mitochondrial function.

Mandatory Visualizations

L_Sorbose_Metabolism L-Sorbose Metabolic Pathway L-[4-13C]Sorbose This compound D-Sorbitol D-Sorbitol This compound->D-Sorbitol Sorbitol Dehydrogenase Fructose Fructose D-Sorbitol->Fructose Fructose-6-Phosphate Fructose-6-Phosphate Fructose->Fructose-6-Phosphate Hexokinase Glycolysis Glycolysis Fructose-6-Phosphate->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA Cycle TCA Cycle Pyruvate->TCA Cycle

Caption: Metabolic pathway of L-Sorbose.

Isotope_Tracing_Workflow This compound Tracing Workflow cluster_cell_culture Cell Culture cluster_labeling Labeling cluster_analysis Analysis Seed Cells Seed Cells Incubate_24h Incubate 24h Seed Cells->Incubate_24h Add_Tracer Add this compound Incubate_Time_Course Incubate (Time Course) Add_Tracer->Incubate_Time_Course Quench_Metabolism Quench Metabolism Extract_Metabolites Extract Metabolites Quench_Metabolism->Extract_Metabolites LC_MS LC-MS Analysis Extract_Metabolites->LC_MS Flux_Analysis Metabolic Flux Analysis LC_MS->Flux_Analysis

Caption: L-[4-¹³C]Sorbose tracing workflow.

Seahorse_Workflow Seahorse XF Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in XF Plate Hydrate_Cartridge Hydrate Sensor Cartridge Prepare_Medium Prepare Assay Medium Load_Compounds Load Compounds Equilibrate_Cells Equilibrate Cells Run_Assay Run Seahorse XF Assay Equilibrate_Cells->Run_Assay Data_Acquisition Real-time OCR/ECAR Data Run_Assay->Data_Acquisition Analyze_Data Analyze with Wave Software Interpret_Results Interpret Bioenergetic Parameters Analyze_Data->Interpret_Results

Caption: Seahorse XF assay workflow.

Complementary_Techniques Complementary Nature of Techniques Cellular_Metabolism Cellular Metabolism Sorbose_Tracing This compound Tracing (Pathway Specific Flux) Cellular_Metabolism->Sorbose_Tracing Seahorse_Assay Seahorse XF Assay (Real-time Bioenergetics) Cellular_Metabolism->Seahorse_Assay Comprehensive_Understanding Comprehensive Understanding of Metabolic Phenotype Sorbose_Tracing->Comprehensive_Understanding Seahorse_Assay->Comprehensive_Understanding

Caption: Complementary nature of the techniques.

Conclusion

L-[4-¹³C]sorbose isotope tracing and Seahorse XF assays are powerful, yet distinct, tools for metabolic research. Isotope tracing with L-[4-¹³C]sorbose offers a detailed view of the metabolic fate of this specific substrate, providing quantitative data on pathway flux. Seahorse XF assays, on the other hand, provide a real-time, functional assessment of the two major energy-producing pathways: mitochondrial respiration and glycolysis.

The true power lies in the integration of these technologies.[1][2] For instance, a Seahorse assay might reveal a drug-induced shift towards glycolysis. A subsequent stable isotope tracing experiment could then be employed to pinpoint the specific metabolic nodes that are altered to cause this shift. By combining the "what" (the overall metabolic phenotype from Seahorse) with the "how" (the specific pathway fluxes from isotope tracing), researchers can gain a much deeper and more mechanistic understanding of cellular metabolism. This integrated approach is invaluable for basic research, disease modeling, and the development of novel therapeutics targeting metabolic pathways.

References

Assessing the Specificity of L-[4-¹³C]Sorbose as a Metabolic Tracer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic tracers are indispensable tools in biomedical research, providing dynamic insights into cellular metabolism that static measurements cannot offer. The specificity of a tracer is paramount; an ideal tracer should enter a specific metabolic pathway and its isotopic label should be incorporated into downstream metabolites without significant off-target effects or label scrambling. This guide provides a comparative assessment of L-[4-¹³C]sorbose as a potential metabolic tracer, evaluating its specificity against the more commonly used [U-¹³C]fructose. This comparison is based on their known metabolic pathways and provides supporting experimental context for researchers considering their use.

L-[4-¹³C]Sorbose: A Potentially Highly Specific Tracer

L-sorbose, a rare sugar and an epimer of D-fructose, has recently garnered attention for its unique metabolic fate within mammalian cells. When isotopically labeled, as with L-[4-¹³C]sorbose, it presents an opportunity to trace specific metabolic activities with potentially high precision.

Metabolic Pathway of L-Sorbose

The metabolism of L-sorbose in mammalian cells, particularly cancer cells, is characterized by a concise and specific pathway.[1][2] It is actively transported into the cell primarily through the fructose transporter, GLUT5.[1][3] Once inside the cell, it is phosphorylated at the one position by ketohexokinase (KHK) to form L-sorbose-1-phosphate.[1][2] Crucially, L-sorbose-1-phosphate does not proceed further down the traditional glycolytic or pentose phosphate pathways. Instead, it acts as an inhibitor of hexokinase, a key enzyme in the initial step of glycolysis.[1][2] This inhibitory action effectively halts the tracer's journey at this early stage, preventing the ¹³C label from being widely distributed throughout central carbon metabolism.

L_Sorbose_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L_Sorbose_ext L-[4-¹³C]Sorbose L_Sorbose_int L-[4-¹³C]Sorbose L_Sorbose_ext->L_Sorbose_int GLUT5 L_Sorbose_1P L-[4-¹³C]Sorbose-1-Phosphate L_Sorbose_int->L_Sorbose_1P KHK (Ketohexokinase) Hexokinase Hexokinase L_Sorbose_1P->Hexokinase Inhibits Glycolysis Glycolysis Hexokinase->Glycolysis Catalyzes

Figure 1. Metabolic pathway of L-[4-¹³C]Sorbose. This diagram illustrates the transport of L-[4-¹³C]sorbose into the cell via GLUT5, its phosphorylation by KHK, and the subsequent inhibition of hexokinase by L-sorbose-1-phosphate.

[U-¹³C]Fructose: A Versatile but Less Specific Alternative

[U-¹³C]fructose is a widely used tracer for studying fructose metabolism and its contributions to various metabolic pathways. Its metabolic fate, however, is considerably more complex than that of L-sorbose, leading to a broader distribution of the ¹³C label.

Metabolic Pathway of D-Fructose

Similar to L-sorbose, D-fructose is transported into cells by GLUT5 and phosphorylated by KHK to fructose-1-phosphate. However, fructose-1-phosphate is then cleaved by aldolase B into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These three-carbon units can then enter multiple downstream pathways:

  • Glycolysis: DHAP and glyceraldehyde-3-phosphate (the phosphorylated form of glyceraldehyde) are intermediates of glycolysis and can be used for energy production.

  • Gluconeogenesis: These intermediates can be used to synthesize glucose.[2][4]

  • Lipogenesis: The carbon backbone of fructose can be readily converted into acetyl-CoA and subsequently used for the synthesis of fatty acids and triglycerides.[1][5]

  • Lactate Production: Fructose metabolism can lead to a significant production of lactate.[4]

This extensive network of interconnected pathways means that the ¹³C label from [U-¹³C]fructose can be incorporated into a wide array of metabolites, making it challenging to isolate the flux through a single, specific pathway.

Comparison of Specificity

FeatureL-[4-¹³C]Sorbose[U-¹³C]Fructose
Primary Transporter GLUT5[1][3]GLUT5
Initial Phosphorylation Ketohexokinase (KHK)[1][2]Ketohexokinase (KHK)
Primary Metabolic Fate Inhibition of Hexokinase[1][2]Entry into Glycolysis, Gluconeogenesis, Lipogenesis, Lactate Production[2][4][5]
Label Distribution Highly localized to L-sorbose-1-phosphateWidely distributed among numerous metabolites
Potential for Off-Target Labeling LowHigh
Primary Application Tracing GLUT5/KHK activity and its immediate consequencesTracing overall fructose contribution to central carbon metabolism

Experimental Protocols

The following is a generalized protocol for a stable isotope tracer experiment in cultured cells, which can be adapted for either L-[4-¹³C]sorbose or [U-¹³C]fructose.

In Vitro Metabolic Tracer Protocol
  • Cell Culture: Plate cells at a desired density in standard growth medium and allow them to adhere and proliferate.

  • Isotope Labeling Medium Preparation: Prepare a labeling medium by supplementing base medium (e.g., DMEM without glucose and pyruvate) with the desired concentration of L-[4-¹³C]sorbose or [U-¹³C]fructose and other necessary nutrients (e.g., dialyzed fetal bovine serum, glutamine).

  • Tracer Incubation:

    • Aspirate the standard growth medium from the cell culture plates.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add the pre-warmed isotope labeling medium to the cells.

    • Incubate the cells for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet protein and cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the samples if necessary for gas chromatography-mass spectrometry (GC-MS) analysis, or resuspend in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

    • Analyze the samples by MS to determine the isotopic enrichment in target metabolites.

  • Data Analysis:

    • Correct for the natural abundance of ¹³C.

    • Calculate the fractional enrichment of each metabolite at each time point.

    • Use metabolic flux analysis software to model the data and determine pathway fluxes.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture Start->Cell_Culture Labeling_Medium 2. Prepare Isotope Labeling Medium Cell_Culture->Labeling_Medium Tracer_Incubation 3. Tracer Incubation Labeling_Medium->Tracer_Incubation Metabolite_Extraction 4. Metabolite Extraction Tracer_Incubation->Metabolite_Extraction Sample_Analysis 5. Sample Analysis (LC-MS/GC-MS) Metabolite_Extraction->Sample_Analysis Data_Analysis 6. Data Analysis and Flux Calculation Sample_Analysis->Data_Analysis End End Data_Analysis->End

Figure 2. A generalized experimental workflow for an in vitro metabolic tracer study.

Conclusion

Based on current knowledge of its metabolic pathway, L-[4-¹³C]sorbose holds significant promise as a highly specific metabolic tracer. Its utility lies in its ability to isolate and probe the activity of the fructose transporter GLUT5 and the initial phosphorylation step by KHK, without the confounding factor of the label being distributed throughout central carbon metabolism. This makes it a potentially superior tool for studying the initial steps of fructose uptake and metabolism.

In contrast, [U-¹³C]fructose serves as a valuable tracer for understanding the overall contribution of fructose to a wide range of metabolic pathways, including glycolysis, gluconeogenesis, and lipogenesis. The choice between these two tracers should, therefore, be dictated by the specific research question. For studies focused on the initial transport and phosphorylation of fructose-like molecules, L-[4-¹³C]sorbose is the more specific choice. For a broader understanding of fructose's role in central carbon metabolism, [U-¹³C]fructose remains the tracer of choice. Further experimental validation is warranted to fully characterize the specificity of L-[4-¹³C]sorbose in various biological systems.

References

A Comparative Guide: L-[4-¹³C]sorbose vs. Uniformly Labeled Glucose in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research and drug development, the choice of isotopic tracers is paramount for elucidating complex cellular pathways. While uniformly labeled glucose has long been a cornerstone of metabolic flux analysis, the unique properties of selectively labeled rare sugars, such as L-[4-¹³C]sorbose, present novel opportunities for investigating metabolic regulation and enzyme kinetics. This guide provides an objective comparison of L-[4-¹³C]sorbose and uniformly labeled glucose, supported by metabolic pathway analysis and detailed experimental protocols, to aid researchers in selecting the optimal tracer for their specific research questions.

Introduction to Metabolic Tracers

Isotopic tracers are indispensable tools for tracking the flow of atoms through metabolic networks.[1] By replacing specific atoms with their stable isotopes, such as carbon-13 (¹³C), researchers can follow the metabolic fate of a substrate and quantify the flux through various pathways.[2]

Uniformly Labeled Glucose ([U-¹³C]glucose) , where all six carbon atoms are ¹³C, is a widely used tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA).[3][4] It provides a global view of central carbon metabolism by distributing the ¹³C label throughout glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[5]

L-[4-¹³C]sorbose , a rare sugar labeled at the fourth carbon position, offers a more targeted approach. Its distinct metabolic fate, primarily acting as a metabolic modulator rather than a direct carbon source, allows for the investigation of specific enzymatic activities and regulatory points in glucose metabolism.[6]

Comparative Analysis: L-[4-¹³C]sorbose vs. [U-¹³C]glucose

The primary distinction between these two tracers lies in their metabolic roles. [U-¹³C]glucose is actively catabolized for energy and biosynthesis, leading to widespread distribution of its ¹³C label. In contrast, L-sorbose is poorly metabolized in mammalian cells and primarily acts as an inhibitor of a key glycolytic enzyme.[6] This fundamental difference dictates their respective applications and the nature of the data they provide.

Data Presentation: A Comparative Overview
FeatureL-[4-¹³C]sorboseUniformly Labeled Glucose ([U-¹³C]glucose)
Primary Application Probing hexokinase activity and kinetics; Investigating metabolic regulation at the entry point of glycolysis.[6]Global metabolic flux analysis of central carbon metabolism (glycolysis, PPP, TCA cycle).[3][5]
Type of Information Enzyme inhibition kinetics (Ki of L-sorbose-1-phosphate for hexokinase); Rate of uptake and phosphorylation by ketohexokinase.Relative and absolute fluxes through central carbon pathways; Carbon source contribution to biomass.[5]
Metabolic Fate Uptake via GLUT5, phosphorylation by ketohexokinase to L-sorbose-1-phosphate, which inhibits hexokinase. Minimal entry into central carbon metabolism.[2][6]Catabolized through glycolysis, PPP, and TCA cycle, with ¹³C incorporated into numerous downstream metabolites and macromolecules.[4]
Advantages Specific targeting of a key regulatory enzyme; Minimal perturbation of downstream metabolic fluxes; Potential to study metabolic control points.Comprehensive view of central carbon metabolism; Well-established methodologies and data analysis pipelines.[7]
Limitations Limited information on overall metabolic flux; Not suitable for tracing carbon into biomass; Scarcity of commercially available labeled standards.Diffuse labeling can complicate the resolution of specific pathway fluxes; Assumes metabolic and isotopic steady state for accurate flux calculations.[8]
Typical Isotopic Enrichment High enrichment in L-sorbose-1-phosphate, with minimal dilution from endogenous pools.Variable enrichment in downstream metabolites, dependent on pathway flux and dilution from other carbon sources.[9]
Time to Isotopic Steady State Rapid, primarily dependent on uptake and phosphorylation rates.Slower, requires equilibration across multiple metabolic pools (typically hours in mammalian cells).[8]

Delving into Metabolic Pathways and Mechanisms of Action

The Metabolic Journey of Uniformly Labeled Glucose

[U-¹³C]glucose enters the cell and is immediately phosphorylated to [U-¹³C]glucose-6-phosphate. From here, it can enter glycolysis, where the six-carbon backbone is split into two three-carbon molecules of pyruvate, or the pentose phosphate pathway, a key route for generating NADPH and nucleotide precursors. The labeled pyruvate can then enter the mitochondria and fuel the TCA cycle, leading to the labeling of a wide array of intermediates.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion U-13C-Glucose U-13C-Glucose U-13C-G6P U-13C-G6P U-13C-Glucose->U-13C-G6P Hexokinase U-13C-Pyruvate U-13C-Pyruvate U-13C-G6P->U-13C-Pyruvate Glycolysis 13C-Ribose-5P 13C-Ribose-5P U-13C-G6P->13C-Ribose-5P PPP U-13C-Lactate U-13C-Lactate U-13C-Pyruvate->U-13C-Lactate LDH U-13C-Pyruvate_mito U-13C-Pyruvate U-13C-Pyruvate->U-13C-Pyruvate_mito Transport 13CO2_PPP 13CO2 13C-Ribose-5P->13CO2_PPP 13C-Acetyl-CoA 13C-Acetyl-CoA U-13C-Pyruvate_mito->13C-Acetyl-CoA PDH 13C-TCA_Intermediates 13C-TCA Intermediates 13C-Acetyl-CoA->13C-TCA_Intermediates TCA Cycle 13CO2_TCA 13CO2 13C-TCA_Intermediates->13CO2_TCA L-[4-13C]sorbose This compound This compound-1-P This compound-1-P This compound->this compound-1-P Ketohexokinase Hexokinase Hexokinase This compound-1-P->Hexokinase Inhibition Glucose Glucose Glucose-6-P Glucose-6-P Glucose->Glucose-6-P Hexokinase Glycolysis Glycolysis Glucose-6-P->Glycolysis Cell_Seeding Seed Cells Labeling Incubate with [U-13C]glucose Cell_Seeding->Labeling Washing Wash with Cold Saline Labeling->Washing Extraction Quench and Extract with Cold Solvent Washing->Extraction Analysis Analyze by GC-MS or LC-MS Extraction->Analysis Flux_Calculation Calculate Fluxes with MFA Software Analysis->Flux_Calculation

References

Validating L-[4-13C]Sorbose as a Metabolic Tracer: A Comparative Guide Using Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of L-[4-13C]sorbose as a novel metabolic tracer, with a particular focus on its application in conjunction with genetic knockout models. While direct experimental data on this compound is emerging, this document synthesizes current knowledge on L-sorbose metabolism and established isotope tracing methodologies to offer a robust protocol for its validation and a comparison with existing tracers.

Introduction to L-Sorbose Metabolism and Tracer Potential

L-sorbose, a rare sugar and an epimer of D-fructose, has garnered interest for its potential therapeutic effects, including antitumor activity. Recent studies indicate that L-sorbose enters cells via the GLUT5 transporter and is subsequently phosphorylated by ketohexokinase (KHK), the primary enzyme in fructose metabolism. This positions this compound as a promising tracer to investigate fructolytic pathways and the metabolic consequences of their dysregulation in diseases such as metabolic syndrome and cancer. The use of ketohexokinase (KHK) knockout (KO) models provides a powerful platform to validate the specificity of this tracer and to dissect the metabolic fate of L-sorbose.

Comparative Analysis of Metabolic Tracers

The validation of a new tracer necessitates a thorough comparison with established alternatives. Below is a comparative table summarizing the key characteristics of this compound against commonly used 13C-labeled glucose and fructose tracers.

FeatureThis compound[U-13C]Glucose[U-13C]Fructose
Primary Transport GLUT5GLUT1, GLUT2, GLUT3, GLUT4, SGLT1GLUT5, GLUT2
Primary Phosphorylation Ketohexokinase (KHK)Hexokinase (HK), Glucokinase (GK)Ketohexokinase (KHK)
Key Metabolic Pathway FructolysisGlycolysis, Pentose Phosphate PathwayFructolysis
KO Model for Validation KHK KnockoutNot directly applicable for pathway validationKHK Knockout
Potential Applications Measuring flux through KHK, investigating fructose metabolic pathways, assessing GLUT5 activity.General energy metabolism, glycolysis, TCA cycle flux.Investigating fructose-specific metabolic reprogramming.
Reported In Vivo Fate Partially metabolized, with a significant portion excreted in feces and urine.[1]Extensively metabolized to CO2, lactate, and incorporated into biomass.Rapidly metabolized in the liver, contributing to glycolysis, gluconeogenesis, and lipogenesis.

Experimental Validation of this compound in KHK Knockout Mice

The following protocol outlines a comprehensive approach to validate this compound as a tracer for KHK-dependent metabolic pathways using wild-type (WT) and KHK knockout (KO) mouse models.

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Tracer Validation cluster_animal_prep Animal Preparation cluster_tracer_admin Tracer Administration cluster_sample_collection Sample Collection (Time Course) cluster_analysis Metabolite Analysis cluster_validation Validation & Comparison WT_mice Wild-Type Mice acclimatization Acclimatization & Fasting (4-6h) WT_mice->acclimatization KHK_KO_mice KHK KO Mice KHK_KO_mice->acclimatization tracer_prep Prepare sterile This compound solution injection Intravenous (tail vein) or Oral Gavage Administration acclimatization->injection tracer_prep->injection blood Blood (Plasma) injection->blood urine Urine injection->urine feces Feces injection->feces tissue Tissues (Liver, Kidney, Intestine, Tumor) injection->tissue extraction Metabolite Extraction blood->extraction urine->extraction feces->extraction tissue->extraction lc_ms LC-MS/MS or GC-MS Analysis extraction->lc_ms mfa Metabolic Flux Analysis lc_ms->mfa compare_wt_ko Compare 13C enrichment in WT vs. KHK KO mfa->compare_wt_ko compare_tracers Compare with [U-13C]fructose data mfa->compare_tracers

Caption: Workflow for validating this compound tracer in WT and KHK KO mice.

Detailed Methodologies
  • Animal Models and Preparation:

    • Use age- and sex-matched wild-type (WT) and KHK knockout (KO) mice.

    • Acclimatize animals to the experimental conditions for at least one week.

    • Fast mice for 4-6 hours prior to tracer administration to reduce variability from food intake.

  • Tracer Administration:

    • Prepare a sterile solution of this compound in saline.

    • Administer the tracer via intravenous (tail vein) injection for rapid systemic distribution or oral gavage to study absorption and first-pass metabolism. A typical dose would be in the range of 1-2 g/kg body weight.

  • Sample Collection:

    • Collect blood samples at various time points (e.g., 5, 15, 30, 60, 120 minutes) post-injection to determine the pharmacokinetic profile of this compound.

    • Collect urine and feces over a 24-hour period to quantify the excretion of the tracer and its metabolites.

    • At the end of the time course, euthanize the animals and rapidly collect tissues of interest (liver, kidney, small intestine, and tumor if applicable). Flash-freeze tissues in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction and Analysis:

    • Extract metabolites from plasma, urine, and homogenized tissues using a cold methanol/acetonitrile/water solution.

    • Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and its downstream 13C-labeled metabolites.

  • Data Analysis and Validation:

    • Calculate the percentage of 13C enrichment in L-sorbose and its metabolites in different tissues and biofluids.

    • Primary Validation Criterion: A significant reduction in the incorporation of the 13C label into downstream metabolites in KHK KO mice compared to WT mice would validate that this compound is a specific tracer for KHK-dependent pathways.

    • Compare the metabolic fate of this compound with that of [U-13C]fructose under similar experimental conditions to understand the relative flux of these two sugars through the KHK-mediated pathway.

L-Sorbose Metabolic Pathway

The metabolic pathway of L-sorbose in mammals is initiated by its transport into the cell and subsequent phosphorylation by ketohexokinase. The resulting L-sorbose-1-phosphate can then enter downstream metabolic pathways.

sorbose_pathway Proposed Mammalian L-Sorbose Metabolic Pathway extracellular_sorbose This compound (Extracellular) intracellular_sorbose This compound (Intracellular) extracellular_sorbose->intracellular_sorbose GLUT5 sorbose_1p This compound-1-Phosphate intracellular_sorbose->sorbose_1p intracellular_sorbose->sorbose_1p excretion Excretion (Urine/Feces) intracellular_sorbose->excretion downstream Downstream Metabolism (e.g., Glycolysis/Gluconeogenesis) sorbose_1p->downstream khk_ko Blocked in KHK KO model

Caption: L-Sorbose is transported via GLUT5 and phosphorylated by KHK.

Conclusion

This compound holds significant promise as a novel metabolic tracer for probing KHK-dependent pathways. Its validation using KHK knockout models, as outlined in this guide, is a critical step in establishing its utility for the scientific and drug development communities. The comparative data generated will be invaluable for interpreting metabolic flux studies and for understanding the role of fructose and related sugar metabolism in health and disease. While further research is needed to fully elucidate the complete metabolic fate of L-sorbose, the framework provided here offers a clear path forward for the validation and application of this potentially powerful research tool.

References

L-[4-¹³C]Sorbose in Metabolic Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research, stable isotope-labeled tracers are indispensable tools for elucidating the intricate pathways of nutrient absorption, metabolism, and excretion. While tracers like ¹³C-labeled glucose are widely utilized and well-documented, less common sugars such as L-sorbose present unique metabolic fates that can be exploited for specific research applications. This guide provides a comparative overview of L-sorbose as a metabolic tracer, with a focus on its absorption and metabolic distribution, benchmarked against the well-established tracer, [U-¹³C]glucose.

Due to the limited availability of studies on L-[4-¹³C]sorbose, this guide leverages data from a pivotal study on uniformly labeled L-[U-¹⁴C]sorbose to illustrate its metabolic characteristics. This allows for a foundational comparison with [U-¹³C]glucose, offering insights into the potential applications of isotopically labeled L-sorbose in metabolic research.

Quantitative Data Summary

The following tables summarize the quantitative data on the recovery of orally administered L-[U-¹⁴C]sorbose in rats and [U-¹³C]glucose in humans. These data highlight the distinct metabolic fates of the two sugars.

Table 1: Recovery of Orally Administered L-[U-¹⁴C]Sorbose in Rats

ParameterNaive Rats (%)Adapted Rats (%)
Urinary Excretion 5.38.9
Fecal Excretion 46.06.6
Expired as CO₂ 16.059.0
Estimated Caloric Utilization ~25~70

Data from a study on the metabolism of L-[U-¹⁴C]-sorbose in rats.

Table 2: Recovery of Orally Administered [U-¹³C]Glucose in Humans

ParameterPercentage of Administered Dose
Urinary Excretion <2
Fecal Excretion <2
Expired as CO₂ 74 - 94

Data from a study on the biokinetics of ¹³C in the human body after oral administration of ¹³C-labeled glucose.[1]

Experimental Protocols

L-[U-¹⁴C]Sorbose Metabolism in Rats

Objective: To determine the metabolic fate of L-sorbose following oral administration in both naive rats and rats adapted to a diet containing L-sorbose.

Methodology:

  • Subjects: Male rats were divided into two groups: a naive group with no prior exposure to L-sorbose and an adapted group that had been receiving L-sorbose in their diet.

  • Tracer Administration: A single oral dose of L-[U-¹⁴C]-sorbose was administered to each rat.

  • Sample Collection:

    • Urine and Feces: Collected for a period to measure the excretion of radioactivity.

    • Expired Air: Rats were placed in metabolic cages to collect expired CO₂, and the ¹⁴CO₂ was trapped and quantified.

  • Analysis: The radioactivity in urine, feces (exclusively as L-sorbose), and trapped CO₂ was measured to determine the percentage of the administered dose recovered in each fraction.

[U-¹³C]Glucose Metabolism in Humans

Objective: To determine the biokinetics and metabolic fate of orally administered ¹³C-labeled glucose in healthy human subjects.

Methodology:

  • Subjects: Healthy human volunteers participated in the study.

  • Tracer Administration: Subjects ingested a controlled diet with a fixed caloric intake. A single oral dose of [U-¹³C]glucose was administered.[1]

  • Sample Collection:

    • Breath: Breath samples were collected at regular intervals for up to 112 days to measure the ¹³CO₂/¹²CO₂ ratio.[1]

    • Urine: Urine samples were collected for up to 112 days.[1]

    • Feces: Fecal samples were collected for up to 14 days.[1]

  • Analysis: The ¹³C/¹²C atomic ratio in all samples was determined using mass spectrometry to quantify the excretion of the ¹³C label via each pathway.[1]

Visualizing Metabolic Pathways and Workflows

The following diagrams illustrate the metabolic pathway of L-sorbose and the experimental workflow for a typical tracer study.

Metabolic Pathway of L-Sorbose Oral L-Sorbose Oral L-Sorbose Small Intestine Small Intestine Oral L-Sorbose->Small Intestine Gut Microbiota Gut Microbiota Small Intestine->Gut Microbiota Fermentation Systemic Circulation Systemic Circulation Small Intestine->Systemic Circulation Partial Absorption Feces Feces Small Intestine->Feces Unabsorbed Volatile Fatty Acids Volatile Fatty Acids Gut Microbiota->Volatile Fatty Acids Tissues Tissues Systemic Circulation->Tissues Metabolism Urine Urine Systemic Circulation->Urine Excretion Expired CO2 Expired CO2 Tissues->Expired CO2 Volatile Fatty Acids->Systemic Circulation Absorption

Caption: Metabolic fate of orally ingested L-sorbose.

Experimental Workflow for an Oral Isotopic Tracer Study cluster_collection Sample Collection Subject Preparation Subject Preparation Tracer Administration Tracer Administration Subject Preparation->Tracer Administration Sample Collection Sample Collection Tracer Administration->Sample Collection Breath Breath Sample Collection->Breath Urine Urine Sample Collection->Urine Feces Feces Sample Collection->Feces Blood Blood Sample Collection->Blood Sample Analysis Sample Analysis Data Interpretation Data Interpretation Sample Analysis->Data Interpretation Breath->Sample Analysis Urine->Sample Analysis Feces->Sample Analysis Blood->Sample Analysis

Caption: General workflow for a metabolic tracer study.

References

Safety Operating Guide

Essential Safety and Logistical Guidance for Handling L-[4-13C]sorbose

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, procedural guidance for the safe handling and disposal of L-[4-13C]sorbose, tailored for researchers, scientists, and drug development professionals. The following protocols are designed to ensure a safe laboratory environment and proper management of this stable isotope-labeled compound.

Hazard Assessment

This compound is a stable isotope-labeled form of L-Sorbose. According to available Safety Data Sheets (SDS) for L-Sorbose, the compound is generally not classified as hazardous.[1] However, some sources indicate it may cause skin and eye irritation.[2] Due to its nature as a fine powder, inhalation should also be minimized.[3] The primary considerations for handling this compound are consistent with those for handling any non-hazardous chemical powder in a laboratory setting.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. The selection is based on standard laboratory safety protocols for non-hazardous powders and potential for mild irritation.[3][4][5]

Protection Type Recommended PPE Specification/Standard Purpose
Eye and Face Protection Safety glasses with side shields or gogglesANSI Z87.1 compliant[5]Protects against dust particles entering the eyes.
Hand Protection Nitrile glovesStandard laboratory gradePrevents skin contact and potential irritation.
Body Protection Laboratory coatStandardProtects clothing and skin from dust contamination.
Respiratory Protection Generally not required for small quantities under normal use conditions.[3]Use a NIOSH-approved respirator if engineering controls are not sufficient or if dust generation is significant.Minimizes inhalation of airborne particles.

Handling and Operational Plan

Adherence to the following step-by-step operational plan will ensure the safe handling of this compound.

3.1. Preparation:

  • Designate a specific area for handling this compound, preferably in a well-ventilated space or a chemical fume hood, especially if weighing out the powder.

  • Ensure the designated area is clean and free of contaminants.

  • Assemble all necessary equipment (e.g., spatula, weigh boat, vials, solvents) before handling the compound.

  • Put on all required personal protective equipment as detailed in the table above.

3.2. Weighing and Aliquoting:

  • Handle the solid material carefully to minimize the generation of dust.

  • Use a spatula to transfer the desired amount of this compound to a weigh boat on a calibrated analytical balance.

  • If preparing solutions, add the solvent to the solid to avoid splashing.

  • Close the primary container tightly after use.

3.3. Post-Handling:

  • Clean the work area with a damp cloth to collect any residual powder. Avoid dry sweeping, which can generate dust.

  • Remove gloves and wash hands thoroughly with soap and water.

  • Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan

As L-Sorbose is not classified as a hazardous substance, the disposal of this compound and its associated waste should follow institutional and local regulations for non-hazardous chemical waste.

Waste Type Disposal Procedure
Unused this compound Dispose of in accordance with local, regional, and national regulations for chemical waste. Do not dispose of with household garbage or into the sewage system.[2]
Contaminated Labware (e.g., weigh boats, pipette tips) Place in a designated solid waste container for non-hazardous chemical waste.
Contaminated PPE (e.g., gloves) Dispose of in the appropriate laboratory waste stream.
Empty Containers Rinse thoroughly and dispose of according to institutional guidelines for chemical containers.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Designate & Clean Work Area gather_materials Assemble Equipment prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh this compound don_ppe->weigh dissolve Prepare Solution (if applicable) weigh->dissolve clean_area Clean Work Area dissolve->clean_area dispose_waste Dispose of Waste clean_area->dispose_waste remove_ppe Remove PPE & Wash Hands dispose_waste->remove_ppe store Store Compound remove_ppe->store

Caption: Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.